molecular formula C18H18O4 B15566152 Enterolactone CAS No. 185254-87-9

Enterolactone

Cat. No.: B15566152
CAS No.: 185254-87-9
M. Wt: 298.3 g/mol
InChI Key: HVDGDHBAMCBBLR-PBHICJAKSA-N
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Description

Enterolactone is a lignan.
This compound has been reported in Punica granatum with data available.
This compound is a mammalian lignan that have a similar biphenolic structure to lignans from plants. Lignans are compounds with estrogenic properties and are probably the most important source of phytoestrogens in western diets. Mammalian lignans are formed from precursors that are contained mainly in vegetables, whole grain products and berries, via action of intestinal microflora. This compound is produced in the colon by the action of bacteria on secoisolariciresinol, matairesinol and its glycosides. Secoisolariciresinol is converted to enterodiol which is subsequently converted to this compound as it passes through the colon. Matairesinol is converted directly to this compound. This compound have been shown to possess weakly estrogenic and antiestrogenic activities, and it has been suggested that the high production of this antiestrogenic mammalian lignans in the gut may serve to protect against breast cancer in women and prostate cancer in men;  however epidemiological evidence to date is conflicting. (A3195, A3194, A3196, A3197).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

185254-87-9

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1

InChI Key

HVDGDHBAMCBBLR-PBHICJAKSA-N

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

The Biosynthetic Pathway of Enterolactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 7, 2025

Introduction

Enterolactone is a mammalian lignan of significant interest to the scientific community, particularly for researchers in nutrition, microbiology, and drug development. Produced by the intricate metabolic activity of the gut microbiota on dietary plant lignans, this compound has been implicated in a range of physiological processes and potential health benefits. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the core biochemical transformations, quantitative data on its formation and pharmacokinetics, and detailed experimental protocols for its study.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process entirely dependent on the metabolic capacity of the intestinal microbiota. The pathway begins with the ingestion of plant-based foods rich in lignan precursors.

Dietary Precursors

A variety of plant lignans serve as precursors for this compound biosynthesis. These are polyphenolic compounds found in a wide range of plant-based foods. The primary precursors include:

  • Secoisolariciresinol diglucoside (SDG): Abundantly found in flaxseed.

  • Matairesinol: Present in sources like sesame seeds and whole grains.

  • Pinoresinol: Found in sesame seeds, whole grains, and some vegetables.

  • Lariciresinol: Also found in sesame seeds and various other plant sources.

Microbial Transformation: A Stepwise Conversion

Upon reaching the colon, these plant lignans are subjected to a series of enzymatic reactions carried out by a consortium of anaerobic bacteria. No single bacterial species has been identified that can independently perform the entire conversion; rather, it is a collaborative effort.[1] The key transformation steps are:

  • Deglycosylation: Glycosylated precursors, such as secoisolariciresinol diglucoside (SDG), first undergo hydrolysis of their sugar moieties to release the aglycone, secoisolariciresinol (SECO).

  • Demethylation: The methoxy groups on the aromatic rings of the lignan aglycones are removed.

  • Dehydroxylation: Hydroxyl groups are subsequently removed from the molecule.

  • Dehydrogenation (Oxidation): The final step involves the oxidation of the intermediate, enterodiol, to form this compound. Enterodiol itself is also a biologically active mammalian lignan.

The overall pathway from the common precursor SDG to this compound is depicted below.

Enterolactone_Pathway precursor precursor intermediate intermediate final_product final_product process process SDG Secoisolariciresinol Diglucoside (SDG) p1 Deglycosylation SDG->p1 SECO Secoisolariciresinol (SECO) p2 Demethylation & Dehydroxylation SECO->p2 Intermediates Demethylated & Dehydroxylated Intermediates Enterodiol Enterodiol Intermediates->Enterodiol p3 Dehydrogenation (Oxidation) Enterodiol->p3 This compound This compound p1->SECO p2->Intermediates p3->this compound

Biosynthetic pathway of this compound from SDG.
Key Microbial Players

The conversion of plant lignans to this compound is mediated by a diverse group of gut bacteria. While the complete picture is still emerging, several key genera have been identified as participants in this metabolic pathway.

Metabolic Step Bacterial Genera Implicated
Deglycosylation Bacteroides, Clostridium
Demethylation Peptostreptococcus, Eubacterium
Dehydroxylation Eggerthella, Eubacterium
Dehydrogenation Lactonifactor, Clostridium

Quantitative Data

The production of this compound varies significantly among individuals, which is largely attributed to differences in the composition and activity of their gut microbiota.

Pharmacokinetics of Lignan Metabolism

Pharmacokinetic studies in humans have provided valuable insights into the absorption and metabolism of lignan precursors.

Table 1: Pharmacokinetic Parameters of Secoisolariciresinol (SECO), Enterodiol, and this compound after Oral Administration of Secoisolariciresinol-Diglycoside (SDG) in Postmenopausal Women.[2]

Metabolite Time to Maximum Concentration (Tmax) Plasma Elimination Half-life (t1/2)
Secoisolariciresinol (SECO)5-7 hours4.8 hours
Enterodiol12-24 hours9.4 hours
This compound24-36 hours13.2 hours

Data from a study involving oral intake of purified flaxseed extracts.[2]

Lignan Content in Common Foods

The dietary intake of lignan precursors is a primary determinant of this compound production. The following table summarizes the lignan content in a selection of foods.

Table 2: Lignan Content in Selected Foods (µ g/100g ).[3][4]

Food Item Secoisolariciresinol Matairesinol Pinoresinol Lariciresinol Total Lignans
Flaxseed300,80029150150301,129
Sesame seeds13211,20017,80020029,332
Whole wheat bread26149157432764
Broccoli2191296
Strawberries1210131146
Red wine010483391

Values are approximate and can vary based on cultivar, growing conditions, and processing.

Experimental Protocols

Investigating the biosynthetic pathway of this compound requires a combination of in vitro and in vivo techniques, coupled with sensitive analytical methods.

In Vitro Fermentation of Lignans with Fecal Microbiota

This method allows for the study of lignan metabolism by the gut microbiota in a controlled environment.

Objective: To assess the conversion of plant lignans to this compound by a human fecal microbial community.

Materials:

  • Anaerobic chamber or gas pack system.

  • Sterile anaerobic culture medium (e.g., Brain Heart Infusion broth supplemented with hemin and vitamin K).

  • Fresh fecal sample from a healthy donor.

  • Lignan substrate (e.g., purified SDG or a lignan-rich food extract).

  • Sterile, anaerobic tubes or vials.

  • Centrifuge.

  • Solvents for extraction (e.g., ethyl acetate).

  • Analytical instrumentation (LC-MS/MS).

Procedure:

  • Preparation of Fecal Slurry: Inside an anaerobic chamber, prepare a 10-20% (w/v) fecal slurry by homogenizing a fresh fecal sample in pre-reduced anaerobic buffer.

  • Inoculation: Inoculate the anaerobic culture medium with the fecal slurry (e.g., 1-5% v/v).

  • Substrate Addition: Add the lignan substrate to the inoculated medium at a known concentration.

  • Incubation: Incubate the cultures anaerobically at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots of the culture.

  • Sample Preparation: Centrifuge the aliquots to pellet the bacterial cells.

  • Extraction: Extract the lignans and their metabolites from the supernatant using an appropriate organic solvent (e.g., liquid-liquid extraction with ethyl acetate).

  • Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

InVitro_Workflow start_end start_end process_step process_step analysis_step analysis_step Start Start FecalSlurry Prepare Fecal Slurry (Anaerobic) Start->FecalSlurry Inoculation Inoculate Anaerobic Medium FecalSlurry->Inoculation AddSubstrate Add Lignan Substrate Inoculation->AddSubstrate Incubation Anaerobic Incubation (37°C) AddSubstrate->Incubation Sampling Time-Course Sampling Incubation->Sampling Extraction Extraction of Metabolites Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS End End LCMS->End Estrogen_Signaling ligand ligand receptor receptor response response This compound This compound EstrogenReceptor Estrogen Receptor (ERα / ERβ) This compound->EstrogenReceptor Binds to GeneExpression Modulation of Gene Expression EstrogenReceptor->GeneExpression Regulates CellularEffects Physiological Effects (e.g., cell proliferation, inflammation) GeneExpression->CellularEffects Leads to

References

In-Vitro Biological Activities of Enterolactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone (ENL) is a mammalian lignan derived from the metabolism of plant lignans, found abundantly in flaxseeds, whole grains, and various fruits and vegetables, by the gut microbiota.[1] In recent years, ENL has garnered significant scientific interest due to its diverse biological activities demonstrated in numerous in vitro studies. These activities, ranging from anticancer and antioxidant to anti-inflammatory and hormonal effects, position this compound as a promising molecule for further investigation in drug discovery and development.[2]

This in-depth technical guide provides a comprehensive overview of the core in vitro biological activities of this compound. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing experimental protocols for key assays, and illustrating the underlying molecular mechanisms through signaling pathway and workflow diagrams.

Anticancer Activity

This compound has been extensively studied for its potential anticancer properties across a variety of cancer cell lines. The primary mechanisms underlying its anticancer effects include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[3]

Quantitative Data: Inhibition of Cancer Cell Proliferation

The antiproliferative activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of ENL required to inhibit the growth of 50% of a cancer cell population. These values are typically determined using cell viability assays such as the MTS or MTT assay.

Cancer TypeCell LineIC50 (µM)Treatment Duration (h)AssayReference
Colon CancerColo 201118.472MTS[4]
Breast CancerMDA-MB-468410.5Not Specified[5]
Prostate CancerLNCaP~7572Not Specified[6]
Experimental Protocols

The MTS assay is a colorimetric method used to assess cell viability. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The quantity of formazan is directly proportional to the number of living cells in the culture.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO in medium) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of the MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell cycle analysis by flow cytometry with propidium iodide (PI) staining is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent molecule that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Rehydration and RNA Digestion: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • Staining: Add PI staining solution (e.g., 50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. A notable target is the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.

IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates This compound This compound This compound->IGF1R Inhibits Phosphorylation AKT AKT PI3K->AKT Activates GSK3b GSK-3β AKT->GSK3b Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits CyclinD1 Cyclin D1 GSK3b->CyclinD1 Degrades Proliferation Cell Proliferation & Survival CyclinD1->Proliferation Promotes

This compound inhibits the IGF-1R signaling pathway.

In prostate cancer cells, this compound has been shown to induce apoptosis through a mitochondrial-mediated, caspase-dependent pathway. This involves the inhibition of the prosurvival Akt signaling pathway, leading to the activation of caspases.

Apoptosis_Pathway This compound This compound Akt Akt This compound->Akt Inhibits Mitochondrion Mitochondrion Akt->Mitochondrion Maintains Integrity CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound induces apoptosis via the mitochondrial pathway.

The following diagram illustrates a general experimental workflow for screening the anticancer activity of this compound in vitro.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation CellCulture 1. Cell Culture (Cancer Cell Lines) Treatment 2. Treatment (this compound) CellCulture->Treatment ViabilityAssay 3. Cell Viability Assay (e.g., MTS) Treatment->ViabilityAssay WesternBlot 7. Western Blot (Protein Expression) Treatment->WesternBlot RTPCR 8. RT-PCR (Gene Expression) Treatment->RTPCR IC50 4. Determine IC50 ViabilityAssay->IC50 ApoptosisAssay 5. Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CellCycleAssay 6. Cell Cycle Analysis (PI Staining) IC50->CellCycleAssay DataAnalysis 9. Data Analysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis WesternBlot->DataAnalysis RTPCR->DataAnalysis Conclusion 10. Conclusion DataAnalysis->Conclusion

General workflow for in-vitro anticancer evaluation.

Antioxidant Activity

This compound has demonstrated antioxidant properties in vitro, which may contribute to its overall health benefits. Antioxidant activity is the ability of a compound to inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells.

Quantitative Data: Radical Scavenging Activity

The antioxidant capacity of this compound can be assessed using various assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. The EC50 value represents the concentration of the antioxidant required to scavenge 50% of the radicals.

AssayEC50 (µg/mL)Reference
ABTS Radical Scavenging14.146[6]
Experimental Protocol: ABTS Radical Scavenging Assay

Materials:

  • This compound

  • ABTS solution

  • Potassium persulfate

  • Ethanol or other suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare different concentrations of this compound in ethanol.

  • Reaction: Add a small volume of each this compound concentration to a 96-well plate, followed by the addition of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of the ABTS radical is calculated. The EC50 value is determined from the plot of percentage inhibition versus concentration.

Anti-inflammatory Activity

In vitro studies have shown that this compound possesses anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways and the production of inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Mediators

This compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Cell LineStimulantMediator InhibitedIC50 (µM)Reference
THP-1LPSTNF-α production>100 (dose-dependent inhibition observed)[7]
Experimental Protocol: Inhibition of TNF-α Production in Macrophages

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • 24-well plates

  • ELISA kit for TNF-α

Procedure:

  • Cell Seeding: Seed macrophages in 24-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a defined period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each this compound concentration compared to the LPS-stimulated control.

Signaling Pathway Visualization

A key mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.

NFkB_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->InflammatoryGenes Induces

This compound inhibits the NF-κB signaling pathway.

Hormonal Activity

This compound is classified as a phytoestrogen, a plant-derived compound that can exert estrogenic or antiestrogenic effects. Its activity is dependent on the cellular context, including the concentration of endogenous estrogens and the expression levels of estrogen receptors (ERα and ERβ).

Quantitative Data: Aromatase Inhibition and Estrogenic/Antiestrogenic Effects

This compound has been shown to be a weak inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. In estrogen receptor-positive breast cancer cells like MCF-7, this compound can exhibit both estrogenic and antiestrogenic properties. At low concentrations, it can stimulate cell proliferation, while at higher concentrations or in the presence of estradiol, it can inhibit proliferation.[6][8]

AssayCell LineEffectIC50 / EC50 (µM)Reference
Aromatase InhibitionHuman Placental MicrosomesWeak competitive inhibitorNot specified, affinity 1/75-1/300 of substrates[1]
Cell ProliferationMCF-7Stimulation (in absence of E2)0.5 - 2[8]
Cell ProliferationMCF-7Inhibition (in presence of 1 nM E2)>10[6]
Experimental Protocols

Aromatase activity can be measured using commercially available kits, which are often based on the conversion of a non-fluorescent substrate to a fluorescent product by the aromatase enzyme.

Materials:

  • Aromatase inhibitor screening kit (containing human recombinant aromatase, substrate, and inhibitor control)

  • This compound

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, aromatase enzyme, and different concentrations of this compound or a known inhibitor (positive control).

  • Substrate Addition: Initiate the reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at the recommended temperature and time.

  • Fluorescence Measurement: Measure the fluorescence at the specified excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound and determine the IC50 value.

The E-SCREEN (Estrogen Screen) assay is a cell proliferation-based bioassay to assess the estrogenic or antiestrogenic activity of a compound using an estrogen-responsive cell line like MCF-7.

Materials:

  • MCF-7 cells

  • Hormone-free culture medium (e.g., phenol red-free medium with charcoal-stripped serum)

  • This compound

  • 17β-Estradiol (E2) as a positive control

  • 96-well plates

  • Cell counting method (e.g., MTS assay or crystal violet staining)

Procedure:

  • Cell Preparation: Culture MCF-7 cells in hormone-free medium for several days to deplete endogenous hormones.

  • Cell Seeding: Seed the cells in 96-well plates in hormone-free medium.

  • Treatment:

    • Estrogenic activity: Treat the cells with a range of concentrations of this compound.

    • Antiestrogenic activity: Co-treat the cells with a fixed concentration of E2 (e.g., 1 nM) and a range of concentrations of this compound.

  • Incubation: Incubate the plates for 6 days.

  • Cell Proliferation Assessment: Determine the cell number in each well using a suitable method (e.g., MTS assay).

  • Data Analysis:

    • Estrogenic activity: Compare the proliferation induced by this compound to the vehicle control and the E2 positive control.

    • Antiestrogenic activity: Determine the ability of this compound to inhibit the E2-induced proliferation.

Conclusion

The in vitro evidence presented in this technical guide highlights the multifaceted biological activities of this compound. Its demonstrated ability to inhibit cancer cell growth, scavenge free radicals, suppress inflammatory responses, and modulate hormonal pathways underscores its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and visual representations of signaling pathways provided herein are intended to facilitate further research into the precise mechanisms of action of this compound and to guide its evaluation in more complex preclinical models. Continued investigation into the structure-activity relationships and synergistic effects of this compound with other agents will be crucial in unlocking its full therapeutic potential.

References

An In-depth Technical Guide on the Core Enterolactone Precursors in Flaxseed and Sesame Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary enterolactone precursors found in flaxseed and sesame seeds: secoisolariciresinol diglucoside (SDG) and sesaminol glucosides, respectively. This compound, a mammalian lignan produced by the gut microbiota from these dietary precursors, is the subject of extensive research for its potential health benefits, including anti-cancer, cardioprotective, and antioxidant properties. This document details the quantitative analysis of these precursors, experimental protocols for their extraction and quantification, and the molecular signaling pathways through which their ultimate metabolite, this compound, exerts its biological effects.

Quantitative Analysis of this compound Precursors

The concentration of this compound precursors varies between flaxseed and sesame seeds, and even among different cultivars of the same seed. The following tables summarize the quantitative data for the primary precursors in each.

Table 1: Quantitative Data of Secoisolariciresinol Diglucoside (SDG) in Flaxseed

Sample TypeSDG Concentration (mg/g)Reference(s)
Whole Flaxseeds6.1 - 13.3[1]
Defatted Flaxseed Flour11.7 - 24.1[1]

Table 2: Quantitative Data of Sesaminol Glucosides in Sesame Seeds

PrecursorConcentration Range (mg/100g)Mean Concentration (mg/100g)Reference(s)
Sesaminol Triglucoside36 - 1560637 ± 312
Sesaminol Diglucoside0 - 49375 ± 95

Experimental Protocols

Accurate quantification of this compound precursors is crucial for research and development. The following are detailed methodologies for the extraction and analysis of SDG from flaxseed and sesaminol glucosides from sesame seeds.

Extraction and Quantification of Secoisolariciresinol Diglucoside (SDG) from Flaxseed

This protocol is based on a validated High-Performance Liquid Chromatography (HPLC) method.

1. Sample Preparation:

  • Defat flaxseed flour by a suitable solvent extraction method.

  • Extract the defatted flour with a 1:1 (v/v) mixture of dioxane and 95% ethanol.

  • Perform alkaline hydrolysis of the extract to release SDG from its polymeric form.

2. Purification:

  • Utilize solid-phase extraction (SPE) to purify the SDG-containing fraction from the hydrolyzed extract.

3. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water is typically used.

  • Detection: UV detector at a wavelength of 280 nm.

  • Quantification: Use an external standard of pure SDG for calibration and quantification.

Extraction and Quantification of Sesaminol Glucosides from Sesame Seeds

This protocol outlines a validated HPLC method for the analysis of sesaminol triglucoside and sesaminol diglucoside.

1. Sample Preparation:

  • Defat sesame seed flour.

  • Perform a two-step solvent extraction of the defatted flour:

    • First, with 85% ethanol for 5 hours.

    • Second, with 70% ethanol for 10 hours at room temperature.

  • Use naringenin as an internal standard.

2. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A suitable gradient of acetonitrile and water.

  • Detection: UV detector.

  • Quantification: Isolate and purify sesaminol triglucoside and diglucoside to use as external standards for calibration.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows for precursor analysis.

Experimental and Metabolic Workflow

G cluster_extraction Precursor Extraction & Analysis cluster_metabolism Gut Microbiota Metabolism cluster_cellular_effects Cellular Effects of this compound Seed Flaxseed / Sesame Seed Defatting Defatting Seed->Defatting Extraction Solvent Extraction Defatting->Extraction Hydrolysis Alkaline Hydrolysis (for SDG) Extraction->Hydrolysis Purification Solid-Phase Extraction Hydrolysis->Purification HPLC HPLC Analysis Purification->HPLC Quantification Quantification HPLC->Quantification Precursors SDG / Sesaminol Glucosides Gut_Microbiota Gut Microbiota Precursors->Gut_Microbiota Deglycosylation, Demethylation, Dehydroxylation Enterodiol Enterodiol Gut_Microbiota->Enterodiol This compound This compound Enterodiol->this compound Dehydrogenation Cellular_Signaling Modulation of Signaling Pathways This compound->Cellular_Signaling Biological_Response Biological Response (e.g., Anti-cancer, Cardioprotective) Cellular_Signaling->Biological_Response

From Seed to Cell: The Journey of this compound Precursors.
This compound's Inhibition of the ERK/NF-κB/Snail Signaling Pathway in Cancer

This compound has been shown to inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by modulating the ERK/NF-κB/Snail signaling pathway.

G cluster_pathway ERK/NF-κB/Snail Signaling Pathway TGFb TGF-β ERK ERK TGFb->ERK activates NFkB NF-κB ERK->NFkB activates Snail Snail NFkB->Snail activates EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT induces Metastasis Cancer Metastasis EMT->Metastasis This compound This compound This compound->ERK This compound->NFkB This compound->Snail

This compound's inhibitory effect on the ERK/NF-κB/Snail pathway.
This compound's Modulation of the IGF-1R Signaling Pathway in Prostate Cancer

This compound can inhibit the proliferation and migration of prostate cancer cells by interfering with the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway and its downstream effectors, AKT and MAPK/ERK.

G cluster_pathway IGF-1R Signaling Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R binds & activates AKT AKT IGF1R->AKT MAPK_ERK MAPK/ERK IGF1R->MAPK_ERK Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration MAPK_ERK->Proliferation MAPK_ERK->Migration This compound This compound This compound->IGF1R inhibits activation

Inhibition of IGF-1R signaling by this compound in prostate cancer.
Proposed Antioxidant Signaling Pathway of this compound via Nrf2

This compound's antioxidant effects may be mediated through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

G cluster_pathway Nrf2 Antioxidant Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection from Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

This compound's activation of the Nrf2 antioxidant pathway.

Conclusion

This technical guide has provided a detailed overview of the core this compound precursors in flaxseed and sesame seeds, their quantitative analysis, and the molecular pathways through which their metabolite, this compound, exerts its biological effects. The provided experimental protocols and signaling pathway diagrams offer a valuable resource for researchers, scientists, and drug development professionals working to unlock the therapeutic potential of these promising natural compounds. Further research into the nuanced interactions of this compound with cellular signaling cascades will continue to illuminate its role in health and disease.

References

The Core of Conversion: A Technical Guide to Matairesinol as a Precursor for Enterolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone, a mammalian lignan, has garnered significant attention in the scientific community for its potential health benefits, including anti-cancer and cardioprotective effects. Unlike many bioactive compounds directly consumed in the diet, this compound is primarily a metabolite, produced by the intricate enzymatic machinery of the human gut microbiota from plant-based precursors. Among these precursors, matairesinol, a dibenzylbutyrolactone lignan found in various foods such as whole grains, seeds, and vegetables, plays a crucial role.[1][2] This technical guide provides an in-depth exploration of the biochemical transformation of matairesinol into this compound, detailing the metabolic pathway, the key microbial players, and the experimental methodologies used to study this conversion. Furthermore, it elucidates the downstream signaling pathways modulated by this compound, offering insights for researchers in drug development and nutritional science.

Biochemical Conversion of Matairesinol to this compound

The transformation of matairesinol to this compound is a multi-step process exclusively carried out by the gut microbiota.[3] This biotransformation is essential for the bioavailability and bioactivity of dietary lignans. The conversion involves a series of enzymatic reactions, primarily demethylation and dehydroxylation, which alter the structure of matairesinol to form this compound. While the precise orchestration of all involved microbial species and their enzymes is still an area of active research, the key steps have been elucidated.

The conversion of matairesinol to this compound is a critical step that unlocks the biological activity of this dietary lignan. The efficiency of this conversion can vary significantly among individuals, largely dependent on the composition and metabolic capacity of their gut microbiota.[3]

Key Enzymatic Steps:
  • Demethylation: The initial step in the conversion of matairesinol involves the removal of a methyl group from one of the methoxy groups on the aromatic rings. This reaction is catalyzed by O-demethylases produced by specific gut bacteria.

  • Dehydroxylation: Following demethylation, a hydroxyl group is removed from the aromatic ring. This dehydroxylation step is also mediated by bacterial enzymes.

  • Lactonization (in the case of secoisolariciresinol): While matairesinol already possesses a lactone ring, its precursor secoisolariciresinol undergoes cyclization to form enterodiol, which is then oxidized to this compound. Matairesinol, however, can be directly converted to this compound through demethylation and dehydroxylation.[4]

A variety of gut bacteria have been identified as key players in lignan metabolism, including species from the genera Bacteroides, Clostridium, Eubacterium, and Ruminococcus.[5] However, identifying the specific species and enzymes responsible for each step in the matairesinol to this compound pathway is an ongoing area of investigation.

Quantitative Data on Lignan Conversion

Quantifying the conversion of matairesinol to this compound in vivo is complex due to inter-individual variations in gut microbiota composition and diet. However, studies have established a positive correlation between the intake of lignan-rich foods and circulating levels of this compound. The following tables summarize representative data on lignan content in foods and the resulting plasma concentrations of this compound.

Food SourceMatairesinol Content (μ g/100g )
Flaxseed550
Sesame SeedNot specified
Whole GrainsVaries
VegetablesVaries
FruitsVaries

Table 1: Matairesinol content in selected food sources. Data compiled from various sources.[1]

Study PopulationDietary Lignan IntakePlasma this compound Concentration (nmol/L)
Postmenopausal womenHigh lignan dietSignificantly increased
MenVaried lignan intakePositive correlation observed

Table 2: Representative data on the relationship between dietary lignan intake and plasma this compound concentrations.

It is important to note that the conversion efficiency of different plant lignans to this compound varies. Studies suggest that secoisolariciresinol and matairesinol are more efficiently converted compared to other lignans like lariciresinol and pinoresinol.[3]

Experimental Protocols

In Vitro Fermentation of Matairesinol with Human Fecal Microbiota

This protocol describes a general method for studying the biotransformation of matairesinol to this compound under anaerobic conditions, simulating the environment of the human colon.

Materials:

  • Matairesinol standard

  • Fresh or frozen human fecal samples

  • Anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)

  • Anaerobic chamber or system

  • Sterile, anaerobic culture tubes or vials

  • Incubator

  • Centrifuge

  • Solvents for extraction (e.g., ethyl acetate)

  • Analytical instruments (e.g., LC-MS/MS)

Procedure:

  • Inoculum Preparation:

    • Under strict anaerobic conditions, prepare a fecal slurry by homogenizing a fresh or thawed fecal sample in pre-reduced anaerobic basal medium.

    • Filter the slurry through sterile gauze to remove large particulate matter.

  • Incubation:

    • Dispense the fecal inoculum into sterile, anaerobic culture tubes.

    • Add a known concentration of matairesinol (dissolved in a suitable solvent, e.g., DMSO) to the tubes. Include control tubes without matairesinol and without fecal inoculum.

    • Incubate the tubes at 37°C for a specified period (e.g., 24, 48, 72 hours).

  • Sample Extraction:

    • At each time point, terminate the incubation by adding a solvent like ethyl acetate.

    • Vortex vigorously to extract the lignans and their metabolites.

    • Centrifuge to separate the organic and aqueous layers.

    • Collect the organic layer and evaporate to dryness under a stream of nitrogen.

  • Analysis:

    • Reconstitute the dried extract in a suitable solvent for analysis.

    • Quantify the concentrations of matairesinol and this compound using a validated LC-MS/MS method.

Quantification of Matairesinol and this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of matairesinol and this compound in biological samples.

Instrumentation:

  • Liquid Chromatography (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

  • Matairesinol and this compound analytical standards

  • Internal standards (e.g., deuterated matairesinol and this compound)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium acetate for mobile phase modification

  • Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

Procedure:

  • Sample Preparation:

    • Prepare sample extracts as described in the in vitro fermentation protocol or from other biological matrices (e.g., plasma, urine).

    • Spike the samples with internal standards.

    • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering substances.

  • LC Separation:

    • Inject the prepared sample onto a suitable C18 reversed-phase LC column.

    • Use a gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid or ammonium acetate to improve ionization.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative or positive ion mode, depending on the analytes.

    • Use Multiple Reaction Monitoring (MRM) to selectively detect and quantify the precursor-to-product ion transitions for matairesinol, this compound, and their respective internal standards.

  • Quantification:

    • Construct a calibration curve using the analytical standards.

    • Calculate the concentrations of matairesinol and this compound in the samples based on the peak area ratios of the analytes to their internal standards.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential therapeutic targets.

Matairesinol to this compound Conversion Pathway

The following diagram illustrates the key steps in the conversion of matairesinol to this compound by gut microbiota.

Matairesinol_to_this compound cluster_gut Gut Microbiota Matairesinol Matairesinol Demethylated_Matairesinol Demethylated Matairesinol Matairesinol->Demethylated_Matairesinol O-Demethylase This compound This compound Demethylated_Matairesinol->this compound Dehydroxylase Gut Bacteria Gut Bacteria O-Demethylase O-Demethylase Dehydroxylase Dehydroxylase Enterolactone_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor (e.g., Growth Factor Receptor) This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Activates Ras Ras Receptor->Ras Activates Akt Akt PI3K->Akt Activates Raf Raf TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) Akt->TranscriptionFactors Modulates Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival, Apoptosis) TranscriptionFactors->GeneExpression Regulates

References

The Weak Estrogenic Effects of Enterolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone (ENL), a lignan metabolite produced by the gut microbiota from plant-based precursors, has garnered significant attention for its potential role in hormone-dependent cancers and other health conditions. Classified as a phytoestrogen, ENL exhibits weak estrogenic and anti-estrogenic properties, primarily mediated through its interaction with estrogen receptors (ERs). This technical guide provides an in-depth analysis of the estrogenic effects of this compound, presenting quantitative data on its receptor binding and transactivation, detailing experimental methodologies for its study, and visualizing the complex signaling pathways it modulates. The information is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this diet-derived compound.

Introduction

Lignans are a class of polyphenolic compounds found in a variety of plant-based foods, with flaxseed, whole grains, and vegetables being particularly rich sources.[1] Following ingestion, plant lignans are metabolized by the intestinal microflora into mammalian lignans, principally enterodiol (END) and this compound (ENL).[2] this compound is considered the primary bioactive metabolite and has been the focus of numerous studies due to its structural similarity to endogenous estrogens, allowing it to bind to estrogen receptors.[2] However, its effects are complex, demonstrating both estrogenic and anti-estrogenic activities that appear to be dependent on the cellular context, concentration, and the presence of endogenous estrogens.[1][3] This guide will dissect the molecular mechanisms underlying the weak estrogenic effects of this compound.

Quantitative Analysis of this compound's Estrogenic Activity

The estrogenic activity of this compound is fundamentally characterized by its binding affinity to estrogen receptors (ERα and ERβ) and its subsequent ability to activate the transcription of estrogen-responsive genes. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: Estrogen Receptor Binding Affinity of this compound

ParameterEstrogen Receptor α (ERα)Estrogen Receptor β (ERβ)Reference CompoundCell Line/SystemReference
Relative Binding Affinity (RBA) (%) Low, with a preference for ERα in some contexts.[4][5][6]Lower than ERα.[7]17β-Estradiol (E2)Radioligand Displacement Assay[8]
Binding Affinity Weak, but augmented in cell culture conditions, suggesting metabolic activation.[4][6]Weaker than ERα.17β-Estradiol (E2)Novel Ligand Binding Assay[4][6]

Table 2: Transcriptional Activation of Estrogen Receptors by this compound

ParameterERα-mediated TranscriptionERβ-mediated TranscriptionReporter GeneCell LineReference
EC50 (Concentration for 50% maximal activation) Dose-dependent activation starting at 10⁻⁶ M.[4]Activated at a higher concentration compared to ERα.[8]3xERE-LucHC11-ERE, HeLa[4][8]
Transactivation Induces ERα transcriptional activation through both AF-1 and AF-2 functions, but is less efficient in inducing AF-1, acting predominantly through AF-2.[9]Induces ERβ transcriptional activation.[9]ERE-driven reporterMCF-7[9]
In Vivo Activity Induces tissue-specific estrogen-responsive reporter gene expression.[4][6]Not specified.3xERE-luciferaseTransgenic mice[4][10]

Table 3: Effects of this compound on Estrogen-Responsive Gene Expression and Cell Proliferation

Gene/ProcessEffect of this compoundCell Line/SystemReference
pS2, Progesterone Receptor Weakly activates expression at micromolar concentrations.[4]MCF-7, T-47D[4]
Cyclin D1, Ki67 Promotes expression in mouse uterus.[4][6]Mouse Uterus[4][6]
MCF-7 Cell Proliferation Can induce a weak proliferative effect at high doses.[4] Some studies show inhibition of E2-stimulated growth.[3]MCF-7[3][4]
MDA-MB-231 Cell Metastasis Exhibits a significant antimetastatic effect by reverting TGF-β-induced EMT.[11]MDA-MB-231[11]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the estrogenic effects of this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled estrogen for binding to ERα and ERβ.

  • Preparation of Receptor Source: Human recombinant ERα and ERβ are used.

  • Radioligand: [³H]-17β-estradiol is used as the competitor.

  • Assay Procedure:

    • A constant concentration of the radioligand is incubated with the estrogen receptor in the presence of increasing concentrations of unlabeled this compound or 17β-estradiol (as a positive control).

    • The reaction is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated.

    • The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of this compound to that of 17β-estradiol.

Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)

This assay measures the ability of this compound to activate the transcriptional activity of ERα and ERβ.[12][13][14][15][16]

  • Cell Lines: Human cell lines that endogenously express ERs (e.g., MCF-7, T47D) or are engineered to express specific ER subtypes (e.g., HeLa, HEK293) are used.[4][12]

  • Reporter Construct: A plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase) is transfected into the cells.[14]

  • Assay Procedure:

    • Cells are plated in multi-well plates and transfected with the ERE-reporter construct (if not a stable cell line).

    • Cells are treated with a range of concentrations of this compound or 17β-estradiol.

    • After an incubation period, cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase).

  • Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of estrogen-dependent cancer cells.

  • Cell Line: MCF-7 human breast cancer cells, which are ER-positive and proliferate in response to estrogens, are commonly used.[3][17]

  • Assay Procedure:

    • MCF-7 cells are seeded in multi-well plates in a medium containing charcoal-stripped serum to remove endogenous estrogens.

    • Cells are treated with various concentrations of this compound, 17β-estradiol (positive control), and an anti-estrogen like fulvestrant (negative control).

    • Cell proliferation is measured at different time points using methods such as MTT assay, crystal violet staining, or direct cell counting.

  • Data Analysis: The change in cell number or viability in response to this compound treatment is compared to the controls.

Signaling Pathways Modulated by this compound

This compound's interaction with estrogen receptors initiates a cascade of signaling events that can influence cellular processes. The following diagrams illustrate these pathways.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENL This compound ER Estrogen Receptor (ERα/ERβ) ENL->ER Binding ER_HSP ER-HSP Complex ER->ER_HSP Binding ER_ENL ER-ENL Complex ER->ER_ENL Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_ENL->ERE Binding Gene Target Gene Transcription ERE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Protein->Cellular_Response

Caption: Classical Estrogen Receptor Signaling Pathway Activated by this compound.

Non_Genomic_Signaling ENL This compound mER Membrane-associated Estrogen Receptor ENL->mER PI3K PI3K mER->PI3K MAPK MAPK/ERK Pathway mER->MAPK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition MAPK->Cell_Survival

Caption: Putative Non-Genomic Signaling Pathways Modulated by this compound.

This compound has been shown to influence signaling pathways beyond the classical genomic ER pathway. Studies suggest that ENL can modulate the MAPK/ERK and PI3K/Akt signaling cascades, which are crucial for cell proliferation, survival, and migration.[11][18] For instance, in triple-negative breast cancer cells, this compound was found to inhibit the ERK/NF-κB/Snail signaling pathway.[11] In prostate cancer cells, it has been shown to inhibit IGF-1-induced activation of Akt and ERK.[18] These findings suggest that the biological effects of this compound are multifaceted and involve crosstalk between different signaling networks.

Discussion and Future Directions

The available evidence consistently demonstrates that this compound possesses weak estrogenic activity. Its binding affinity for estrogen receptors is significantly lower than that of 17β-estradiol, and its ability to transactivate these receptors generally requires micromolar concentrations.[4][8] This weak agonistic activity is complemented by anti-estrogenic effects, particularly in the presence of more potent estrogens, where it can act as a competitor.[3]

The tissue-specific effects of this compound are a critical area of ongoing research. In vivo studies have shown that this compound can induce estrogenic responses in the uterus but not in other tissues like bone or the mammary gland, suggesting it may act as a selective estrogen receptor modulator (SERM).[5]

For drug development professionals, the weak estrogenic and potential SERM-like properties of this compound present both opportunities and challenges. Its potential to selectively modulate estrogen signaling could be harnessed for therapeutic benefit in hormone-related conditions. However, the variability in its production by the gut microbiota and its complex dose-dependent effects necessitate further research to fully elucidate its therapeutic window and potential clinical applications.

Future research should focus on:

  • Clarifying the SERM profile of this compound in different tissues and disease models.

  • Investigating the interplay between this compound and the gut microbiome to understand inter-individual variations in its production and activity.[19][20]

  • Elucidating the full spectrum of its non-genomic signaling effects and their contribution to its overall biological activity.

Conclusion

This compound is a diet-derived compound with demonstrable but weak estrogenic effects. Its activity is mediated through both genomic and non-genomic signaling pathways, resulting in a complex and context-dependent biological response. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this intriguing molecule. A thorough understanding of its mechanisms of action is paramount for its potential development as a novel therapeutic agent.

References

The Anti-Estrogenic Properties of Enterolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enterolactone (ENL), a mammalian lignan derived from the metabolism of dietary plant lignans by the gut microbiota, has garnered significant attention for its potential role in modulating estrogen signaling and its implications for hormone-dependent cancers, particularly breast cancer. This technical guide provides an in-depth overview of the anti-estrogenic properties of this compound, focusing on its molecular mechanisms, effects on key signaling pathways, and quantitative data from pertinent in vitro and in vivo studies. Detailed experimental protocols for assessing the anti-estrogenic activity of compounds like this compound are also provided to facilitate further research in this promising area.

Introduction

Estrogens play a pivotal role in the development and progression of a significant proportion of breast cancers. Consequently, strategies aimed at antagonizing estrogen's effects are a cornerstone of breast cancer therapy. This compound, a naturally occurring compound, exhibits a complex and concentration-dependent interaction with the estrogen signaling cascade, acting as both a weak estrogen agonist and a potent anti-estrogen. This dual activity positions this compound as a compelling molecule for further investigation in the context of breast cancer prevention and treatment. This guide will dissect the multifaceted anti-estrogenic mechanisms of this compound.

Mechanisms of Anti-Estrogenic Action

This compound exerts its anti-estrogenic effects through several key mechanisms:

  • Competitive Binding to Estrogen Receptors (ERs): this compound can directly compete with the more potent endogenous estrogen, 17β-estradiol (E2), for binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). While its binding affinity is lower than that of E2, at physiological concentrations, this compound can occupy ERs and prevent the binding of E2, thereby attenuating downstream estrogenic signaling. Some studies suggest a higher affinity of this compound for ERα over ERβ[1].

  • Inhibition of Aromatase: Aromatase is a key enzyme responsible for the final step in the biosynthesis of estrogens from androgens. This compound has been shown to act as a competitive inhibitor of aromatase, thereby reducing the local production of estrogens in tissues such as the breast. This reduction in endogenous estrogen levels contributes to its overall anti-estrogenic effect[2].

  • Modulation of Estrogen-Responsive Gene Expression: By binding to ERs, this compound can modulate the transcription of estrogen-responsive genes. While it can weakly activate the expression of some estrogen-dependent genes at certain concentrations, it can also inhibit the E2-induced expression of key proliferative genes like pS2 (TFF1) and cyclin D1[3][4].

  • Interference with Cell Signaling Pathways: this compound has been demonstrated to modulate key signaling pathways involved in cell proliferation and survival, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways[5][6][7].

Quantitative Data

The following tables summarize key quantitative data regarding the anti-estrogenic properties of this compound.

Table 1: Inhibitory Constants (Ki) and IC50 Values for Aromatase Inhibition

CompoundEnzyme SourceSubstrateKi (µM)IC50 (µM)Reference
This compoundHuman placental microsomesAndrostenedione14.4-[2]
Aminoglutethimide (control)Human placental microsomesAndrostenedione0.5-[2]

Table 2: IC50 Values for Inhibition of Breast Cancer Cell Proliferation

Cell LineEstrogen Receptor StatusCompoundIncubation Time (h)IC50 (µM)Reference
MCF-7ERα+/ERβ+This compound48~73[8]
T-47DERα+/ERβ+This compound->10 (inhibitory at higher concentrations)[9]
MDA-MB-231ERα-/ERβ+This compound48~73[8]

Note: The proliferative effect of this compound on ER-positive cell lines like MCF-7 is complex and concentration-dependent. At lower concentrations (0.5-2 µM), it can stimulate proliferation, while at higher concentrations (>10 µM), it exhibits an inhibitory effect[9].

Signaling Pathways Modulated by this compound

This compound's anti-estrogenic and anti-proliferative effects are mediated through its interaction with critical intracellular signaling pathways.

MAPK Signaling Pathway

The MAPK pathway is a key regulator of cell proliferation, differentiation, and survival. This compound has been shown to inhibit this pathway at multiple levels.

MAPK_Pathway This compound's Modulation of the MAPK Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation This compound This compound This compound->ERK Inhibits phosphorylation

Caption: this compound inhibits the MAPK signaling pathway by reducing the phosphorylation of ERK, a key downstream kinase, thereby impeding the signaling cascade that promotes cell proliferation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival, growth, and proliferation. This compound can interfere with this pathway, leading to cell cycle arrest.

Akt_Pathway This compound's Modulation of the PI3K/Akt Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR pRb pRb Akt->pRb inhibits phosphorylation Cell_Cycle_Progression G1/S Phase Progression mTOR->Cell_Cycle_Progression E2F E2F pRb->E2F inhibits E2F->Cell_Cycle_Progression CyclinD1_CDK46 Cyclin D1/CDK4/6 CyclinD1_CDK46->pRb phosphorylates This compound This compound This compound->Akt Inhibits phosphorylation This compound->CyclinD1_CDK46 Downregulates expression

Caption: this compound inhibits the PI3K/Akt pathway by reducing Akt phosphorylation and downregulating Cyclin D1/CDK4/6 expression, leading to G1 phase cell cycle arrest.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-estrogenic properties of this compound.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor.

ER_Binding_Assay Workflow for Competitive ER Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_receptor Prepare ER-containing cytosol or recombinant ER incubation Incubate ER, [3H]-E2, and this compound (or unlabeled E2 for control) prep_receptor->incubation prep_radioligand Prepare radiolabeled E2 ([3H]-E2) solution prep_radioligand->incubation prep_competitor Prepare serial dilutions of this compound prep_competitor->incubation separation Separate receptor-bound from unbound [3H]-E2 (e.g., hydroxyapatite) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Calculate IC50 and Ki values quantification->analysis

Caption: Workflow for the competitive estrogen receptor binding assay.

Protocol:

  • Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as rat uterine tissue, or use purified recombinant human ERα or ERβ.

  • Radioligand: Use a constant, saturating concentration of radiolabeled 17β-estradiol (e.g., [³H]E2).

  • Competitor: Prepare serial dilutions of this compound and a known competitor (e.g., unlabeled E2) in a suitable buffer.

  • Incubation: Incubate the receptor preparation with the radioligand in the presence of varying concentrations of this compound or the unlabeled E2 control. A tube with only the receptor and radioligand serves as the total binding control, and a tube with a large excess of unlabeled E2 is used to determine non-specific binding.

  • Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand using a method such as hydroxyapatite adsorption or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Aromatase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the aromatase enzyme.

Protocol:

  • Enzyme Source: Use human placental microsomes or recombinant human aromatase as the enzyme source.

  • Substrate: Use a radiolabeled androgen substrate, such as [1β-³H]-androst-4-ene-3,17-dione.

  • Inhibitor: Prepare serial dilutions of this compound and a known aromatase inhibitor (e.g., aminoglutethimide) as a positive control.

  • Reaction: Incubate the enzyme, substrate, and NADPH (as a cofactor) in the presence of varying concentrations of this compound or the control inhibitor.

  • Product Measurement: The aromatase reaction releases tritium from the substrate as ³H₂O. Stop the reaction and separate the ³H₂O from the remaining substrate using a method like dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the aqueous phase (containing ³H₂O) by liquid scintillation counting.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each this compound concentration and determine the IC50 and Ki values.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

Protocol:

  • Cell Culture: Seed breast cancer cells (e.g., MCF-7, T-47D, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Quantitative Real-Time PCR (qPCR) for Estrogen-Responsive Genes

This technique is used to measure changes in the expression of specific genes in response to treatment.

Protocol:

  • Cell Treatment: Treat breast cancer cells with this compound, E2, or a combination of both for a defined period.

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform real-time PCR using the synthesized cDNA as a template, specific primers for the target genes (e.g., pS2, cyclin D1), and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the PCR product in real-time.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control.

Conclusion

This compound demonstrates a complex and promising profile of anti-estrogenic activity. Its ability to competitively bind to estrogen receptors, inhibit aromatase, and modulate key cell signaling pathways underscores its potential as a chemopreventive and therapeutic agent in the context of hormone-dependent breast cancer. The concentration-dependent dual estrogenic/anti-estrogenic nature of this compound warrants further investigation to fully elucidate its therapeutic window and optimize its potential clinical applications. The experimental protocols detailed in this guide provide a framework for researchers to further explore the intricate mechanisms of this compound and other phytoestrogens in the modulation of estrogen signaling.

References

Enterolactone as a Biomarker for Whole Grain Intake: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone, a mammalian lignan produced by the gut microbiota from plant lignan precursors, has emerged as a promising biomarker for whole grain intake. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, its formation, and its utility as a biomarker. It details the quantitative relationship between whole grain consumption and circulating this compound levels, provides in-depth experimental protocols for its measurement, and explores the cellular signaling pathways modulated by this bioactive compound. This document is intended to serve as a valuable resource for researchers and professionals in nutrition, clinical chemistry, and drug development.

Introduction

The consumption of whole grains is consistently associated with a reduced risk of chronic diseases, including cardiovascular disease, type 2 diabetes, and certain types of cancer.[1] These health benefits are attributed to the complex interplay of bioactive compounds present in whole grains, including dietary fiber, vitamins, minerals, and phytochemicals such as plant lignans.[2][3] this compound is an endogenously produced metabolite derived from the microbial fermentation of plant lignans, primarily found in the outer layers of grains.[4] As such, its concentration in biological fluids can serve as an objective measure of whole grain consumption, overcoming the inherent limitations of self-reported dietary intake data. This guide will delve into the technical aspects of utilizing this compound as a biomarker, from dietary sources to cellular mechanisms of action.

Lignan Content of Whole Grains

The primary dietary precursors to this compound are plant lignans, with secoisolariciresinol and matairesinol being among the most studied.[2] Whole grains, particularly rye and wheat, are significant sources of these lignans. The concentration of specific lignans can vary considerably between different types of grains and even between cultivars of the same grain.

Table 1: Lignan Content in Selected Whole Grains (µ g/100g dry weight)

LignanRyeWheatOatBarley
Secoisolariciresinol80 - 25020 - 1505 - 3010 - 50
Matairesinol50 - 20030 - 12010 - 4015 - 60
Pinoresinol100 - 30050 - 18020 - 7030 - 80
Lariciresinol150 - 40080 - 25030 - 9040 - 100
Total Lignans 380 - 1150 180 - 700 65 - 230 95 - 290

Note: Values are approximate ranges compiled from multiple sources and can be influenced by factors such as grain variety, growing conditions, and analytical methods.

Metabolism of Plant Lignans to this compound

The conversion of plant lignans to this compound is a multi-step process mediated by the gut microbiota. Plant lignans are ingested as glycosides, which are first hydrolyzed by intestinal enzymes to their aglycone forms. These aglycones then undergo a series of demethylation, dehydroxylation, and oxidation reactions by specific anaerobic bacteria in the colon to form enterodiol, which is subsequently oxidized to this compound.

Enterolactone_Metabolism cluster_diet Dietary Intake cluster_gut Gut Lumen cluster_circulation Systemic Circulation Whole Grains Whole Grains Plant Lignans Plant Lignans Whole Grains->Plant Lignans Digestion Enterodiol Enterodiol Plant Lignans->Enterodiol Metabolism by This compound This compound Enterodiol->this compound Oxidation by Absorbed this compound Absorbed this compound This compound->Absorbed this compound Absorption Gut Microbiota Gut Microbiota Gut Microbiota->Enterodiol Gut Microbiota->this compound Experimental_Workflow cluster_prep Sample Preparation Steps cluster_methods Analytical Techniques Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Hydrolysis Hydrolysis Sample Preparation->Hydrolysis Analytical Method Analytical Method Data Analysis Data Analysis Analytical Method->Data Analysis Extraction Extraction Hydrolysis->Extraction Extraction->Analytical Method Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) GC-MS GC-MS Derivatization (for GC-MS)->GC-MS LC-MS/MS LC-MS/MS ELISA ELISA IGF1R_Pathway This compound This compound IGF-1R IGF-1R This compound->IGF-1R Inhibits IGF-1 IGF-1 IGF-1->IGF-1R Activates PI3K PI3K IGF-1R->PI3K Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IKK->NF-κB Leads to activation of IκBα->NF-κB Inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression PI3K_Akt_Pathway This compound This compound Akt Akt This compound->Akt Inhibits Phosphorylation Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Activate PI3K PI3K RTK->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

References

A Technical Guide to the Natural Sources of Enterolactone Precursors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the dietary origins of enterolactone precursors, their quantitative analysis, and the molecular pathways they influence.

This technical guide provides a comprehensive overview of the natural sources of this compound precursors, primarily plant lignans, for researchers, scientists, and drug development professionals. This compound, a mammalian metabolite of dietary lignans, has garnered significant scientific interest due to its potential health benefits, including a reduced risk of hormone-dependent cancers and cardiovascular diseases. This document details the major dietary sources of its precursors, presents quantitative data on their concentrations, outlines experimental protocols for their analysis, and illustrates the key signaling pathways modulated by this compound.

Principal Natural Sources of this compound Precursors

This compound is not found in plants but is synthesized by the gut microbiota from various dietary precursors known as plant lignans. The primary precursors are secoisolariciresinol diglucoside (SDG), matairesinol, pinoresinol, and lariciresinol.[1] These compounds are widely distributed in the plant kingdom, with some sources being particularly rich in specific lignans.

Flaxseed (Linum usitatissimum) stands out as the most concentrated source of this compound precursors, particularly SDG.[2][3][4][5][6] It contains significantly higher amounts of lignans compared to most other food sources.[5]

Sesame seeds (Sesamum indicum) are another exceptionally rich source of lignans, primarily sesamin and sesamolin, which can also be metabolized to this compound.[7][8][9][10][11]

Other significant dietary sources include:

  • Whole Grains: Rye, wheat, barley, and oats are good sources of various lignans.[7][12] The lignans are predominantly located in the outer layers of the grains.[7]

  • Vegetables: The Brassica family (e.g., broccoli, cabbage, and kale) contains notable amounts of pinoresinol and lariciresinol.[7][13][14]

  • Fruits: Berries are a particularly good source of lignans among fruits.[1][15]

  • Nuts and Legumes: Various nuts and legumes also contribute to the dietary intake of lignan precursors.[1][7]

Quantitative Data on this compound Precursors in Foods

The concentration of lignans can vary significantly depending on the plant variety, growing conditions, and processing methods. The following tables summarize the quantitative data for the main this compound precursors in various food sources.

Table 1: Lignan Content in Seeds and Nuts (mg/100g)

Food SourceSecoisolariciresinol (SDG)MatairesinolPinoresinolLariciresinolTotal LignansReferences
Flaxseed294.21 - 3790120.55 - 113.32 - 273.04up to 800 times more than other foods[3][5][6][7][16]
Sesame Seed-1.169470-29331 - 53808[7][8][9][11][13][14]
Cashew Nut----56.33[7]
Sunflower Seed-----[1]
Pumpkin Seed-----[1]

Table 2: Lignan Content in Grains and Grain Products (μ g/100g )

Food SourceSecoisolariciresinolMatairesinolPinoresinolLariciresinolTotal LignansReferences
Rye----7 - 764[2][7][11][12][14][17]
Wheat----7 - 764[2][7][11][12][14][17]
Barley----7 - 764[2][7][11][12][14][17]
Oats----7 - 764[2][7][11][12][14][17]
Buckwheat-----[7]
Millet-----[7]

Table 3: Lignan Content in Vegetables (μ g/100g )

Food SourceSecoisolariciresinolMatairesinolPinoresinolLariciresinolTotal LignansReferences
Broccoli----185 - 2321[7][13][14]
Cabbage----185 - 2321[7][13][14]
Kale----185 - 2321[7][13][14]
Carrots----113 - 273[7]
Peppers----113 - 273[7]
French Beans----113 - 273[7]

Table 4: Lignan Content in Fruits (μ g/100g )

Food SourceSecoisolariciresinolMatairesinolPinoresinolLariciresinolTotal LignansReferences
Apricots----1157[7]
Strawberries-----[15]
Cloudberry-----[15]
Grapes (green)-----[7]
Kiwi-----[7]

Experimental Protocols for Lignan Analysis

Accurate quantification of this compound precursors in food matrices is crucial for research and development. The following sections provide an overview of established methodologies.

Sample Preparation and Extraction
  • Grinding and Defatting: Solid food samples are typically freeze-dried and ground to a fine powder to increase the surface area for extraction. For oil-rich samples like flaxseed, a defatting step using a nonpolar solvent (e.g., petroleum ether or hexane) is often necessary.[15]

  • Extraction: Lignans are extracted from the defatted material using a polar solvent. Common solvent systems include:

    • 70% ethanol/30% water[16]

    • Dioxane/ethanol[1][14][18]

    • Methanol/water[17]

    • Supercritical fluid extraction with CO2 and ethanol has also been explored.[15]

  • Hydrolysis: Lignans in plants often exist as glycosides or are ester-linked to other molecules. A hydrolysis step is required to release the free lignan aglycones for analysis. This can be achieved through:

    • Alkaline Hydrolysis: Using a base such as sodium hydroxide or triethylamine.[1][14][16][18]

    • Acid Hydrolysis: Using an acid like hydrochloric acid.[17]

    • Enzymatic Hydrolysis: Using enzymes like β-glucuronidase/sulfatase.[3]

  • Purification: The crude extract is often purified to remove interfering compounds. Solid-phase extraction (SPE) with C18 cartridges is a common method for this purpose.[1][14][18]

Analytical Techniques for Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is a widely used method for quantifying lignans. A reverse-phase C18 column is typically employed with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile.[1][14][18][19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for lignan analysis. Derivatization of the lignans to make them more volatile (e.g., silylation) is usually required before injection into the GC system.[9][17][21]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the quantification of lignans in complex food matrices, often without the need for extensive sample cleanup.[3]

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Lignan Analysis

The following diagram illustrates a typical experimental workflow for the extraction and analysis of lignans from a food matrix.

Experimental_Workflow Start Food Sample Grinding Grinding/ Homogenization Start->Grinding Defatting Defatting (for high-fat samples) Grinding->Defatting Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Extraction (for low-fat samples) Defatting->Extraction Hydrolysis Hydrolysis (Alkaline or Acidic) Extraction->Hydrolysis Purification Purification (e.g., Solid-Phase Extraction) Hydrolysis->Purification Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Purification->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

A typical experimental workflow for lignan analysis.
Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways, particularly in the context of cancer and cardiovascular disease.

This compound is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), thereby modulating estrogen signaling.[7][8][12] This interaction can lead to both estrogenic and anti-estrogenic effects depending on the cellular context and the concentration of endogenous estrogens.

Estrogen_Receptor_Signaling This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to GeneTranscription Modulation of Gene Transcription ERE->GeneTranscription CellularEffects Cellular Effects (e.g., Proliferation, Apoptosis) GeneTranscription->CellularEffects

This compound's modulation of estrogen receptor signaling.

This compound has been shown to influence the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival, proliferation, and differentiation.[11]

PI3K_MAPK_Signaling This compound This compound Receptor Growth Factor Receptor This compound->Receptor Inhibits (in some cancers) PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt CellularResponse Modulation of Cell Proliferation & Survival Akt->CellularResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellularResponse

This compound's influence on PI3K/Akt and MAPK/ERK pathways.

This compound can also modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and cancer. By inhibiting this pathway, this compound may exert anti-inflammatory and anti-cancer effects.[2]

NFkB_Signaling This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Inflammatory Gene Transcription Nucleus->GeneTranscription Activates

Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide has provided a detailed overview of the natural sources of this compound precursors, their quantitative distribution in various foods, established analytical methodologies, and the key molecular signaling pathways they influence. For researchers and professionals in drug development, a thorough understanding of these aspects is fundamental for harnessing the therapeutic potential of these dietary compounds. The data and protocols presented herein serve as a valuable resource for further investigation into the role of this compound and its precursors in human health and disease, and for the development of novel functional foods and pharmaceuticals.

References

The Enterolactone Enigma: A Technical Guide to Inter-individual Variation in Production and its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterolactone, a key mammalian lignan metabolite derived from dietary plant precursors, has garnered significant scientific interest for its potential role in mitigating the risk of hormone-dependent cancers and cardiovascular diseases. However, its production is characterized by substantial inter-individual variation, a factor that complicates the interpretation of epidemiological studies and the development of targeted therapeutic strategies. This in-depth technical guide provides a comprehensive overview of the core factors driving this variability, from dietary intake and gut microbiota composition to host genetics and lifestyle influences. We present a synthesis of current quantitative data, detailed experimental protocols for the study of this compound metabolism, and visualizations of the key metabolic and signaling pathways to serve as a valuable resource for researchers and professionals in the field.

Introduction

The biological activities of dietary lignans, abundant in foods such as flaxseed, whole grains, and vegetables, are largely dependent on their bioconversion by the gut microbiota into the more bioavailable and biologically active enterolignans, primarily this compound and enterodiol.[1] this compound, in particular, has been the subject of extensive research due to its estrogenic and anti-estrogenic properties, which are thought to underpin its potential health benefits.[2] A critical challenge in this field is the profound variability observed in this compound production among individuals, even with similar dietary lignan intake.[3] This guide delves into the multifaceted nature of this variation, providing a technical framework for its investigation.

Factors Influencing Inter-individual Variation in this compound Production

The capacity to produce this compound is not universal and is influenced by a complex interplay of dietary, microbial, and host factors.[3][4]

Dietary Lignan Intake

The primary prerequisite for this compound production is the consumption of plant lignans, such as secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol.[2] The quantity and type of lignan precursors in the diet directly impact the potential for this compound synthesis.

Gut Microbiota Composition and Activity

The gut microbiome is the central determinant of this compound production.[5][6] Specific bacterial species are required to carry out the multi-step conversion of plant lignans to this compound. This process involves deglycosylation, demethylation, dehydroxylation, and dehydrogenation.[1] Individuals are often categorized as high, low, or non-producers of this compound based on the composition and metabolic capacity of their gut microbiota.[5] Key bacterial families associated with higher this compound production include Ruminococcaceae and Lachnospiraceae.[5]

Host Factors

Host-specific characteristics also contribute significantly to the observed variation:

  • Genetics: Polymorphisms in genes involved in steroid and xenobiotic metabolism may influence the metabolism and excretion of this compound.[7]

  • Age and Sex: Some studies have reported differences in this compound levels based on age and sex.[3]

  • Body Mass Index (BMI): An inverse association between BMI and plasma this compound concentrations has been observed in several studies.[3]

  • Antibiotic Use: The use of antibiotics can drastically alter the gut microbial landscape, significantly reducing or eliminating the capacity for this compound production.[8]

Quantitative Data on this compound Production

The following tables summarize key quantitative data related to inter-individual variation in this compound production.

Table 1: Plasma this compound Concentrations in Different Populations

Population/Study CohortNumber of ParticipantsMedian Plasma this compound (nmol/L)Range (nmol/L)Reference
Finnish Men (25-64 y)119013.80 - 95.6[9]
Finnish Women (25-64 y)119016.60 - 182.6[9]
Postmenopausal Women (Tromsø, Norway)61616.70.3 - 176.9[9]
Men's Lifestyle Validation Study303-Average: 29.3 nM[10]

Table 2: Impact of Lignan Intake and Gut Microbiota on Plasma this compound Levels

ConditionMean Plasma this compound (nM)Reference
Low Lignan Intake & Low "Species Score"15.3[10]
High Lignan Intake & Low "Species Score"24.7[10]
Low Lignan Intake & High "Species Score"27.9[10]
High Lignan Intake & High "Species Score"47.1[10]

Table 3: Relative Abundance of Key Bacterial Families in Enterolignan Producers vs. Non-Producers

Bacterial FamilyProducers (Relative Abundance)Non-Producers (Relative Abundance)SignificanceReference
RuminococcaceaeSignificantly HigherSignificantly Lowerp < 0.05[5]
LachnospiraceaeSignificantly HigherSignificantly Lowerp < 0.05[5]
EnterobacteriaceaeSignificantly LowerSignificantly Higherp < 0.05[5]

Experimental Protocols

Quantification of this compound in Biological Samples (Plasma) by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound and its conjugates in human plasma.

4.1.1. Sample Preparation

  • Internal Standard Spiking: To 100 µL of plasma, add an appropriate internal standard (e.g., ¹³C₃-labeled this compound) to correct for analytical variability.

  • For Total this compound (Optional): To quantify total this compound (free + conjugated), incubate the sample with β-glucuronidase and sulfatase to deconjugate the metabolites.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to the plasma sample.

  • Vortex and Incubate: Vortex the mixture briefly and incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of mobile phases typically consisting of water with a small percentage of formic acid and acetonitrile.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for this compound and its internal standard for quantification.[8][11]

In Vitro Anaerobic Fermentation of Lignans with Human Fecal Microbiota

This protocol simulates the colonic environment to study the conversion of lignans to this compound by the gut microbiota.

4.2.1. Preparation of Fecal Inoculum

  • Fecal Sample Collection: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.

  • Anaerobic Conditions: All subsequent steps must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber).

  • Homogenization: Homogenize the fecal sample (e.g., 1:5 w/v) in a pre-reduced anaerobic buffer (e.g., phosphate buffer with reducing agents like L-cysteine HCl).

  • Filtration: Filter the fecal slurry through several layers of sterile cheesecloth to remove large particulate matter.

4.2.2. Fermentation

  • Basal Medium: Prepare a sterile, anaerobic basal medium containing nutrients for bacterial growth (e.g., peptone, yeast extract, salts).

  • Substrate Addition: Add the lignan substrate (e.g., secoisolariciresinol diglycoside - SDG) to the basal medium at a defined concentration.

  • Inoculation: Inoculate the medium with the prepared fecal slurry (e.g., 10% v/v).

  • Incubation: Incubate the cultures at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours), with gentle shaking.

  • Sampling: Collect samples at different time points to monitor the conversion of the precursor and the formation of this compound.

4.2.3. Sample Analysis

  • Samples collected from the fermentation can be analyzed for this compound and its precursors using LC-MS/MS as described in section 4.1.

Visualization of Key Pathways

Metabolic Pathway of this compound Production

The bioconversion of dietary lignans to this compound is a multi-step process mediated by a consortium of gut bacteria. The following diagram illustrates the key transformations.

Enterolactone_Metabolism cluster_gut Gut Lumen cluster_absorption Intestinal Absorption Plant_Lignans Plant Lignans (e.g., Secoisolariciresinol Diglycoside) Aglycones Aglycones (e.g., Secoisolariciresinol) Plant_Lignans->Aglycones Deglycosylation (e.g., Bacteroides spp.) Intermediates Demethylated & Dehydroxylated Intermediates Aglycones->Intermediates Demethylation & Dehydroxylation (e.g., Eggerthella lenta) Enterodiol Enterodiol Intermediates->Enterodiol Reduction This compound This compound Enterodiol->this compound Dehydrogenation (e.g., Ruminococcus spp.) Absorbed_ENL Absorbed This compound This compound->Absorbed_ENL

Figure 1: Simplified metabolic pathway of this compound production from plant lignans by gut microbiota.
Experimental Workflow for In Vitro Fermentation

The following diagram outlines a typical experimental workflow for studying lignan metabolism using an in vitro fermentation model.

InVitro_Workflow Fecal_Sample Fecal Sample Collection Inoculum_Prep Anaerobic Inoculum Preparation Fecal_Sample->Inoculum_Prep Fermentation In Vitro Fermentation with Lignan Substrate Inoculum_Prep->Fermentation Sampling Time-course Sampling Fermentation->Sampling Extraction Extraction of Enterolignans Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis and Quantification Analysis->Data_Analysis

Figure 2: A typical experimental workflow for in vitro fermentation studies of lignan metabolism.
This compound Signaling Pathways

This compound can exert its biological effects by modulating key cellular signaling pathways, including the estrogen receptor (ER) pathway and downstream cascades like MAPK/ERK and PI3K/Akt.

Enterolactone_Signaling This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA MAPK_pathway MAPK/ERK Pathway ER->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway ER->PI3K_pathway Activates Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Cellular_Responses Cellular Responses (Proliferation, Apoptosis, etc.) Gene_Expression->Cellular_Responses MAPK_pathway->Cellular_Responses PI3K_pathway->Cellular_Responses

Figure 3: Overview of this compound's interaction with estrogen receptor signaling and downstream pathways.

Conclusion and Future Directions

The significant inter-individual variation in this compound production presents both a challenge and an opportunity in nutritional and pharmaceutical research. Understanding the drivers of this variability is crucial for the development of personalized nutrition strategies and for identifying individuals who are most likely to benefit from lignan-rich diets or this compound-based therapies. Future research should focus on elucidating the specific enzymatic pathways within the gut microbiome responsible for this compound synthesis, identifying novel microbial players, and further exploring the impact of host genetics on this compound metabolism. The integration of multi-omics approaches, combining metagenomics, metabolomics, and transcriptomics, will be instrumental in unraveling the complex interplay between diet, the microbiome, and the host in determining this compound producer status. This knowledge will pave the way for the rational design of interventions aimed at modulating the gut microbiota to enhance this compound production and, consequently, promote human health.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Health Benefits Associated with High Enterolactone Levels

Abstract

This compound is a bioactive mammalian lignan produced by the gut microbiota from dietary plant lignans found in foods such as flaxseed, whole grains, seeds, and vegetables.[1][2][3][4] A growing body of evidence from epidemiological, clinical, and laboratory studies indicates a significant association between higher circulating levels of this compound and a reduced risk of various chronic diseases.[1][4][5] This technical guide provides a comprehensive overview of the health benefits linked to high this compound levels, focusing on its role in cancer, cardiovascular disease, and type 2 diabetes. It summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Health Benefits and Quantitative Epidemiological Data

High circulating this compound concentrations have been consistently associated with protective effects against several major chronic diseases. The data presented below summarizes key findings from prospective and case-control studies.

Cancer

This compound has demonstrated potent anti-cancer properties against various cancers, including breast, prostate, and colorectal cancer.[1][5] Its mechanisms involve the inhibition of cancer cell proliferation, survival, angiogenesis, and metastasis.[1][5]

Table 1: Association Between this compound Levels and Cancer Risk

Cancer TypeStudy PopulationComparisonRisk Metric (95% CI)Reference
Breast Cancer Postmenopausal Women (Eastern Finland)Highest vs. Lowest Quintile (Serum)OR: 0.38 (0.18–0.77)--INVALID-LINK--[6]
Breast Cancer Postmenopausal Women (Malmö Diet and Cancer Cohort)>16 nmol/L vs. <16 nmol/L (Plasma)OR: 0.75 (0.58–0.98)[1][7]
Breast Cancer Postmenopausal Women (Prognosis Follow-up Study)Per 10 nmol/L increase (Serum)HR (All-Cause Mortality): 0.94 (0.90–0.98)[1]
Breast Cancer Postmenopausal Women (Prognosis Follow-up Study)Per 10 nmol/L increase (Serum)HR (Breast Cancer-Specific Mortality): 0.94 (0.89–0.99)[1]
Prostate Cancer Men with Localized Prostate CancerHigher this compound vs. Lower (Serum)Inverse correlation with Ki67 proliferation index[8]
Cardiovascular Disease (CVD)

Elevated this compound levels are linked to a reduced risk of cardiovascular events and mortality. This association is often stronger in conjunction with a healthy dietary pattern.[9][10]

Table 2: Association Between this compound Levels and Cardiovascular Disease Risk

EndpointStudy PopulationComparisonRisk Metric (95% CI)Reference
Acute Coronary Events Middle-aged Men (Eastern Finland)Highest vs. Lowest Quarter (>30.1 nmol/L)RR: 0.41 (0.24-0.78) (Adjusted)--INVALID-LINK--[11]
Coronary Heart Disease Finnish Male SmokersHighest vs. Lowest Quintile (Serum)RR: 0.63 (0.33–1.11)[12]
CHD Mortality Middle-aged Finnish MenHighest vs. Lowest Quartile (Serum)RR: 0.44 (0.20–0.96)[10]
CVD Mortality Middle-aged Finnish MenHighest vs. Lowest Quartile (Serum)RR: 0.55 (0.29–1.01)[10]
Coronary Artery Disease US Men and WomenHigh this compound / Low TMAO ProfileOR: 0.58 (0.38-0.90)[9]
Type 2 Diabetes (T2D)

Prospective studies have demonstrated a significant inverse association between urinary and plasma this compound concentrations and the risk of developing type 2 diabetes.[13][14][15]

Table 3: Association Between this compound Levels and Type 2 Diabetes Risk

EndpointStudy PopulationComparisonRisk Metric (95% CI)Reference
Type 2 Diabetes US Women (NHS and NHSII)Highest vs. Lowest Quartile (Urinary)OR: 0.62 (0.44–0.88)--INVALID-LINK--[13][16]
All-Cause Mortality in T2D Danish Men and Women with T2DHighest vs. Lowest Quartile (Plasma)HR: 0.63 (0.48–0.84)[15]
All-Cause Mortality in T2D Danish Men and Women with T2DPer doubling in concentration (Plasma)HR: 0.91 (0.85–0.96)[15]

Molecular Mechanisms and Signaling Pathways

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. These pathways are central to processes like cell growth, inflammation, and apoptosis.

Inhibition of IGF-1 Receptor Signaling

In prostate cancer cells, this compound has been shown to inhibit the Insulin-like Growth Factor-1 (IGF-1) receptor pathway, which is critical for cancer cell growth and progression.[17] It suppresses the activation of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[17] This leads to decreased phosphorylation of targets like p70S6K1 and GSK-3β, and reduced expression of cyclin D1, ultimately inhibiting cell proliferation and migration.[17]

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS IGF1 IGF-1 IGF1->IGF1R ENL This compound ENL->IGF1R AKT AKT ENL->AKT ERK ERK1/2 ENL->ERK PI3K->AKT p70S6K1 p70S6K1 AKT->p70S6K1 GSK3B GSK-3β AKT->GSK3B CyclinD1 Cyclin D1 GSK3B->CyclinD1 RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->CyclinD1 Proliferation Cell Proliferation & Migration CyclinD1->Proliferation

This compound inhibits IGF-1R signaling pathway.[17]
Modulation of NF-κB Signaling

This compound exhibits anti-inflammatory effects by modulating the Nuclear Factor-kappaB (NF-κB) signaling pathway.[18][19] In inflammatory conditions, NF-κB is activated and translocates to the nucleus to promote the expression of pro-inflammatory cytokines like TNF-α. This compound prevents the degradation of the inhibitory protein I-κB, which in turn sequesters NF-κB in the cytoplasm, preventing its activation and subsequent inflammatory response.[18][19][20]

NFKB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK activates ENL This compound IKB_NFKB I-κB-NF-κB (Inactive Complex) ENL->IKB_NFKB prevents degradation IKK->IKB_NFKB phosphorylates I-κB IKB I-κB IKB_NFKB->IKB degrades NFKB NF-κB (p65/p50) IKB_NFKB->NFKB releases NFKB_nuc NF-κB NFKB->NFKB_nuc translocates DNA DNA NFKB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α) DNA->Cytokines transcription

This compound inhibits NF-κB activation.[18][19][20]
Estrogenic Signaling Pathways

As a phytoestrogen, this compound can modulate estrogen signaling. Studies have shown that this compound and its precursors can activate the Erk1/2 and PI3K/Akt pathways, which are involved in non-genomic estrogen signaling.[21][22] However, only this compound appears to positively affect specific downstream functions like cell cycle progression, suggesting a directional modulation of the signaling cascade.[21][22]

Experimental Protocols

Accurate quantification of this compound and the investigation of its cellular effects are crucial for research. This section outlines key methodologies.

Quantification of this compound in Serum/Plasma

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound.[23] Time-resolved fluoroimmunoassay (TR-FIA) has also been widely used in epidemiological studies.[1][7][11]

Protocol: Sample Preparation for LC-MS/MS (with Hydrolysis) [2][23]

  • Sample Thawing: Thaw serum or plasma samples on ice.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., deuterated this compound) to each sample, standard, and quality control.

  • Enzymatic Hydrolysis: To measure total this compound (free + conjugated), enzymatic hydrolysis is required.

    • Add 1 mL of sodium acetate buffer (0.1 M, pH 5.0).[2]

    • Add 50 µL of a β-glucuronidase/sulfatase solution (from Helix pomatia).[2]

    • Incubate the mixture at 37°C for 4 hours (or overnight).[2]

  • Liquid-Liquid Extraction:

    • Add 5 mL of diethyl ether and vortex vigorously for 10 minutes.[2]

    • Centrifuge at 3000 rpm for 10 minutes at 4°C to separate the phases.[2]

  • Solvent Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Enterolactone_Quantification Start Serum/Plasma Sample Add_IS Add Internal Standard Start->Add_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Add_IS->Hydrolysis Extraction Liquid-Liquid Extraction (Diethyl Ether) Hydrolysis->Extraction Evaporation Evaporate to Dryness (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Workflow for this compound quantification.[2][23]
In Vitro Cell Proliferation Assay

Method: Western Blotting for Proliferation Markers (e.g., Ki67) and cell viability assays.

Protocol: Western Blotting for IGF-1R Pathway Proteins [17]

  • Cell Culture: Culture human prostate cancer cells (e.g., PC-3) in appropriate media.

  • Serum Starvation: Starve cells in serum-free medium for 24 hours to reduce basal signaling activity.

  • Treatment:

    • Pre-treat cells with varying, nutritionally relevant concentrations of this compound (e.g., 20–60 μmol/L) for 30 minutes.

    • Stimulate the cells with a growth factor (e.g., IGF-1) for 15 minutes (for short-term phosphorylation events) or longer (e.g., 6 hours, for protein expression changes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies against target proteins (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK, Cyclin D1, GAPDH).

    • Wash and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Perform densitometry analysis, normalizing target protein levels to a loading control (e.g., GAPDH).[17]

Metabolism and Bioavailability

This compound is not ingested directly but is a product of microbial metabolism. Plant lignans, such as secoisolariciresinol and matairesinol, are converted by the gut microbiota into the enterolignans enterodiol and this compound.[2][3][4] This conversion involves multiple enzymatic steps, including deglycosylation, demethylation, and dehydroxylation.[2]

The bioavailability and circulating levels of this compound vary significantly among individuals. This variability is influenced by:

  • Dietary Intake: The quantity and source of plant lignans.[2][4]

  • Gut Microbiota Composition: The presence and abundance of specific bacteria (e.g., from the Ruminococcaceae and Lachnospiraceae families) are crucial for efficient conversion.[24][25]

  • Host Factors: Use of antibiotics, smoking, and obesity can negatively affect this compound production.[4][7][15]

Once absorbed, this compound undergoes enterohepatic circulation and is conjugated in the liver to form glucuronides and sulfates, which are the main forms found in plasma and urine.[2][26]

Conclusion

High circulating levels of this compound are strongly associated with a reduced risk of several chronic diseases, including major cancers, cardiovascular disease, and type 2 diabetes. Its health benefits are mediated through the modulation of key signaling pathways involved in cell proliferation and inflammation. The significant inter-individual variation in this compound production, driven by diet and gut microbiota, underscores the importance of personalized nutrition strategies. Further research into the specific microbial strains and enzymatic pathways involved in lignan metabolism will be critical for developing targeted therapeutic and nutraceutical interventions.

References

The Role of Enterolactone in Hormone-Dependent Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone (ENL) is a mammalian lignan produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, and vegetables.[1][2] Emerging as a significant molecule in cancer research, ENL has demonstrated a complex and multifaceted role in the progression of hormone-dependent cancers, including breast and prostate cancer. Its mechanisms of action are diverse, ranging from modulation of hormone receptor signaling to inhibition of key enzymes involved in steroidogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on hormone-dependent cancers, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on hormone-dependent cancer cells.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

Cell LineCancer TypeConcentrationEffectReference
LNCaPProstate Cancer60 µM57.5% reduction in cell density after 72h[3]
LNCaPProstate Cancer0-100 µMDose-dependent inhibition of cell growth (12-63% over 24-72h)[4]
PC-3Prostate Cancer20-60 µMInhibition of IGF-1-induced proliferation and migration[5]
Various ProstateProstate Cancer20 µMSignificant restriction of proliferation[6][7]
MCF-7Breast Cancer0.5-2 µMStimulated proliferation (when used alone)[8]
MCF-7Breast Cancer>10 µMSignificant inhibition of cell growth[8]
MCF-7Breast Cancer1 nM E2 + 0.5-2 µM ENLInhibition of E2-stimulated proliferation[8]
MDA-MB-231Breast Cancer261.9 ± 10.5 µMIC50 for antiproliferative effect (48h)[9]
Colo 201Colon Cancer118.4 µMIC50 for cell growth suppression (72h)[10][11]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosageEffectReference
Athymic MiceColon Cancer (Colo 201 xenograft)10 mg/kg (s.c., 3x/week)Significant inhibition of tumor growth[10][11]
Rats (DMBA-induced)Mammary Carcinoma10 mg/kg/day (p.o., 7 weeks)Significantly inhibited tumor growth[12]

Table 3: Enzyme Inhibition by this compound

EnzymeSubstrateKi ValueInhibition TypeReference
AromataseAndrostenedione14.4 µMCompetitive[13]
AromataseTestosterone-Competitive[14]

Key Signaling Pathways Modulated by this compound

This compound exerts its effects on hormone-dependent cancers by modulating several critical signaling pathways. These are visually represented in the following diagrams.

Estrogen Receptor (ER) Signaling

This compound can act as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic properties depending on the cellular context and concentration.[15][16] It can directly bind to estrogen receptors, influencing the transcription of estrogen-responsive genes.[17][18]

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENL This compound ER Estrogen Receptor (ERα/ERβ) ENL->ER Binds to ER (Agonist/Antagonist) E2 Estradiol E2->ER Binds to ER ERE Estrogen Response Element ER->ERE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription (e.g., Cyclin D1, Ki67) ERE->Gene_Transcription Regulates

Caption: this compound's interaction with the Estrogen Receptor signaling pathway.
Androgen Receptor (AR) and Downstream Signaling in Prostate Cancer

In prostate cancer, this compound has been shown to interfere with pathways that are critical for cell proliferation and survival. It can modulate the expression of genes involved in the cell cycle and apoptosis.[7][19]

Prostate_Cancer_Signaling cluster_signaling Signaling Cascade cluster_cellular_effects Cellular Effects ENL This compound miR_106b miR-106b cluster (miR-106b, miR-93, miR-25) ENL->miR_106b Reduces Expression PTEN PTEN (Tumor Suppressor) ENL->PTEN Increases Expression DNA_Licensing DNA Licensing Genes (GMNN, CDT1, MCM2/7) ENL->DNA_Licensing Alters Expression miR_106b->PTEN Inhibits Proliferation Proliferation PTEN->Proliferation Inhibits Apoptosis Apoptosis PTEN->Apoptosis Promotes DNA_Licensing->Proliferation Promotes

Caption: this compound's influence on key regulators in prostate cancer cells.
Insulin-like Growth Factor-1 Receptor (IGF-1R) Signaling

This compound can inhibit the IGF-1R signaling pathway, which is crucial for the growth and progression of many cancers, including hormone-insensitive prostate cancer.[5][20]

IGF1R_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling ENL This compound IGF1R IGF-1 Receptor ENL->IGF1R Inhibits Activation IGF1 IGF-1 IGF1->IGF1R Activates AKT AKT IGF1R->AKT MAPK_ERK MAPK/ERK IGF1R->MAPK_ERK Proliferation_Migration Cell Proliferation & Migration AKT->Proliferation_Migration MAPK_ERK->Proliferation_Migration

Caption: Inhibition of the IGF-1R signaling pathway by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and extension of these findings.

Cell Proliferation and Viability Assays
  • MTT Assay:

    • Cell Seeding: Cancer cell lines (e.g., LNCaP, MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

    • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-100 µM) or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

    • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[4][21][22]

  • Trypan Blue Exclusion Assay:

    • Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the MTT assay.

    • Cell Harvesting: Cells are harvested by trypsinization and resuspended in complete medium.

    • Staining: An aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

    • Cell Counting: Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer. The percentage of viable cells is calculated.[4][21]

Apoptosis Assays
  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

    • Cell Treatment: Cells are treated with this compound for the desired duration.

    • Cell Harvesting and Washing: Both adherent and floating cells are collected, washed with cold PBS.

    • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Flow Cytometric Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[4][22]

Gene Expression Analysis
  • Real-Time PCR (RT-PCR):

    • RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

    • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[21]

In Vivo Tumor Xenograft Studies
  • Animal Model:

    • Animals: Immunocompromised mice (e.g., athymic nude mice) are typically used.

    • Cell Implantation: A suspension of cancer cells (e.g., 1 x 106 Colo 201 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of the mice.[10][11]

  • Treatment Protocol:

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

    • Randomization: Mice are randomly assigned to treatment and control groups.

    • This compound Administration: this compound is administered via a specified route (e.g., subcutaneous injection) at a defined dose and schedule (e.g., 10 mg/kg, 3 times per week). The control group receives the vehicle.[10][11]

  • Outcome Measurement:

    • Tumor Volume: Tumor size is measured regularly (e.g., twice a week) using calipers, and the volume is calculated (e.g., Volume = (length x width²)/2).

    • Body Weight: Animal body weight is monitored as an indicator of toxicity.

    • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).[10][11]

Conclusion

This compound demonstrates significant potential as a chemopreventive and therapeutic agent in hormone-dependent cancers. Its ability to modulate key signaling pathways, including those governed by estrogen and androgen receptors, as well as growth factor receptors, underscores its pleiotropic anti-cancer effects. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further investigation. The detailed experimental protocols outlined in this guide offer a foundation for future research aimed at elucidating the precise mechanisms of action and translating these preclinical findings into clinical applications for the management of hormone-dependent malignancies. Further research, including well-designed clinical trials, is warranted to fully establish the therapeutic utility of this compound in oncology.

References

Methodological & Application

Application Note: Quantification of Enterolactone in Human Plasma Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterolactone is a lignan produced in the human gut through the metabolic action of intestinal bacteria on plant-based precursors.[1][2] As a phytoestrogen, this compound has garnered significant interest in clinical and drug development research due to its structural similarity to endogenous estrogens and its potential role in the prevention and progression of hormone-dependent cancers and other diseases.[3][4] Accurate and precise quantification of this compound in human plasma is crucial for understanding its bioavailability, pharmacokinetics, and association with health outcomes.[3] This application note details a robust and sensitive method for the quantification of total and conjugated this compound in human plasma using LC-MS/MS.

Two primary approaches for this compound quantification in plasma are described: one for measuring total this compound (involving enzymatic hydrolysis) and a high-throughput method for the direct quantification of free this compound and its primary conjugated forms, this compound glucuronide and this compound sulfate.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound in human plasma.

Method 1: Quantification of Total this compound

This protocol involves an enzymatic hydrolysis step to release free this compound from its glucuronide and sulfate conjugates, allowing for the measurement of the total this compound concentration.[3][6]

1. Materials and Reagents

  • This compound standard

  • ¹³C₃-labeled this compound (internal standard)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (pH 5.0)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (ACN), HPLC grade[5]

  • Methanol (MeOH), HPLC grade[5]

  • Formic acid, LC-MS grade[5]

  • Ultrapure water

  • Human plasma (pooled, for calibration standards and QCs)[5]

2. Sample Preparation

  • Internal Standard Spiking: To 100 µL of human plasma, add a known amount of ¹³C₃-enterolactone internal standard.[3]

  • Enzymatic Hydrolysis: Add 500 µL of sodium acetate buffer (pH 5.0) containing β-glucuronidase/sulfatase. Incubate the mixture at 37°C for at least 4 hours (or overnight) to ensure complete deconjugation.[7]

  • Liquid-Liquid Extraction (LLE): After hydrolysis, add 1 mL of ethyl acetate and vortex for 10 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

  • Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.[7]

Method 2: High-Throughput Direct Quantification of Free and Conjugated this compound

This method allows for the simultaneous quantification of this compound, this compound glucuronide, and this compound sulfate without an enzymatic hydrolysis step, enabling a shorter sample preparation time.[4][5]

1. Materials and Reagents

  • This compound, this compound glucuronide, and this compound sulfate standards[5]

  • Internal Standard (e.g., glycocholic acid)[5]

  • Acetonitrile (ACN), HPLC grade[5]

  • Methanol (MeOH), HPLC grade[5]

  • Formic acid, LC-MS grade[5]

  • Ultrapure water

  • Human plasma[5]

2. Sample Preparation

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of a mixture of acetonitrile and methanol (containing the internal standard) to precipitate proteins.[5]

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 5 minutes.

  • Dilution: Transfer the supernatant to a new plate and dilute with ultrapure water.[5]

  • Injection: The samples are then ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.[3]

ParameterSetting
LC System High-performance or ultra-high-performance liquid chromatography system[3]
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid[5]
Mobile Phase B Acetonitrile with 0.1% formic acid[5]
Gradient Start at 15% B, hold for 0.5 min, increase to 75% B over 1.9 min, hold for 0.2 min[5]
Flow Rate 0.2-0.4 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 5-10 µL[3]
Mass Spectrometer Triple quadrupole mass spectrometer[3]
Ionization Source Electrospray Ionization (ESI), negative mode[5]
Monitoring Mode Multiple Reaction Monitoring (MRM)[3]

MRM Transitions

The following table lists representative MRM transitions for this compound and its conjugates. The exact m/z values may vary slightly depending on the instrument calibration.[3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound297.1253.1
¹³C₃-Enterolactone (IS)300.1256.1
This compound Glucuronide473.2297.1
This compound Sulfate377.1297.1

Data Presentation

Method Validation Parameters

The performance of the LC-MS/MS method should be validated to ensure reliability. The table below summarizes typical performance characteristics reported in the literature for the high-throughput method.[4][5][8]

ParameterThis compound SulfateThis compound GlucuronideFree this compound
LLOQ (pM) 162686
Intra-batch Precision (%RSD) < 10%< 10%< 10%
Inter-batch Precision (%RSD) < 15%< 15%< 15%
Accuracy (% bias) ± 15%± 15%± 15%

For the total this compound method, a detection limit as low as 0.55 nM has been reported, with within-run relative standard deviations (RSD) of 3-6% and between-run RSD of 10-14%.[6]

Reported Plasma Concentrations of this compound

The concentration of this compound in human plasma can vary widely among individuals, influenced by factors such as diet, gut microbiome composition, sex, age, and BMI.[9][10] The following table provides a summary of reported this compound concentrations from various studies.

Population/StudyMedian Concentration (nmol/L)Range (nmol/L)
Finnish Men[9]13.80 - 95.6
Finnish Women[9]16.60 - 182.6
Danish Diet, Cancer and Health cohort[11]10.91.3 - 59.6
Healthy Men and Women[12]~12 (calculated from <20 nmol/L for 61.1%)Not specified

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample is_spike Spike with Internal Standard plasma->is_spike hydrolysis Enzymatic Hydrolysis (for Total this compound) is_spike->hydrolysis Method 1 protein_precip Protein Precipitation (for Direct Quantification) is_spike->protein_precip Method 2 extraction Liquid-Liquid Extraction hydrolysis->extraction lc_separation LC Separation evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound quantification in human plasma.

References

Application Note: Quantification of Urinary Enterolactone Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enterolactone is a mammalian lignan produced by the gut microbiota from plant-based precursors found in foods like flaxseed, whole grains, fruits, and vegetables.[1][2] As a phytoestrogen, this compound is of significant interest in clinical and nutritional research due to its potential roles in human health, including associations with reduced risks of certain hormone-dependent cancers and cardiovascular diseases.[2][3] Accurate and reliable quantification of this compound in biological fluids, particularly urine, is crucial for understanding its bioavailability, metabolism, and physiological effects.[1][2] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique, gas chromatography-mass spectrometry (GC-MS) offers a robust and widely accessible alternative with high chromatographic resolution for this compound analysis.[1]

This application note provides a detailed protocol for the quantitative analysis of total this compound in human urine samples using GC-MS. The method involves enzymatic hydrolysis to release this compound from its conjugated forms (glucuronides and sulfates), followed by extraction, derivatization to increase volatility, and subsequent analysis by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1][4]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound in urine is depicted below.

GCMS_Workflow GC-MS Analysis of this compound in Urine Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis urine_sample Urine Sample Collection & Storage (-80°C) add_is Addition of Deuterated Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) add_is->hydrolysis extraction Solid-Phase or Supported Liquid Extraction hydrolysis->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 add_reagent Addition of Silylating Reagent (e.g., BSTFA) evaporation1->add_reagent heating Heating (e.g., 70°C for 60 min) add_reagent->heating injection Injection into GC-MS heating->injection separation Chromatographic Separation (e.g., DB-5ms column) injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection quantification Data Analysis & Quantification detection->quantification

Figure 1: Workflow for urinary this compound analysis by GC-MS.

Detailed Experimental Protocol

This protocol outlines the steps for the determination of total this compound in urine.

1. Materials and Reagents

  • Solvents: Diethyl ether, ethyl acetate, methanol, pyridine (anhydrous)

  • Reagents:

    • β-glucuronidase/sulfatase (from Helix pomatia)[1][2]

    • Phosphate or acetate buffer (pH 5.0)[1][2]

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Standards:

    • This compound analytical standard

    • Deuterated this compound internal standard (e.g., ²H₆-enterolactone)[1]

  • Supplies:

    • Glass vials with PTFE-lined caps

    • Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) cartridges[1][2]

    • Nitrogen evaporator or centrifugal evaporator

    • Heating block or oven

    • GC-MS system with a suitable capillary column (e.g., DB-5ms)[2][4]

2. Sample Preparation

  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Aliquot a known volume (e.g., 100 µL to 1 mL) of urine into a glass vial.[2]

  • Internal Standard Spiking: Add a known amount of deuterated this compound internal standard to each urine sample, calibrator, and quality control sample.[1][4]

  • Enzymatic Hydrolysis:

    • Add buffer (e.g., 500 µL of phosphate buffer, pH 5.0) to the urine sample.[1]

    • Add β-glucuronidase/sulfatase solution (e.g., 20 µL).[1]

    • Vortex gently and incubate at 37°C for 16-18 hours (overnight) to deconjugate this compound glucuronides and sulfates.[1]

  • Extraction:

    • Supported Liquid Extraction (SLE): Load the hydrolyzed sample onto an SLE cartridge and allow it to absorb for 5 minutes. Elute with an organic solvent mixture such as 70:30 (v/v) diethyl ether:ethyl acetate.[1]

    • Solid-Phase Extraction (SPE): Alternatively, load the hydrolyzed sample onto a conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the this compound with an appropriate organic solvent like methanol or ethyl acetate.[2]

  • Evaporation: Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen or using a centrifugal evaporator at approximately 40°C.[1][2]

3. Derivatization

  • To the dried extract, add a silylating agent (e.g., 50 µL of BSTFA + 1% TMCS) and a solvent (e.g., 50 µL of anhydrous pyridine).[1]

  • Seal the vials tightly and heat at 60-70°C for 30-60 minutes to form the volatile trimethylsilyl (TMS) derivatives of this compound.[1][2]

  • Cool the samples to room temperature before GC-MS analysis.[1]

4. GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.[2]

  • Chromatographic Separation: Use a capillary column such as a DB-5ms with a suitable temperature gradient program to separate the analytes.[2][4]

  • Mass Spectrometric Detection: Operate the mass spectrometer in the selected ion monitoring (SIM) mode to monitor characteristic ions for both the this compound-TMS derivative and the deuterated internal standard-TMS derivative for enhanced sensitivity and specificity.[1][4][5]

5. Quantification

Quantify the this compound concentration by creating a calibration curve from the analysis of standards with known concentrations. The ratio of the peak area of the analyte to the internal standard is used for quantification.

Quantitative Data Summary

The performance of the GC-MS method for this compound analysis is characterized by its precision and recovery.

ParameterValueReference(s)
Recovery 96.6% - 105.5%[5]
Within-Assay Imprecision 0.8% - 15.2% (mean 8.7%)[5]
Between-Assay Imprecision 4.1% - 13.9% (mean 9.3%)[5]
Limit of Detection (LOD) 0.55 nM (in plasma)[4]

Note: The LOD is reported for plasma but provides an indication of the sensitivity achievable with GC-MS.[4]

Signaling Pathway

The biological effects of this compound are often attributed to its interaction with estrogen signaling pathways due to its structural similarity to endogenous estrogens.[1]

Estrogen_Signaling Simplified Estrogen Signaling Pathway and this compound Interaction This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds to Estrogen Estradiol (E2) Estrogen->ER Binds to ERE Estrogen Response Element (on DNA) ER->ERE Binds to Gene_Expression Target Gene Transcription ERE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., cell proliferation) Gene_Expression->Biological_Effects Leads to

References

Application Notes and Protocols for ELISA-based Detection of Enterolactone in Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone (ENL) is a mammalian lignan produced by the gut microbiota from plant lignan precursors found in foods such as flaxseed, sesame seeds, and whole grains[1]. As a phytoestrogen, this compound has garnered significant interest in research and drug development due to its potential role in modulating hormone-dependent cancers, cardiovascular disease, and other chronic conditions[2][3]. Its biological effects are believed to be mediated, in part, through interaction with estrogen signaling pathways[4][5][6][7]. Accurate quantification of this compound in serum is crucial for clinical and preclinical studies to assess dietary intake, evaluate its bioavailability, and understand its role in health and disease.

This document provides a detailed protocol for the quantification of this compound in human serum samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Biological Significance and Signaling Pathways

This compound is recognized for its selective estrogen receptor modulator (SERM) activity, showing a preference for estrogen receptor alpha (ERα)[5][6][7]. Upon binding to ERs, it can initiate a cascade of downstream signaling events. Additionally, this compound has been shown to modulate other key cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical in regulating cell survival, proliferation, and migration[8][9][10]. The modulation of these pathways underscores the therapeutic potential of this compound.

Enterolactone_Signaling ENL This compound ER Estrogen Receptor (ERα/ERβ) ENL->ER Binds Inhibition ENL->Inhibition ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates IGF1R IGF-1 Receptor PI3K PI3K IGF1R->PI3K MAPK_pathway Ras/MAPK Pathway IGF1R->MAPK_pathway Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation ERK ERK MAPK_pathway->ERK ERK->Cell_Proliferation Inhibition->IGF1R Inhibits

This compound signaling pathways.

Assay Principle

The this compound ELISA is a competitive immunoassay. Free this compound in the samples or standards competes with a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a specific polyclonal antibody coated on the microplate. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The bound enzyme activity is determined by adding a substrate that generates a colored product. The intensity of the color is measured spectrophotometrically, and the concentration of this compound is calculated from a standard curve.

Quantitative Data Summary

The following table summarizes representative this compound concentrations in human serum as measured by ELISA in different studies. These values can vary significantly between individuals due to diet and the composition of their gut microbiota[1].

Population/Study CohortSample Size (n)Mean ± SD (ng/mL)Median (ng/mL)Range (ng/mL)Reference
French Volunteers5717.89 ± 11.7113.681.94 - 57.17[11]
Colorectal Cancer Patients (Glucuronide)115-1.02-[12]
Healthy Controls (Glucuronide)76-1.88-[12]
Colorectal Cancer Patients (Sulfate)115-0.04-[12]
Healthy Controls (Sulfate)76-0.08-[12]

Note: Concentrations in the colorectal cancer study were converted from nM to ng/mL for comparison, using a molecular weight of 298.32 g/mol for this compound.

Experimental Protocols

Materials and Reagents
  • This compound ELISA Kit (e.g., Cayman Chemical, Cat. No. 500590 or equivalent)[3]

  • Serum samples

  • Adjustable pipettes and repeating pipettor

  • Microplate reader capable of measuring absorbance at 405-420 nm

  • Ultrapure water

  • Ethanol

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator or vacuum centrifuge (optional)

Experimental Workflow

ELISA_Workflow cluster_prep Sample & Standard Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Collect_Blood 1. Collect Whole Blood Separate_Serum 2. Separate Serum Collect_Blood->Separate_Serum Add_Reagents 4. Add Samples/Standards, Tracer, and Antibody to Plate Separate_Serum->Add_Reagents Prepare_Standards 3. Prepare Serial Dilutions of Standard Prepare_Standards->Add_Reagents Incubate_1 5. Incubate (e.g., 18h at 4°C) Add_Reagents->Incubate_1 Wash_Plate 6. Wash Plate Incubate_1->Wash_Plate Add_Substrate 7. Add Development Solution Wash_Plate->Add_Substrate Incubate_2 8. Incubate (e.g., 90-120 min) Add_Substrate->Incubate_2 Read_Absorbance 9. Read Absorbance (405-420 nm) Incubate_2->Read_Absorbance Generate_Curve 10. Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_Conc 11. Calculate Sample Concentrations Generate_Curve->Calculate_Conc

General experimental workflow.
Detailed Methodologies

1. Serum Sample Preparation

  • Blood Collection: Collect whole blood in a serum separator tube or a tube without anticoagulant[13].

  • Clotting: Allow the blood to clot by leaving it undisturbed at room temperature for 30-60 minutes[14].

  • Centrifugation: Centrifuge the clotted blood at 1,000 x g for 10-20 minutes at 4°C[13].

  • Aliquoting: Carefully collect the supernatant (serum) and transfer it to clean polypropylene tubes. Avoid disturbing the cell pellet.

  • Storage: Assay the samples immediately or aliquot and store them at -80°C for long-term use. Avoid repeated freeze-thaw cycles[13][15].

  • Pre-Assay Centrifugation: Before use, thaw the samples and centrifuge at 10,000 x g for 5 minutes at 4°C to remove any precipitates[15].

Note: Since this compound in serum is present as glucuronide and sulfate conjugates, some protocols may include an enzymatic hydrolysis step using β-glucuronidase and sulfatase to measure total this compound. However, some commercial ELISA kits, like the one from Cayman Chemical, utilize antibodies that recognize both free and conjugated forms, potentially making this step unnecessary[16].

2. ELISA Protocol (based on a competitive assay format)

This protocol is a general guideline and should be adapted based on the specific instructions provided with the chosen ELISA kit.

  • Reagent Preparation: Prepare all reagents, including wash buffers, standards, and tracers, according to the kit manufacturer's instructions.

  • Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve. A typical range is 15.6-2,500 pg/mL[3][17].

  • Plate Loading:

    • Add the appropriate volume of standards and prepared serum samples to the designated wells of the antibody-coated microplate.

    • Add the enzyme-labeled this compound tracer to each well.

    • Add the specific primary antibody to each well.

  • Incubation: Seal the plate and incubate for the time and temperature specified in the kit protocol (e.g., 18 hours at 4°C)[3]. This allows for the competitive binding to occur.

  • Washing: After incubation, wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

  • Development: Add the substrate solution (e.g., TMB or OPD) to each well. This substrate will be converted by the enzyme on the tracer to produce a colored product.

  • Second Incubation: Incubate the plate for a specified period (e.g., 90-120 minutes on an orbital shaker) to allow for color development[3].

  • Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Reading: Immediately read the absorbance of each well using a microplate reader at the recommended wavelength (typically between 405 and 420 nm)[3].

Data Analysis
  • Standard Curve Generation: Average the duplicate or triplicate readings for each standard and sample. Subtract the average zero standard optical density (OD).

  • Plot the percentage of bound tracer (%B/B0) versus the concentration of the this compound standards. B is the OD of the sample or standard, and B0 is the OD of the zero standard (maximum binding).

  • Concentration Calculation: Determine the concentration of this compound in the serum samples by interpolating their %B/B0 values on the standard curve.

  • Multiply the calculated concentration by any dilution factor used during sample preparation.

Assay Validation and Performance

The performance characteristics of the this compound ELISA should be validated to ensure reliable results. Key parameters include:

ParameterTypical Value/CharacteristicReference
Assay Range 15.6 - 2,500 pg/mL[3][17]
Sensitivity (80% B/B0) ~70 pg/mL[3][17]
Specificity High for this compound.[18][19]
Cross-Reactivity Minimal with other lignans and steroids. (e.g., Enterodiol: ~0.05%; β-Estradiol: <0.01%)[3]
Intra-assay Variation < 7%[11]
Inter-assay Variation < 17%[11]

Troubleshooting

IssuePossible CauseSolution
High background Insufficient washing; Contaminated reagents.Increase the number of wash steps; Use fresh reagents.
Low OD readings Inactive reagents; Incorrect incubation times/temperatures.Check reagent expiration dates and storage; Adhere strictly to the protocol.
Poor standard curve Improper standard dilution; Pipetting errors.Prepare fresh standards; Ensure accurate pipetting.
High variability between duplicates Pipetting inconsistency; Inadequate mixing.Use calibrated pipettes; Mix all reagents and samples thoroughly.

Conclusion

The ELISA method provides a sensitive, specific, and high-throughput tool for the quantification of this compound in serum samples. Adherence to a validated protocol for sample preparation and assay procedure is critical for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for researchers and professionals in the field to effectively measure this important biomarker and further investigate its role in human health and disease.

References

Application Notes and Protocols for the Extraction of Enterolactone from Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a mammalian lignan metabolite derived from plant-based precursors found in foods such as flaxseed and whole grains.[1] Due to its potential health benefits, including anti-cancer properties, researchers are increasingly studying its effects in in-vitro cell culture models.[2] Accurate and reliable extraction and quantification of this compound from cell culture media are crucial for understanding its dose-dependent effects on cellular mechanisms. This document provides detailed protocols for the extraction of this compound from cell culture media, a comparison of common extraction methods, and an overview of subsequent analytical techniques.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method depends on factors such as the required purity of the extract, desired recovery rate, sample throughput, and available resources. The following table summarizes the performance of common extraction methods for this compound and similar compounds from biological matrices.

Extraction MethodAnalyteMatrixRecovery Rate (%)Precision (RSD %)Key AdvantagesKey Disadvantages
Protein Precipitation This compoundCell Culture MediaNot explicitly stated, but serves as a crucial primary clean-up step.-Simple, fast, and removes the majority of protein interference.May not remove other interfering substances; analyte can be lost in the precipitate.
Liquid-Liquid Extraction (LLE) Paclitaxel (as an example of a secondary metabolite)Plant Cell Culture~80-95% (Estimated)-Inexpensive, widely used, and effective for separating compounds based on their differential solubility.Can be labor-intensive, prone to emulsion formation, and may have lower recovery for some compounds.
Solid-Phase Extraction (SPE) Steroid HormonesH295R Cell Culture Media98.2 - 109.4%[3]<15%[3]High recovery and selectivity, amenable to automation, and can provide cleaner extracts than LLE.[4]Can be more expensive than LLE and may require method development to optimize recovery.
Supported Liquid Extraction (SLE) This compoundPlasma96.0%Intra-assay: 2.5-5.9% Inter-assay: 2.6-6.9%High recovery, high precision, and amenable to automation.[1]Can be more expensive than traditional LLE.

Experimental Protocols

Initial Sample Preparation (Mandatory First Step)

This initial step is critical to remove cells and debris that can interfere with subsequent extraction and analysis.

Materials:

  • Cell culture supernatant

  • Centrifuge

Procedure:

  • Collect the cell culture supernatant from the culture vessel.

  • Transfer the supernatant to a centrifuge tube.

  • Centrifuge at 300 x g for 10 minutes at 4°C to pellet any detached cells and cellular debris.[1]

  • Carefully collect the clear supernatant for further processing.

Protein Precipitation

This method is a simple and rapid way to remove the bulk of proteins from the cell culture medium.

Materials:

  • Cell culture supernatant (cleared of cells and debris)

  • Cold acetonitrile or ethanol

  • Vortex mixer

  • Centrifuge

Procedure:

  • To one volume of the cleared cell culture supernatant, add two to three volumes of cold acetonitrile or ethanol.[1]

  • Vortex the mixture briefly to ensure thorough mixing.

  • Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.[1]

  • Centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing the this compound to a new tube for analysis or further extraction.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their partitioning between two immiscible liquid phases.

Materials:

  • Cell culture supernatant (protein-precipitated)

  • Extraction solvent (e.g., ethyl acetate, diethyl ether, or a mixture of ethyl acetate/hexane 90:10 v/v)[5]

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • To the protein-precipitated supernatant, add an appropriate volume of the extraction solvent (e.g., a 2:1 or 3:1 ratio of solvent to supernatant).

  • Vortex the mixture vigorously for 1-2 minutes to ensure intimate contact between the two phases.

  • Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully collect the upper organic layer (containing this compound) and transfer it to a clean tube.

  • Repeat the extraction of the aqueous layer with a fresh portion of the extraction solvent to maximize recovery.

  • Pool the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS).

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent to selectively adsorb the analyte of interest, which is then eluted with a suitable solvent. C18 is a common sorbent for the extraction of non-polar to moderately polar compounds like this compound.

Materials:

  • Cell culture supernatant (protein-precipitated)

  • C18 SPE cartridge

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water or a low percentage of methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE vacuum manifold (optional)

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 1-2 cartridge volumes of water through the cartridge. Do not let the sorbent bed dry out.

  • Loading: Load the protein-precipitated cell culture supernatant onto the cartridge.

  • Washing: Pass 1-2 cartridge volumes of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 1-2 cartridge volumes of the elution solvent (e.g., methanol) into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the extract in a suitable solvent for analysis.

Visualization of Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Cell Culture Supernatant Collection centrifugation Centrifugation (300 x g, 10 min, 4°C) start->centrifugation cleared_supernatant Cleared Supernatant centrifugation->cleared_supernatant protein_precipitation Protein Precipitation (Acetonitrile/Ethanol) cleared_supernatant->protein_precipitation precipitated_sample Precipitated Sample protein_precipitation->precipitated_sample lle Liquid-Liquid Extraction precipitated_sample->lle spe Solid-Phase Extraction precipitated_sample->spe evaporation Evaporation & Reconstitution lle->evaporation spe->evaporation analysis Quantification (e.g., LC-MS/MS, ELISA) evaporation->analysis

Caption: General experimental workflow for the extraction and analysis of this compound from cell culture media.

IGF1R_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling IGF1R IGF-1R PI3K PI3K IGF1R->PI3K MAPK MAPK Pathway IGF1R->MAPK IGF1 IGF-1 IGF1->IGF1R Binds and Activates This compound This compound This compound->IGF1R Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Growth, Survival Akt->Proliferation MAPK->Proliferation

References

Application Note: Determining the Effect of Enterolactone on Cancer Cell Viability using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterolactone (ENL) is a mammalian lignan produced through the metabolic action of gut microbiota on plant lignans, which are abundant in foods like flaxseed, whole grains, and various vegetables.[1][2] A significant and expanding body of scientific research indicates that this compound exhibits anti-cancer properties, notably through the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for the assessment of cell viability and proliferation. This application note offers a detailed protocol for employing the MTT assay to ascertain the cytotoxic and anti-proliferative effects of this compound on cancerous cells. The fundamental principle of this assay lies in the reduction of the yellow tetrazolium salt, MTT, by the mitochondrial dehydrogenases present in viable cells, which results in the formation of a purple formazan product that can be quantified using a spectrophotometer.

Data Presentation

Effect of this compound on Cancer Cell Viability (Hypothetical Data)

The table below illustrates hypothetical data derived from an MTT assay, demonstrating the dose-dependent impact of this compound on a generic cancer cell line following a 72-hour treatment period.

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)1.25 ± 0.08100 ± 6.4
101.10 ± 0.0688 ± 4.8
250.85 ± 0.0568 ± 4.0
500.60 ± 0.0448 ± 3.2
1000.35 ± 0.0328 ± 2.4
2000.15 ± 0.0212 ± 1.6
IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) serves as a quantitative measure of the potency of a given substance in inhibiting a specific biological or biochemical function. The subsequent table provides a summary of experimentally determined IC50 values for this compound across a range of human cancer cell lines.

Cancer TypeCell LineIC50 (µM)Incubation TimeReference
Colon CancerColo 201118.472 h[3][4]
Breast CancerMDA-MB-231261.948 h[5]
Prostate CancerLNCaP~6072 h[6]
Prostate CancerPC-3>2024 h[7]
Mid-stage Prostate Cancer ModelPNT1a~20Not Specified[8][9]
Late-stage Prostate Cancer ModelPNT2~20Not Specified[8][9]

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (ENL)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Detailed Methodology
  • Cell Seeding:

    • Harvest and enumerate cancer cells utilizing a hemocytometer or an automated cell counter.

    • Dispense the cells into a 96-well plate at a density ranging from 5 x 10³ to 1 x 10⁴ cells per well, suspended in 100 µL of complete culture medium.

    • Incubate the plate for a duration of 24 hours at 37°C in a humidified environment containing 5% CO₂ to facilitate cell attachment.

  • Preparation of this compound Solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 100 mM) dissolved in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free culture medium to obtain the desired final concentrations for the assay (e.g., 10, 25, 50, 100, 200 µM).

    • A vehicle control should be included, consisting of medium with a DMSO concentration equivalent to that present in the highest this compound concentration.

  • Cell Treatment:

    • Following the initial 24-hour incubation, carefully aspirate the medium from each well.

    • Introduce 100 µL of the freshly prepared this compound dilutions and the vehicle control to their designated wells.

    • Incubate the plate for the predetermined treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Assay:

    • Upon completion of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to every well.

    • Incubate the plate for 4 hours at 37°C with 5% CO₂. In this interval, viable cells will metabolize the soluble yellow MTT into insoluble purple formazan crystals.

    • Subsequent to the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the contents of the wells with a multichannel pipette to guarantee the complete dissolution of the formazan.

  • Data Acquisition:

    • Quantify the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be employed for the subtraction of background absorbance.

Data Analysis
  • Blank Correction: Subtract the mean absorbance of the blank wells (containing only medium and MTT) from the absorbance values of all other wells.

  • Calculation of Cell Viability: The viability of the treated cells should be expressed as a percentage relative to the vehicle control cells, calculated using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 Determination: Construct a dose-response curve by plotting the percentage of cell viability against the corresponding concentration of this compound. The IC50 value can be accurately determined through non-linear regression analysis of this curve.

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate enl_prep Prepare this compound Dilutions cell_treatment Treat Cells with This compound enl_prep->cell_treatment add_mtt Add MTT Reagent cell_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT assay.

Signaling Pathway Inhibition by this compound

Enterolactone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes This compound This compound This compound->IGF1R Inhibits IGF1 IGF-1 IGF1->IGF1R Activates

Caption: Inhibition of the IGF-1R/Akt signaling pathway by this compound.

Troubleshooting

ProblemPossible CauseSolution
High background absorbanceContamination of medium or reagentsEmploy sterile technique and utilize fresh reagents.
Incomplete removal of serum-containing mediumWash the cells with PBS prior to the addition of the MTT reagent.
Low absorbance readingsInsufficient number of cellsOptimize the initial cell seeding density.
Low metabolic activity of the cellsConfirm that the cells are healthy and are in the logarithmic phase of growth.
Incomplete dissolution of formazan crystalsExtend the incubation time with the solubilization solution and ensure thorough mixing.
High variability between replicate wellsUneven cell seedingEnsure a single-cell suspension before seeding and mix gently during the process.
Edge effects in the 96-well plateRefrain from using the outermost wells of the plate for experimental samples.

This application note is intended to serve as a comprehensive guide for researchers, enabling them to effectively employ the MTT assay for the evaluation of the anti-cancer properties of this compound. Strict adherence to the detailed protocol and data analysis procedures outlined herein will facilitate the generation of reliable and reproducible scientific results.

References

Application Notes and Protocols for In Vivo Studies of Enterolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models used to investigate the in vivo effects of enterolactone, a mammalian lignan with therapeutic potential in oncology, metabolic disorders, and cardiovascular health. Detailed protocols and data summaries are provided to facilitate the design and execution of preclinical studies.

I. Cancer

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models. The most studied areas include breast, colon, and prostate cancer.

A. Breast Cancer

Animal Model: Ovariectomized Athymic Nude Mice with MCF-7 Human Breast Cancer Xenografts. This model is suitable for studying the effects of this compound on estrogen-receptor-positive (ER+) breast cancer growth.

Experimental Protocol:

  • Animal Husbandry: Female ovariectomized athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are housed in a sterile environment with ad libitum access to a standard basal diet (e.g., AIN-93G) and water.

  • Tumor Cell Implantation: MCF-7 human breast cancer cells are cultured and harvested. A suspension of 5 x 10^6 cells in 0.1 mL of Matrigel is injected subcutaneously into the mammary fat pad of each mouse.

  • Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

  • Treatment Groups:

    • Vehicle Control (e.g., corn oil, subcutaneously)

    • This compound (e.g., 10 mg/kg body weight, daily subcutaneous injection)

    • Positive Control (e.g., Estradiol pellet implantation for estrogenic tumor growth response)

  • Treatment Administration: this compound is dissolved in a suitable vehicle and administered daily via subcutaneous injection for a specified period (e.g., 22 weeks).

  • Endpoint Measurements:

    • Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).

    • Body weight is monitored weekly.

    • At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., apoptosis and proliferation markers).

Quantitative Data Summary: Breast Cancer

Animal ModelTreatmentDosageDurationOutcomeReference
Ovariectomized athymic nude mice with MCF-7 xenograftsThis compound (ENL)10 mg/kg BW, daily s.c.22 weeks91% regression in palpable tumors[1]
Ovariectomized athymic nude mice with MCF-7 xenograftsEnterodiol (END)10 mg/kg BW, daily s.c.22 weeks83% regression in palpable tumors[1]
B. Colon Cancer

Animal Model: Athymic Mice with COLO 201 Human Colon Cancer Xenografts. This model is used to assess the impact of this compound on the growth of human colon cancer cells in vivo.

Experimental Protocol:

  • Animal Husbandry: Male athymic nude mice (e.g., BALB/c nude), 5-6 weeks old, are maintained under specific pathogen-free conditions.

  • Tumor Cell Implantation: COLO 201 human colon cancer cells are suspended in saline and 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

  • Treatment Initiation: Treatment begins when tumors reach a certain volume (e.g., 100-150 mm³).

  • Treatment Groups:

    • Placebo Control (vehicle)

    • This compound (10 mg/kg, 3 times per week, subcutaneous injection)

  • Treatment Administration: this compound is administered for a defined period (e.g., 4 weeks).

  • Endpoint Measurements:

    • Tumor volume and body weight are measured regularly.

    • At necropsy, tumors are excised, weighed, and analyzed for markers of apoptosis (e.g., TUNEL assay) and proliferation (e.g., PCNA staining).

Quantitative Data Summary: Colon Cancer

Animal ModelTreatmentDosageDurationOutcomeReference
Athymic mice with COLO 201 xenograftsThis compound10 mg/kg, 3 times/week s.c.4 weeksSignificant inhibition of tumor growth[2][3][4]

II. Metabolic Syndrome

This compound has shown promise in ameliorating features of metabolic syndrome, particularly type 2 diabetes.

Animal Model: db/db Mice. These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, hyperglycemia, and insulin resistance, making them a suitable model for type 2 diabetes.

Experimental Protocol:

  • Animal Husbandry: Male db/db mice and their lean littermates (db/m) are used. They are housed with free access to food and water.

  • Dietary Intervention:

    • Control Group: Fed a basal 20% casein diet (20C).

    • Treatment Groups: Fed 20C diet supplemented with this compound at different concentrations (e.g., 0.001% or 0.01%).

  • Treatment Duration: The dietary intervention is carried out for a period of 6 weeks.

  • Endpoint Measurements:

    • Fasting blood glucose levels are measured weekly.

    • Intraperitoneal glucose tolerance test (IPGTT) is performed at the end of the study to assess glucose metabolism.

    • Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) is calculated from fasting glucose and insulin levels.

    • At the end of the study, tissues such as skeletal muscle can be collected to analyze signaling pathways (e.g., AMPK activation, GLUT4 translocation).

Quantitative Data Summary: Metabolic Syndrome

Animal ModelTreatmentDosageDurationOutcomeReference
db/db miceThis compound0.01% in diet6 weeksSuppressed increase in fasting blood glucose, improved HOMA-IR and glucose intolerance[5]

III. Cardiovascular Disease (Proposed Protocol)

While direct animal studies on this compound and cardiovascular disease are limited, strong epidemiological data suggest a protective role.[6][7] A proposed study to investigate the effects of this compound on hypertension is outlined below.

Animal Model: Spontaneously Hypertensive Rat (SHR). The SHR is a well-established genetic model of essential hypertension.

Proposed Experimental Protocol:

  • Animal Husbandry: Male SHRs and their normotensive Wistar-Kyoto (WKY) control rats are used.

  • Treatment Groups:

    • WKY Control (vehicle)

    • SHR Control (vehicle)

    • SHR + this compound (e.g., 10 mg/kg/day, oral gavage)

    • SHR + Positive Control (e.g., an antihypertensive drug like captopril)

  • Treatment Administration: Treatment is administered daily via oral gavage for a period of 8-12 weeks, starting at an age before or during the development of significant hypertension (e.g., 6-8 weeks of age).

  • Endpoint Measurements:

    • Systolic and diastolic blood pressure are measured weekly using a non-invasive tail-cuff method.

    • At the end of the study, 24-hour ambulatory blood pressure can be measured for a more accurate assessment.

    • Heart and kidney weight are recorded to assess organ hypertrophy.

    • Blood and urine samples are collected for biochemical analysis (e.g., electrolytes, markers of kidney function).

    • Aortic tissue can be collected for histological analysis and assessment of vascular remodeling.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.

Enterolactone_Signaling_Pathways cluster_cancer Cancer Cell Signaling cluster_metabolic Metabolic Signaling (Muscle Cell) IGF1R IGF-1R PI3K PI3K IGF1R->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Enterolactone_Cancer This compound Enterolactone_Cancer->IGF1R Inhibits AMPK AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Enterolactone_Metabolic This compound Enterolactone_Metabolic->AMPK Activates

Caption: Signaling pathways modulated by this compound.

InVivo_Workflow Animal_Model Select Animal Model (e.g., Xenograft, Genetic) Acclimatization Acclimatization Animal_Model->Acclimatization Disease_Induction Disease Induction / Tumor Implantation Acclimatization->Disease_Induction Group_Allocation Random Group Allocation Disease_Induction->Group_Allocation Treatment Treatment Administration (this compound vs. Control) Group_Allocation->Treatment Monitoring In-life Monitoring (Tumor size, Body weight, Blood pressure) Treatment->Monitoring Endpoint Endpoint Data Collection (Necropsy, Tissue/Blood Sampling) Monitoring->Endpoint Analysis Data Analysis (Histology, Molecular, Statistical) Endpoint->Analysis

References

Application Notes and Protocols: A Framework for Investigating the Gut Microbiota's Role in Enterolactone Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterolactone is a mammalian lignan produced by the gut microbiota from dietary plant lignans, such as secoisolariciresinol diglucoside (SDG) found abundantly in flaxseed.[1] This metabolite has attracted significant scientific interest due to its potential health benefits, including anti-inflammatory properties and a possible role in reducing the risk of hormone-dependent cancers and cardiovascular diseases.[1][2] The production of this compound is entirely dependent on a complex series of metabolic reactions carried out by specific bacterial consortia in the colon.[1] Consequently, there are notable inter-individual differences in this compound production, influenced by gut microbiota composition, diet, and other host factors.[1]

This document provides a detailed experimental framework for investigating the intricate relationship between the gut microbiota and this compound production. It outlines a multi-tiered approach, from initial in vitro screening to in vivo validation in animal models and human intervention studies. The protocols provided herein are designed to guide researchers in identifying key bacterial players, elucidating metabolic pathways, and quantifying this compound production, ultimately facilitating the development of novel therapeutic and nutritional strategies.

Overall Experimental Design

A robust investigation into the microbial production of this compound requires an integrated approach. This typically begins with in vitro fermentation models to screen for and identify bacteria capable of lignan conversion. Promising candidates or consortia can then be validated in gnotobiotic animal models to establish causality in vivo. Finally, human intervention studies are essential to confirm these findings in a clinically relevant context.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Human Intervention a Fecal Samples (Human Donors) b Anaerobic Batch Fermentation with Lignans a->b c Metabolite Analysis (LC-MS/MS) b->c d Microbiota Analysis (16S rRNA Sequencing) b->d e Identification of This compound-Producing Bacteria/Consortia c->e d->e g Colonization with Selected Bacteria e->g Isolates/ Consortia f Germ-Free Mice f->g h Lignan-Supplemented Diet g->h i Quantification of This compound (Plasma/Urine) h->i j Confirmation of Causality i->j k Human Cohort (Stratified by Producer Status) j->k Hypothesis Generation l Randomized Controlled Trial (Lignan vs. Placebo) k->l m Pre/Post Intervention Sample Collection l->m n Analysis of this compound, Microbiota & Health Markers m->n o Clinical Correlation n->o

Figure 1. Overall Experimental Workflow.

Section 1: In Vitro Fermentation Models

In vitro fermentation using human fecal samples is a crucial first step to determine the potential of a microbial community to convert lignans and to identify the key bacterial species involved.[3]

Protocol 1: Anaerobic Batch Fermentation of Lignans

Objective: To assess the conversion of lignan precursors to enterodiol (ED) and this compound (EL) by human fecal microbiota and to identify associated bacterial taxa.

Materials:

  • Fresh fecal samples from healthy human donors.

  • Lignan precursor: Secoisolariciresinol diglucoside (SDG) or Secoisolariciresinol (SECO).

  • Anaerobic basal medium (e.g., YCFA medium).

  • Anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂).

  • Sterile, anaerobic culture tubes or vials.

  • Centrifuge, spectrophotometer.

Methodology:

  • Preparation of Fecal Slurry: Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in pre-reduced anaerobic buffer inside an anaerobic chamber. Filter through sterile gauze to remove large particulates.

  • Inoculation: Add the fecal slurry (e.g., 10% v/v) to anaerobic culture tubes containing basal medium supplemented with the lignan precursor (e.g., 10-50 µM SECO).[4] Include control tubes without the lignan precursor.

  • Incubation: Incubate the cultures at 37°C under anaerobic conditions.

  • Time-Course Sampling: Collect aliquots at multiple time points (e.g., 0, 12, 24, and 48 hours) for metabolite and microbial analysis. Immediately store samples at -80°C.[3]

  • Metabolite Analysis: Thaw samples and extract lignans and enterolignans. Analyze concentrations of SECO, ED, and EL using a validated LC-MS/MS method (see Protocol 4).

  • Microbiota Analysis: Extract DNA from the collected samples and perform 16S rRNA gene sequencing to determine the microbial composition (see Protocol 5).

Data Presentation:

Table 1: Example Data from In Vitro Fermentation with SECO

Donor IDTime Point (hours)SECO (µM)Enterodiol (µM)This compound (µM)Relative Abundance of Eggerthella (%)
Donor 1050.0 ± 2.10.0 ± 0.00.0 ± 0.00.5 ± 0.1
Donor 12415.2 ± 1.520.5 ± 1.812.3 ± 1.11.8 ± 0.3
Donor 1482.1 ± 0.48.1 ± 0.935.8 ± 2.52.1 ± 0.4
Donor 2050.0 ± 2.30.0 ± 0.00.0 ± 0.00.1 ± 0.0
Donor 22445.3 ± 3.12.1 ± 0.30.5 ± 0.10.2 ± 0.0
Donor 24838.9 ± 2.85.4 ± 0.62.3 ± 0.40.2 ± 0.1

Data are presented as Mean ± SD.

Section 2: Lignan Conversion Pathway and Gnotobiotic Animal Models

The bioconversion of SDG to this compound is a multi-step process involving different bacterial species.[5] Key reactions include deglycosylation, demethylation, dehydroxylation, and dehydrogenation.[1] Gnotobiotic (germ-free) animal models are invaluable for confirming the specific roles of isolated bacteria or defined consortia in this pathway in vivo.[6][7]

G cluster_reactions Microbial Reactions cluster_bacteria Key Bacterial Genera SDG Secoisolariciresinol Diglucoside (SDG) r1 Deglycosylation SDG->r1 SECO Secoisolariciresinol (SECO) r2 Demethylation SECO->r2 DMD Didemethyl-SECO r3 Dehydroxylation DMD->r3 END Enterodiol (END) r4 Dehydrogenation (Oxidation) END->r4 ENL This compound (ENL) r1->SECO b1 Bacteroides Clostridium r1->b1 r2->DMD b2 Peptostreptococcus Blautia producta r2->b2 r3->END b3 Eggerthella lenta Eubacterium r3->b3 r4->ENL b4 Lactonifactor Eggerthella lenta r4->b4

Figure 2. Microbial Conversion Pathway of SDG to this compound.

Protocol 2: Colonization of Germ-Free Mice

Objective: To determine if a specific bacterial consortium is sufficient for this compound production from dietary lignans in vivo.

Materials:

  • Germ-free mice (e.g., C57BL/6 strain) maintained in sterile isolators.[8]

  • Defined bacterial consortium (e.g., Clostridium saccharogumia, Blautia producta, Eggerthella lenta, Lactonifactor longoviformis).[6][9]

  • Autoclavable, lignan-free basal diet.

  • Purified SDG for diet supplementation (e.g., 5% ground flaxseed equivalent).[6]

  • Sterile gavage needles.

Methodology:

  • Animal Groups: Establish at least two groups of germ-free mice (n=8-10/group):

    • Control Group: Germ-free mice fed the lignan-supplemented diet.

    • Gnotobiotic Group: Germ-free mice colonized with the bacterial consortium and fed the lignan-supplemented diet.[6]

  • Colonization: Grow the selected bacterial strains to late-log phase under anaerobic conditions. Pool the cultures and administer via oral gavage to the gnotobiotic group.[10]

  • Dietary Intervention: After a stabilization period (e.g., 1 week) to allow for stable colonization, switch all mice to the lignan-supplemented diet.

  • Sample Collection: Collect fecal pellets periodically to monitor bacterial colonization via qPCR or 16S rRNA sequencing. At the end of the study period (e.g., 4 weeks), collect terminal blood (via cardiac puncture) and 24-hour urine samples.

  • Analysis: Measure this compound concentrations in plasma and urine using LC-MS/MS (Protocol 4).

Data Presentation:

Table 2: this compound Production in Gnotobiotic Mice

GroupPlasma this compound (ng/mL)Urinary this compound (µ g/24h )Fecal E. lenta Abundance (log10 copies/g)
Germ-Free + Lignan DietNot DetectedNot DetectedNot Applicable
Gnotobiotic + Lignan Diet45.8 ± 8.215.3 ± 3.18.5 ± 0.6

Data are presented as Mean ± SD.

Section 3: Human Intervention Studies

Human clinical trials are the definitive step to understand the impact of dietary lignans on this compound production and its association with health outcomes.[11]

Protocol 3: Randomized Controlled Trial (RCT) Design

Objective: To evaluate the effect of dietary flaxseed supplementation on plasma this compound concentrations and gut microbiota composition in a human cohort.

Study Design:

  • Design: A 12-week, double-blind, placebo-controlled, parallel-group randomized trial.

  • Participants: Healthy adults (n=50-100), potentially stratified by baseline this compound producer status (low vs. high producers).

  • Intervention Group: Daily supplementation with ground flaxseed (e.g., 10 g/day ), providing a known amount of SDG.

  • Placebo Group: Daily supplementation with a composition-matched placebo (e.g., wheat bran).

  • Sample Collection: Collect blood, urine, and fecal samples at baseline (Week 0) and at the end of the intervention (Week 12).

  • Primary Outcome: Change in plasma total this compound concentration from baseline to Week 12.

  • Secondary Outcomes: Changes in gut microbiota alpha and beta diversity, relative abundance of key taxa, and relevant health biomarkers (e.g., C-reactive protein, lipid profile).

Data Presentation:

Table 3: Example Human Intervention Study Outcomes

ParameterGroupBaseline (Mean ± SD)Week 12 (Mean ± SD)P-value (Change from Baseline)
Plasma this compound (nM)Flaxseed8.5 ± 4.155.2 ± 15.3<0.001
Placebo7.9 ± 3.89.1 ± 4.50.45
Shannon Diversity IndexFlaxseed3.8 ± 0.44.1 ± 0.50.04
Placebo3.9 ± 0.53.8 ± 0.40.62
Relative Abundance of Lachnospiraceae (%)Flaxseed15.2 ± 3.118.5 ± 4.00.02
Placebo14.9 ± 2.915.1 ± 3.20.88

Section 4: Key Analytical Methodologies

Accurate and sensitive quantification of metabolites and characterization of the microbiota are fundamental to the success of these experimental designs.

Protocol 4: Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific measurement of this compound (free, glucuronidated, and sulfated forms) in biological matrices.[12][13]

Sample Preparation (Plasma/Urine):

  • Internal Standard: Spike samples with a stable isotope-labeled internal standard (e.g., ¹³C₃-enterolactone).[12]

  • Enzymatic Hydrolysis (for total this compound): Incubate samples with β-glucuronidase and sulfatase from Helix pomatia to deconjugate metabolites.[14]

  • Extraction: Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[15]

  • Reconstitution: Evaporate the eluate and reconstitute in a suitable solvent for LC-MS/MS injection.

LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol (both with formic acid).

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI-) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard for precise quantification.[12]

Table 4: Analytical Performance for this compound Quantification

MethodMatrixAnalyteLimit of Quantification (LOQ)
LC-MS/MSHuman PlasmaThis compound Glucuronide26 pM (12.2 pg/mL)[12]
LC-MS/MSHuman PlasmaThis compound Sulfate16 pM (6.1 pg/mL)[12]
LC-MS/MSHuman PlasmaFree this compound86 pM (24.4 pg/mL)[12]
GC-MSPlasmaTotal this compound0.55 nM[12]

Protocol 5: 16S rRNA Gene Sequencing and Microbiota Analysis

This protocol provides a profile of the taxonomic composition of the gut microbiota.[1]

  • DNA Extraction: Use a validated kit optimized for microbial DNA extraction from fecal samples.

  • PCR Amplification: Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers with attached sequencing adapters and barcodes.

  • Library Preparation: Purify the PCR products, quantify, and pool them in equimolar concentrations.

  • Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., MiSeq, NovaSeq).

  • Bioinformatics: Process the raw sequencing data using a standard pipeline (e.g., QIIME 2, DADA2) to perform quality filtering, denoising (to generate Amplicon Sequence Variants or ASVs), taxonomic assignment, and diversity analyses.

Section 5: this compound Signaling

This compound is known to exert biological effects by modulating cellular signaling pathways. For instance, it can inhibit the Insulin-Like Growth Factor-1 Receptor (IGF-1R) pathway, which is critical for the growth and progression of certain cancer cells.[16] It can also activate estrogenic signaling pathways like the Erk1/2 and PI3K/Akt pathways.[17][18] Understanding these mechanisms is crucial for drug development professionals.

G cluster_0 This compound Action cluster_1 Downstream Signaling Cascade cluster_2 Cellular Outcomes ENL This compound IGF1R IGF-1 Receptor ENL->IGF1R Inhibits PI3K PI3K IGF1R->PI3K MAPK MAPK/ERK IGF1R->MAPK AKT AKT PI3K->AKT GSK3B GSK-3β AKT->GSK3B CyclinD1 Cyclin D1 GSK3B->CyclinD1 Inhibits Degradation Prolif Inhibition of Cell Proliferation CyclinD1->Prolif MAPK->Prolif Migr Inhibition of Cell Migration MAPK->Migr

References

Application Notes and Protocols for Solid-Phase Extraction of Enterolactone from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a lignan metabolite produced by the intestinal microflora from dietary precursors found in foods such as whole grains, flaxseeds, fruits, and vegetables. As a phytoestrogen, this compound has garnered significant interest in clinical and drug development research due to its potential role in the prevention and progression of hormone-dependent cancers and cardiovascular diseases.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological effects.[1]

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of this compound from plasma samples. The described method is suitable for researchers, scientists, and drug development professionals requiring a robust and reproducible procedure for sample preparation prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

The formation of this compound is a multi-step process initiated by the dietary intake of plant lignans, such as secoisolariciresinol and matairesinol.[2][3] These precursors are metabolized by the gut microbiota into the mammalian lignans enterodiol and this compound.[2][3] Enterodiol can be further converted to this compound.[2] Once formed, this compound is absorbed from the gut, circulates in the plasma, and is eventually excreted in the urine.[2]

metabolic_pathway Metabolic Pathway of this compound from Dietary Lignans Dietary Lignans Dietary Lignans Gut Microbiota Gut Microbiota Dietary Lignans->Gut Microbiota Metabolism Enterodiol Enterodiol Gut Microbiota->Enterodiol This compound This compound Enterodiol->this compound Plasma Plasma This compound->Plasma Absorption Urine Urine Plasma->Urine Excretion signaling_pathway Simplified Signaling Pathway of this compound cluster_cell Cell This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding Nucleus Nucleus ER->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Binding Gene_Expression Target Gene Expression ERE->Gene_Expression Modulation Biological_Effects Biological Effects Gene_Expression->Biological_Effects

References

Application Note: High-Recovery Liquid-Liquid Extraction of Enterolactone from Human Plasma for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterolactone is a lignan metabolite with significant interest in clinical and drug development research due to its potential role in the prevention and progression of hormone-dependent cancers and cardiovascular diseases.[1] Produced by the intestinal microflora from dietary precursors found in plant-based foods, accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic studies and biomarker discovery.[1][2] In human plasma, this compound exists in free form and as glucuronide and sulfate conjugates.[3][4] For the analysis of total this compound, an enzymatic hydrolysis step is necessary to cleave these conjugates, releasing the free form for extraction.[3][5]

This application note provides a detailed protocol for the efficient liquid-liquid extraction (LLE) of total this compound from human plasma, optimized for subsequent analysis by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). LLE is a robust and cost-effective method for sample cleanup and concentration, offering high recovery and precision when optimized.[6]

Data Presentation: Comparison of Extraction Methods

The choice of extraction method is critical for accurate this compound quantification. The following table summarizes key performance metrics for LLE compared to other common techniques.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supported Liquid Extraction (SLE)
Analyte Form Total (post-hydrolysis)Free & Conjugated / Total (post-hydrolysis)Total (post-hydrolysis)
Recovery (%) >90%[1]85-105%[1]~96%[1][6]
Precision (RSD%) Within-run: 3-6%[1][7], Between-run: 10-14%[1][7]<15%[1]Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9%[6]
Key Advantages Inexpensive, widely used.[6]Cleaner extracts, amenable to automation.[3]High recovery and precision, low failure rate.[6]
Key Disadvantages Prone to emulsion formation.[6]Higher cost per sample.Can be more expensive than LLE.[6]

Experimental Protocol: Liquid-Liquid Extraction of Total this compound from Plasma

This protocol details the steps for extracting total this compound from human plasma samples.

1. Materials and Reagents

  • Human plasma samples

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., ¹³C₃-enterolactone)[2]

  • β-glucuronidase/sulfatase from Helix pomatia[3][5]

  • 0.1 M Acetate buffer (pH 5.0)[3]

  • Diethyl ether (HPLC grade)[3][8]

  • Ethyl acetate (HPLC grade)[3]

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • Evaporation system

2. Sample Preparation and Enzymatic Hydrolysis

  • Thaw frozen plasma samples on ice.

  • To a 200 µL aliquot of plasma in a clean microcentrifuge tube, add the internal standard to correct for analytical variability.[2][8]

  • Add 500 µL of 0.1 M acetate buffer (pH 5.0).[3]

  • Add 20 µL of β-glucuronidase/sulfatase enzyme solution.[3]

  • Vortex the mixture gently.

  • Incubate the sample at 37°C for at least 4 hours, or overnight, to ensure complete hydrolysis of this compound conjugates.[3][9]

3. Liquid-Liquid Extraction

  • To the hydrolyzed plasma sample, add 1 mL of diethyl ether (or a mixture of diethyl ether and ethyl acetate). A 5:1 solvent-to-sample ratio is recommended.[6]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough partitioning of this compound into the organic phase.[6]

  • Centrifuge the sample at a sufficient speed to achieve phase separation (e.g., 3500 rpm for 10 minutes).

  • Carefully transfer the upper organic layer to a clean collection tube, avoiding the aqueous layer and any protein interface.

  • To maximize recovery, repeat the extraction of the aqueous layer with another 1 mL of the organic solvent.[6]

  • Pool the organic extracts.

4. Solvent Evaporation and Reconstitution

  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas.[2][3] Avoid excessive heat to prevent analyte degradation.[3]

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your HPLC analysis (e.g., a mixture of water with formic acid and methanol or acetonitrile).[5][8]

  • Vortex the reconstituted sample to ensure the analyte is fully dissolved.

  • Transfer the sample to an HPLC vial for analysis.

5. HPLC-MS/MS Analysis Conditions (Typical)

  • LC System: High-performance or ultra-high-performance liquid chromatography system.[2]

  • Column: Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[5]

  • Flow Rate: 0.2-0.4 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 5-10 µL.[2]

  • MS Detector: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[8]

Mandatory Visualization

LLE_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_ext Liquid-Liquid Extraction cluster_post Post-Extraction Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is add_buffer Add Acetate Buffer (pH 5.0) add_is->add_buffer add_enzyme Add β-glucuronidase/sulfatase add_buffer->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_solvent Add Diethyl Ether incubate->add_solvent vortex Vortex Vigorously (2 min) add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_org Collect Organic Layer centrifuge->collect_org evaporate Evaporate to Dryness (N2) collect_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC-MS/MS Analysis reconstitute->hplc

References

Application Notes and Protocols for the Analysis of Free vs. Conjugated Enterolactone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a lignan metabolite produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, fruits, and vegetables. As a phytoestrogen, this compound has garnered significant interest for its potential roles in human health and disease, including associations with reduced risks of certain cancers and cardiovascular diseases. In biological systems, this compound exists in both a free (aglycone) form and as conjugated metabolites, primarily as glucuronides and sulfates. The distinction between these forms is crucial as conjugation significantly impacts the bioavailability, activity, and excretion of this compound. This document provides detailed application notes and protocols for the quantitative analysis of free and conjugated this compound in biological samples, targeting researchers, scientists, and drug development professionals.

Biological Significance of Free vs. Conjugated this compound

The biological activity of this compound is primarily attributed to its free, unconjugated form, which can bind to estrogen receptors (ERs), particularly ERα, and modulate downstream signaling pathways.[1][2] Conjugation with glucuronic acid or sulfate moieties is a major metabolic pathway that facilitates the excretion of this compound and is thought to reduce its biological activity.[3] Therefore, the differential quantification of free and conjugated this compound is essential for accurately assessing its potential physiological effects. This compound glucuronide has been identified as the major conjugated form in human plasma.[3]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize quantitative data on the concentrations of free and conjugated this compound in human plasma and urine, as well as the performance characteristics of common analytical methods.

Table 1: Comparison of Analytical Methods for this compound Quantification

Analytical MethodAnalyte FormTypical Sample VolumeKey AdvantagesKey Disadvantages
LC-MS/MS Free & Conjugated50-100 µLHigh sensitivity and specificity; direct quantification of conjugates.[3]Higher instrument cost.
GC-MS Total (after hydrolysis)100 µL - 1 mLRobust and reliable; high sensitivity.Requires derivatization; indirect measure of total this compound.[4]
ELISA Total or Free50-100 µLHigh throughput; lower cost.Potential for cross-reactivity; may require hydrolysis for total this compound.

Table 2: Representative Concentrations of Free and Conjugated this compound in Human Plasma

AnalyteConcentration Range (nmol/L)Mean/Median Concentration (nmol/L)Study PopulationReference
Total this compound 1.3 - 59.6 (5th-95th percentile)Median: 10.9Individuals with type 2 diabetes[5]
This compound Glucuronide Not specifiedMedian: 3.14 - 5.39Colorectal cancer patients and controls[6]
This compound Sulfate Not specifiedMedian: 0.13 - 0.19Colorectal cancer patients and controls[6]
Free this compound LLOQ: 86 pMNot specifiedEpidemiological study[7][8]
This compound Glucuronide LLOQ: 26 pMNot specifiedEpidemiological study[7][8]
This compound Sulfate LLOQ: 16 pMNot specifiedEpidemiological study[7][8]

Table 3: Representative Concentrations of this compound in Human Urine

AnalyteConcentration Range (µg/g creatinine)Mean/Median Concentration (µg/g creatinine)Study PopulationReference
This compound Not specifiedGM: 36.7Japanese women[9]
This compound Not specifiedMean: 512 ng/mLUS adults (NHANES III)[10]

Experimental Protocols

Analysis of Free and Conjugated this compound by LC-MS/MS

This method allows for the direct and simultaneous quantification of free this compound and its glucuronidated and sulfated conjugates.[7][8]

4.1.1. Materials

  • Biological sample (plasma, urine)

  • Internal Standards (e.g., ¹³C-labeled this compound, this compound-d4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

4.1.2. Sample Preparation (Plasma)

  • To 100 µL of plasma, add the internal standard solution.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube.

  • The supernatant can be directly injected or further purified by SPE.

  • For SPE:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

4.1.3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, increases to a high percentage to elute the analytes, and then returns to the initial conditions for re-equilibration. A run time of 2.6 minutes has been reported for high-throughput analysis.[7][8]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions: Specific precursor and product ions for free this compound, this compound glucuronide, this compound sulfate, and their corresponding internal standards should be monitored.

Analysis of Total this compound by GC-MS

This method measures the total this compound concentration after enzymatic hydrolysis of the conjugates.[4]

4.2.1. Materials

  • Biological sample (plasma, urine)

  • Internal Standard (e.g., deuterated this compound)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Acetate buffer (pH 5.0)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine

4.2.2. Sample Preparation

  • To 100 µL of sample, add the internal standard.

  • Add 500 µL of acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/sulfatase solution.

  • Incubate at 37°C overnight (approximately 16 hours) to ensure complete hydrolysis.[2]

  • Perform SPE cleanup as described in the LC-MS/MS protocol (section 4.1.2, step 6).

  • Evaporate the eluate to dryness.

  • For derivatization, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine to the dried extract.

  • Heat at 70°C for 60 minutes.

  • Cool to room temperature before GC-MS analysis.

4.2.3. GC-MS Conditions

  • GC System: Gas chromatograph coupled to a mass spectrometer

  • Column: DB-5ms or equivalent capillary column

  • Injection Mode: Splitless

  • Temperature Program: A suitable temperature gradient to separate the derivatized analytes.

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound and the internal standard.

Analysis of this compound by ELISA

This protocol is based on commercially available competitive ELISA kits.

4.3.1. Materials

  • This compound ELISA Kit (including antibody-coated plate, tracer, and standards)

  • Biological sample (plasma, urine)

  • Assay buffer (provided in the kit)

  • Microplate reader

4.3.2. Sample Preparation

  • For total this compound, perform enzymatic hydrolysis as described in the GC-MS protocol (section 4.2.2, steps 1-4).

  • For free this compound, proceed directly with the sample.

  • Dilute samples with the provided assay buffer as necessary to fall within the standard curve range.

4.3.3. Assay Procedure

  • Prepare standards and samples according to the kit instructions.

  • Add standards and samples to the appropriate wells of the antibody-coated microplate.

  • Add the this compound-enzyme conjugate (tracer) to each well.

  • Incubate the plate, typically for 18 hours at 4°C.

  • Wash the plate multiple times to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development.

  • Stop the reaction and read the absorbance at the specified wavelength (e.g., 405-420 nm).

  • Calculate the this compound concentration based on a standard curve. The signal is inversely proportional to the concentration of this compound in the sample.

Visualizations

Signaling Pathways

This compound exerts its biological effects primarily through the modulation of estrogen receptor signaling.

Enterolactone_Signaling cluster_nucleus Nuclear Signaling This compound This compound (Free Form) ERa Estrogen Receptor α (ERα) This compound->ERa Binds MAPK_Pathway MAPK/Erk Pathway This compound->MAPK_Pathway Activates PI3K_Pathway PI3K/Akt Pathway This compound->PI3K_Pathway Activates Nucleus Nucleus ERa->Nucleus Translocates ERE Estrogen Response Element (ERE) Gene_Expression Gene Expression (e.g., TFF1, CYP1A1) ERE->Gene_Expression Modulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Influences Downstream_MAPK Downstream Effectors MAPK_Pathway->Downstream_MAPK Downstream_PI3K Downstream Effectors PI3K_Pathway->Downstream_PI3K Downstream_MAPK->Cell_Proliferation Influences Downstream_PI3K->Cell_Proliferation Influences

Caption: this compound signaling through genomic and non-genomic pathways.

Experimental Workflows

LCMSMS_Workflow Sample Biological Sample (Plasma or Urine) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMSMS LC-MS/MS Analysis Reconstitute->LCMSMS

Caption: Workflow for LC-MS/MS analysis of this compound.

GCMS_Workflow Sample Biological Sample (Plasma or Urine) Spike Spike Internal Standard Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE Evaporate Evaporation SPE->Evaporate Derivatization Derivatization (e.g., Silylation) Evaporate->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Workflow for GC-MS analysis of total this compound.

ELISA_Workflow Sample Biological Sample (Plasma or Urine) Hydrolysis Enzymatic Hydrolysis (Optional, for total ENL) Sample->Hydrolysis Dilution Sample Dilution Hydrolysis->Dilution Plate Add Samples/Standards to Antibody-Coated Plate Dilution->Plate Tracer Add Tracer (this compound-Enzyme Conjugate) Plate->Tracer Incubate Incubation Tracer->Incubate Wash Washing Incubate->Wash Substrate Add Substrate & Develop Color Wash->Substrate Read Read Absorbance Substrate->Read

Caption: General workflow for ELISA-based this compound analysis.

References

Application Notes and Protocols for Assessing the Biological Activity of Enterolactone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone (ENL) is a mammalian lignan produced by the gut microbiota from plant lignan precursors found in foods such as flaxseed, whole grains, and vegetables.[1][2] It has garnered significant interest in the scientific community for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][3] These application notes provide detailed protocols for assessing the diverse biological activities of this compound in various cell culture models. The methodologies outlined here are essential for researchers investigating the therapeutic potential of this promising natural compound.

Data Presentation: Quantitative Analysis of this compound's Biological Activity

The following tables summarize quantitative data from various studies on the biological effects of this compound.

Table 1: Anti-proliferative and Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineAssayConcentration (µM)Incubation Time (h)Observed EffectReference
LNCaP (Prostate)MTT25, 50, 10072Dose-dependent growth inhibition.[4]
LNCaP (Prostate)Trypan Blue607257.5% reduction in cell density.[5]
A549 (Lung)alamarBlue1009647% growth inhibition.[6]
H441 (Lung)alamarBlue1009631% growth inhibition.[6]
H520 (Lung)alamarBlue1009630% growth inhibition.[6]
Colo 201 (Colon)MTS118.472IC50 value.[7][8]
MCF-7 (Breast)Proliferation Assay>10-Significant growth inhibition.[9]
PC-3 (Prostate)MTT≥2024Inhibition of IGF-1-induced cell proliferation.[10]

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound

Cell LineAssayConcentration (µM)Incubation Time (h)Observed EffectReference
LNCaP (Prostate)PI Staining25, 50, 10072Increase in sub-G0/G1 population from 2.6% to 56.3%.[4]
Colo 201 (Colon)Flow Cytometry118.472Appearance of sub-G1 population.[8]
A549 (Lung)PI Staining10, 10048Increase in G1-phase cells from 64% to 76%.[6]
H441 (Lung)PI Staining10, 10048Increase in G1-phase cells from 35% to 46%.[6]
H520 (Lung)PI Staining10, 10048Increase in G1-phase cells from 45% to 65%.[6]

Experimental Protocols

Assessment of Anti-proliferative and Cytotoxic Activity

1.1. MTT/MTS Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cells of interest (e.g., LNCaP, A549, Colo 201)

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

    • Solubilization solution (for MTT)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[10]

    • Treat the cells with various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO, final concentration ≤ 0.1% v/v).[4]

    • Incubate for the desired time period (e.g., 24, 48, 72, or 96 hours).[4][6]

    • For MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[11]

    • For MTS assay, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]

    • If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

1.2. Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity.

  • Materials:

    • Cell suspension

    • Trypan blue solution (0.4%)

    • Hemocytometer

    • Microscope

  • Protocol:

    • Culture and treat cells with this compound as described for the MTT/MTS assay.

    • Harvest the cells by trypsinization and resuspend in complete medium.

    • Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

Apoptosis Assays

2.1. Propidium Iodide (PI) Staining for Sub-G0/G1 Analysis

This flow cytometry-based method quantifies apoptotic cells by detecting the sub-G0/G1 peak, which represents cells with fragmented DNA.

  • Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • Ice-cold 70% ethanol

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Culture cells and treat with this compound for the desired duration.

    • Collect both floating and adherent cells, and wash with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at -20°C.[4]

    • Centrifuge the fixed cells and resuspend the pellet in PBS containing PI and RNase A.[4]

    • Incubate at 37°C for 30 minutes in the dark.[4]

    • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the sub-G0/G1 phase represents the apoptotic cell population.

2.2. Annexin V-FITC/PI Apoptosis Assay

This assay differentiates between early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC/PI apoptosis detection kit

    • Treated and untreated cells

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound as required.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

Cell Cycle Analysis
  • Protocol: The protocol for cell cycle analysis using PI staining is identical to that described in section 2.1. The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity Assay

4.1. NF-κB Activation Assay

This protocol assesses the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

  • Materials:

    • THP-1 cells (or other relevant immune cells)

    • Lipopolysaccharide (LPS)

    • This compound

    • Reagents for Western blotting (antibodies against I-κBα and NF-κB p65) or an NF-κB reporter assay system.

  • Protocol:

    • Culture THP-1 cells and pre-treat with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time (e.g., 30-60 minutes) to induce an inflammatory response.[12][13]

    • To assess I-κBα degradation, lyse the cells and perform Western blotting using an antibody against I-κBα. A decrease in the I-κBα band indicates its degradation and subsequent NF-κB activation.

    • To assess NF-κB nuclear translocation, prepare nuclear and cytoplasmic extracts and perform Western blotting for NF-κB p65. An increase in nuclear p65 indicates activation.

    • Alternatively, use a reporter cell line with a luciferase or other reporter gene under the control of an NF-κB response element.

Antioxidant Activity Assays

Standard in vitro antioxidant assays can be adapted to assess the radical scavenging properties of this compound.

5.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Protocol:

    • Prepare a solution of DPPH in methanol.

    • In a 96-well plate, add different concentrations of this compound to the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

5.2. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl3·6H2O solution.

    • Add this compound at various concentrations to the FRAP reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm. An increase in absorbance indicates ferric reducing power.[14]

Mandatory Visualizations

Signaling Pathways

Enterolactone_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_ERK_Snail ERK/NF-κB/Snail Pathway cluster_IGF1R IGF-1R Pathway LPS LPS IKK IKK LPS->IKK IkB IκBα IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus TNFa TNF-α NFkB_p65_p50_nucleus->TNFa Enterolactone_NFkB This compound Enterolactone_NFkB->IkB prevents degradation TGFb TGF-β ERK ERK1/2 TGFb->ERK NFkB_Snail NF-κB ERK->NFkB_Snail Snail Snail NFkB_Snail->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Enterolactone_ERK This compound Enterolactone_ERK->ERK IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K ERK_IGF ERK IGF1R->ERK_IGF Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation ERK_IGF->Proliferation Enterolactone_IGF This compound Enterolactone_IGF->IGF1R

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_assays Biological Activity Assessment start Start: Select Cell Line culture Cell Culture & Seeding start->culture treatment Treatment with this compound (Dose-response & Time-course) culture->treatment viability Cell Viability (MTT/MTS) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle inflammation Anti-inflammatory (NF-κB Assay) treatment->inflammation data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis inflammation->data_analysis end Conclusion data_analysis->end

Caption: General workflow for assessing this compound's biological activity.

References

Application Notes and Protocols for Time-Resolved Fluoroimmunoassay (TRFIA) of Plasma Enterolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterolactone is a lignan metabolite produced by the intestinal microflora from dietary precursors found in plant-based foods such as flaxseeds, whole grains, fruits, and vegetables.[1] As a phytoestrogen, this compound has garnered significant scientific interest due to its potential role in the prevention and progression of various diseases, including hormone-dependent cancers and cardiovascular conditions.[1][2] Accurate quantification of plasma this compound is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pharmacological effects.[1]

Time-Resolved Fluoroimmunoassay (TRFIA) is a highly sensitive immunoassay technique that utilizes the unique fluorescent properties of lanthanide chelates.[3][4] This method offers significant advantages over conventional fluorescence assays, including an enhanced signal-to-noise ratio due to the long decay time of the fluorescent signal, which allows for measurement after the short-lived background fluorescence has subsided.[4][5][6] This results in high sensitivity and a wide working range, making it an ideal platform for the quantification of low-abundance analytes like this compound in complex biological matrices such as plasma.[3][7]

These application notes provide a detailed protocol for the measurement of total this compound in human plasma using a competitive TRFIA method.

Principle of the Assay

The TRFIA for this compound is a competitive immunoassay. In this format, this compound present in the plasma sample competes with a fixed amount of europium-labeled this compound (tracer) for a limited number of binding sites on a specific anti-enterolactone antibody. The antibody is immobilized on a solid phase, such as a microtiter plate. The amount of europium-labeled this compound that binds to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample. After washing away unbound tracer, an enhancement solution is added to dissociate the europium ions from the tracer and form a new, highly fluorescent chelate. The fluorescence is then measured using a time-resolved fluorometer.

TRFIA_Principle cluster_binding Competitive Binding cluster_detection Detection Sample_ENL This compound (in sample) Bound_Complex Antibody-ENL Complex (Sample or Tracer) Sample_ENL->Bound_Complex Competes with Eu_Tracer Europium-labeled This compound (Tracer) Eu_Tracer->Bound_Complex Antibody Anti-Enterolactone Antibody (Coated on well) Enhancement Add Enhancement Solution Bound_Complex->Enhancement Wash unbound TRF_Signal Time-Resolved Fluorescence Signal Enhancement->TRF_Signal Measures Eu³⁺

Caption: Principle of the competitive TRFIA for this compound.

Materials and Reagents

  • Instrumentation:

    • VICTOR 1420 Multilabel Counter (or equivalent time-resolved fluorometer)[7]

    • Microplate shaker

    • Microplate washer

    • Centrifuge

    • Water bath

    • Vortex mixer

    • Fume hood

  • Reagents:

    • This compound standard

    • Europium-labeled this compound tracer

    • Anti-enterolactone antibody (rabbit polyclonal)[7]

    • Anti-rabbit IgG coated microtiter plates

    • Bovine Serum Albumin (BSA)

    • β-Glucuronidase/arylsulfatase from Helix pomatia

    • Diethyl ether

    • Assay buffer (e.g., DELFIA assay buffer)

    • Wash solution (e.g., DELFIA wash concentrate)

    • Enhancement solution (e.g., DELFIA enhancement solution)

    • Sodium acetate buffer (0.2 M, pH 5.0)

    • Ultrapure water

  • Supplies:

    • 96-well microtiter plates (clear)

    • Pipettes and pipette tips

    • Glass test tubes

    • Microcentrifuge tubes

Experimental Protocols

Plasma Sample Preparation (Total this compound)

This protocol describes the measurement of total this compound, which includes both free this compound and its conjugated forms (glucuronides and sulfates).

  • Aliquoting: Pipette 100 µL of plasma or serum sample into a glass test tube.

  • Enzymatic Hydrolysis:

    • Add 500 µL of 0.2 M sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.

    • Vortex briefly and incubate overnight (approximately 16 hours) at 37°C in a water bath.[8]

  • Liquid-Liquid Extraction:

    • After incubation, add 1.5 mL of diethyl ether to each tube.[8]

    • Cap the tubes and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper ether layer to a clean glass tube.

    • Evaporate the ether to dryness under a gentle stream of nitrogen or in a water bath.[8]

  • Reconstitution:

    • Dissolve the dry residue in 200 µL of assay buffer.[8]

    • Vortex thoroughly to ensure complete dissolution. The sample is now ready for the TRFIA.

Time-Resolved Fluoroimmunoassay (TRFIA) Procedure
  • Reagent Preparation: Prepare this compound standards and controls by serial dilution in the assay buffer. Dilute the europium-labeled this compound tracer and the anti-enterolactone antibody to their optimal working concentrations in the assay buffer.

  • Assay Setup:

    • Pipette 20 µL of the reconstituted sample, standard, or control into the wells of the anti-rabbit IgG coated microtiter plate.[8]

    • Add 100 µL of the diluted anti-enterolactone antibody to each well.

    • Add 100 µL of the diluted europium-labeled this compound tracer to each well.

  • Incubation:

    • Seal the plate and incubate for 1 hour at room temperature on a microplate shaker.

  • Washing:

    • Aspirate the contents of the wells.

    • Wash the wells 4-6 times with 300 µL of wash solution per well using an automatic plate washer.

  • Signal Development:

    • Add 200 µL of enhancement solution to each well.

    • Incubate for 5-10 minutes on a shaker to allow for the development of the fluorescent signal.

  • Measurement:

    • Measure the time-resolved fluorescence of each well using a suitable fluorometer (e.g., VICTOR 1420).[7] The measurement involves excitation of the europium chelate and detection of the emitted light after a delay to minimize background fluorescence.[3][4]

TRFIA_Workflow cluster_prep Sample Preparation cluster_assay TRFIA Procedure Plasma 1. Plasma/Serum Sample (100 µL) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase, 37°C, overnight) Plasma->Hydrolysis Extraction 3. Diethyl Ether Extraction Hydrolysis->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitute in Assay Buffer (200 µL) Evaporation->Reconstitution AddSample 6. Add Sample/Standard to Coated Plate (20 µL) Reconstitution->AddSample Transfer 20 µL AddAb 7. Add Anti-ENL Antibody AddSample->AddAb AddTracer 8. Add Eu-labeled ENL Tracer AddAb->AddTracer Incubate 9. Incubate (1h, RT) AddTracer->Incubate Wash 10. Wash Plate Incubate->Wash AddEnhancer 11. Add Enhancement Solution Wash->AddEnhancer Measure 12. Measure Time-Resolved Fluorescence AddEnhancer->Measure

References

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vitro Enterolactone Production

Author: BenchChem Technical Support Team. Date: December 2025

Here is your requested technical support center for optimizing enterolactone yield from lignan precursors in vitro.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to optimize the in vitro conversion of lignan precursors to this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during your in vitro fermentation experiments.

Issue/Observation Potential Causes Recommended Solutions
1. Low or No this compound Detected A. Ineffective Bacterial Consortium: The selected bacteria may lack the necessary enzymes for the complete conversion pathway (deglycosylation, demethylation, dehydroxylation, dehydrogenation).[1][2][3]- Use a Defined Co-culture: Combine bacterial species known to perform each step of the conversion. For example, use a consortium of Bacteroides spp. (deglycosylation), Butyribacterium methylotrophicum (demethylation), Eggerthella lenta (dehydroxylation), and a strain like ED-Mt61/PYG-s6 for the final dehydrogenation to this compound.[2] - Use a Healthy Fecal Inoculum: If using a fecal slurry, ensure it is from a donor known to be a good this compound producer. The composition and activity of the gut microbiota are crucial.[4][5]
B. Sub-optimal Incubation Conditions: Incorrect temperature, pH, or anaerobic conditions can inhibit bacterial growth and metabolic activity.[6]- Maintain Strict Anaerobic Conditions: Use an anaerobic chamber or jars with gas packs. Pre-reduce all media and solutions before inoculation. - Optimize pH: Maintain the pH of the culture medium between 5.0 and 6.0, as this range is generally favorable for the bacteria involved in lignan metabolism.[7] - Incubation Temperature: Incubate at 37°C to mimic the conditions of the human gut.
C. Insufficient Incubation Time: The conversion of lignans to this compound is a multi-step process that takes time.[8]- Extend Incubation Time: Monitor this compound production at multiple time points (e.g., 24, 48, and 72 hours). Some studies show that complete conversion can take longer than 24 hours.[6][7]
2. High Variability Between Replicates A. Inconsistent Inoculum: Uneven distribution of bacteria in the inoculum can lead to variable results.- Thoroughly Mix Inoculum: Ensure the fecal slurry or bacterial culture is homogenized before aliquoting into your experimental vessels.
B. Fluctuations in Experimental Conditions: Minor differences in temperature, pH, or precursor concentration between replicates can cause significant variations.- Precise Control of Parameters: Use a calibrated incubator and pH meter. Prepare a master mix of your media and precursor to ensure consistent concentrations across all replicates.
C. Analytical Inaccuracy: Issues with sample preparation, extraction, or the analytical method itself can introduce variability.[9]- Use an Internal Standard: For LC-MS/MS analysis, add an internal standard (e.g., ¹³C₃-labeled this compound) to each sample before extraction to correct for analytical variability.[10] - Validate Analytical Method: Ensure your analytical method is validated for linearity, accuracy, and precision.[9][11]
3. Accumulation of Intermediates (e.g., Enterodiol) A. Missing or Inefficient Dehydrogenation Step: The final conversion of enterodiol to this compound may be a bottleneck.[2][3]- Introduce a Dehydrogenating Species: Ensure your bacterial consortium includes a species capable of efficiently converting enterodiol to this compound.[2] Some individuals' microbiota may naturally favor enterodiol production.[12]
B. Sub-optimal Redox Potential: The redox potential of the culture medium may not be optimal for the dehydrogenation reaction.- Monitor and Adjust Redox Potential: While challenging, advanced fermentation setups can monitor and control the redox potential of the medium.

Frequently Asked Questions (FAQs)

Q1: Which lignan precursor should I use for optimal this compound yield?

A1: Secoisolariciresinol diglucoside (SDG) is the most commonly used and well-studied precursor for in vitro this compound production.[13] It is readily available in high concentrations in flaxseed.[14] While other lignans like matairesinol, pinoresinol, and lariciresinol can also be converted to this compound, SDG is often the precursor of choice due to its abundance and established conversion pathways.[15]

Q2: What is the ideal incubation time for maximizing this compound production?

A2: The optimal incubation time can vary depending on the bacterial consortium and experimental conditions. Generally, significant this compound production is observed within 24 to 48 hours.[8][12] It is recommended to perform a time-course experiment (e.g., sampling at 12, 24, 48, and 72 hours) to determine the peak production time for your specific system.[6]

Q3: Can I use a single bacterial species to convert lignans to this compound?

A3: No single bacterial species has been identified that can perform the entire conversion of plant lignans to this compound.[1] The process requires the synergistic action of a consortium of different bacteria, each responsible for specific steps in the metabolic pathway.[3][13]

Q4: How do I prepare a fecal inoculum for my in vitro fermentation?

A4: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.[16] Prepare a 10% (w/v) slurry by homogenizing the feces in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent like cysteine). This process should be carried out under strict anaerobic conditions to preserve the viability of the gut microbiota.

Q5: What is the best method for quantifying this compound in my samples?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for accurate and sensitive quantification of this compound due to its high specificity.[10][17][18] Isotope dilution methods, using a labeled internal standard, are recommended for the most precise results.[9][11] While ELISA kits are available and offer higher throughput, they may have limitations in specificity.[10]

Quantitative Data Summary

Table 1: Key Bacterial Species in this compound Formation
Metabolic Step Substrate Product Key Bacterial Species Citations
Deglycosylation Secoisolariciresinol diglucoside (SDG)Secoisolariciresinol (SECO)Bacteroides distasonis, Bacteroides fragilis, Bacteroides ovatus, Clostridium cocleatum, Clostridium saccharogumia[2][3]
Demethylation Secoisolariciresinol (SECO)DemethylsecoisolariciresinolButyribacterium methylotrophicum, Eubacterium callanderi, Eubacterium limosum, Peptostreptococcus productus[2][19]
Dehydroxylation DemethylsecoisolariciresinolEnterodiol (ED)Clostridium scindens, Eggerthella lenta[2][3]
Dehydrogenation Enterodiol (ED)This compound (EL)Lactonifactor longoviformis, Strain ED-Mt61/PYG-s6[2][3]
Table 2: Typical In Vitro Fermentation Conditions
Parameter Recommended Range/Value Rationale
Temperature 37°CMimics human body temperature.
pH 5.0 - 6.0Optimal for the metabolic activity of gut microbiota involved in lignan conversion.[6][7]
Atmosphere Strict Anaerobic (e.g., 85% N₂, 10% H₂, 5% CO₂)The gut microbiota responsible for this conversion are obligate anaerobes.
Lignan Precursor Concentration 10 - 100 µMThis range is commonly used in in vitro studies and has been shown to yield detectable levels of this compound.
Incubation Time 24 - 72 hoursAllows for the multi-step enzymatic conversion to proceed to completion.[6][8]
Table 3: Reported In Vitro this compound Conversion Rates
Lignan Precursor Inoculum Incubation Time Conversion Rate to this compound Citation
Secoisolariciresinol diglucoside (SDG)Human Fecal Slurry24 hours0.2% - 6%[8]
Secoisolariciresinol (SECO)Fermented Flaxseed with Fecal Slurry24 hours~1.0%[20]
Oilseed Mix (rich in lignans)Human Fecal Slurry24 hoursSubstantial increase in this compound[12]

Experimental Protocols

Protocol 1: In Vitro Fermentation for this compound Production
  • Media Preparation: Prepare a suitable growth medium (e.g., Brain Heart Infusion supplemented with yeast extract, hemin, and vitamin K). Autoclave and cool the medium under anaerobic conditions.

  • Inoculum Preparation: In an anaerobic chamber, prepare a 10% (w/v) fecal slurry from a fresh human fecal sample using a pre-reduced anaerobic buffer.

  • Experimental Setup:

    • Dispense the anaerobic medium into sterile culture tubes or a multi-well plate inside the anaerobic chamber.

    • Add the lignan precursor (e.g., SDG) to the desired final concentration.

    • Inoculate the medium with the fecal slurry (e.g., 5% v/v).

    • Include negative controls (no precursor) and positive controls (if available).

  • Incubation: Seal the culture vessels and incubate at 37°C for the desired time period (e.g., 24, 48, 72 hours).

  • Sample Collection: At each time point, remove an aliquot of the culture. Centrifuge to pellet the bacteria and collect the supernatant for analysis. Store the supernatant at -80°C until analysis.

Protocol 2: Quantification of this compound by LC-MS/MS
  • Sample Preparation:

    • Thaw the collected supernatant samples.

    • Add an internal standard (e.g., ¹³C₃-labeled this compound) to each sample.

    • Perform a liquid-liquid or solid-phase extraction to isolate the lignans. A common method is ether extraction.[11]

    • Evaporate the solvent and reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).[10]

  • Instrumentation and Analysis:

    • Liquid Chromatography: Use a C18 reversed-phase column to separate this compound from other compounds. A gradient elution with mobile phases such as water with formic acid and acetonitrile is typically used.[10]

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification.[10]

  • Data Analysis: Generate a standard curve using known concentrations of this compound. Quantify the this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Visualizations

Lignan_Metabolism SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO DMSECO Demethyl-SECO SECO->DMSECO ED Enterodiol (ED) DMSECO->ED EL This compound (EL) ED->EL Lactonifactor longoviformis Deglycosylation Deglycosylation Demethylation Demethylation Dehydroxylation Dehydroxylation Dehydrogenation Dehydrogenation

Caption: Metabolic pathway of SDG to this compound by gut microbiota.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep 1. Prepare Anaerobic Growth Medium Setup 3. Add Precursor & Inoculate Medium Media_Prep->Setup Inoculum_Prep 2. Prepare Fecal Inoculum Inoculum_Prep->Setup Incubation 4. Incubate at 37°C (24-72h) Setup->Incubation Sampling 5. Collect Supernatant Incubation->Sampling Extraction 6. Sample Extraction Sampling->Extraction Quantification 7. LC-MS/MS Quantification Extraction->Quantification

Caption: Workflow for in vitro this compound production and analysis.

Troubleshooting_Workflow Start Low/No this compound Yield? Check_Intermediates Are Intermediates (e.g., ED) Present? Start->Check_Intermediates Check_Conditions Verify Incubation Conditions (pH, T, Anaerobiosis) Check_Intermediates->Check_Conditions No Optimize_Consortium Optimize Bacterial Consortium (Add Dehydrogenating Species) Check_Intermediates->Optimize_Consortium Yes Check_Inoculum Assess Inoculum Viability/Composition Check_Conditions->Check_Inoculum Yes Adjust_Conditions Adjust pH, Temperature, Ensure Strict Anaerobiosis Check_Conditions->Adjust_Conditions No Use_New_Inoculum Use Fresh/Validated Fecal Inoculum Check_Inoculum->Use_New_Inoculum No Extend_Time Extend Incubation Time Check_Inoculum->Extend_Time Yes

References

Technical Support Center: Enterolactone Stability in Laboratory Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting enterolactone stability in laboratory samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and analysis of this compound.

Troubleshooting Guides

This section provides answers to specific issues you may encounter during your experiments, helping you identify potential causes and implement corrective actions to ensure the integrity of your samples.

Question: My measured this compound concentrations are unexpectedly low or variable. What are the potential causes related to sample stability?

Answer:

Unexpectedly low or variable this compound concentrations can often be attributed to degradation during sample handling and storage. This compound is susceptible to several factors that can compromise its stability. Here are the primary aspects to investigate:

  • Improper Storage Temperature: Long-term storage at temperatures warmer than -80°C can lead to significant degradation. Short-term storage at 2-8°C is acceptable, but prolonged periods at this temperature or at room temperature will result in decreased this compound levels.

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise the integrity of this compound. It is recommended to minimize these cycles whenever possible.

  • Exposure to Light: this compound is known to be light-sensitive. Exposure of samples to light, especially for extended periods, can cause photodegradation.

  • Inappropriate pH: Although specific quantitative data on pH-dependent degradation is limited, significant deviations from physiological pH could potentially affect the stability of this compound and its conjugates.

  • Enzymatic Activity: If samples are not processed promptly and stored at ultra-low temperatures, residual enzymatic activity in biological matrices like plasma or serum can contribute to the degradation of this compound and its conjugates.[1]

To address these issues, it is crucial to adhere to best practices for sample handling and storage, as detailed in the FAQs and experimental protocols below.

Question: I suspect my samples have undergone degradation. How can I confirm this and what does the degradation pathway look like?

Answer:

Confirming degradation can be challenging without specific analytical methods designed to detect degradation products. However, a systematic review of your sample handling and storage procedures against recommended protocols is a good first step.

While a comprehensive degradation pathway for this compound under various laboratory conditions is not extensively detailed in the literature, its metabolism in vivo involves hydroxylation. In laboratory settings, degradation is likely to involve oxidation and other modifications of the molecular structure. For instance, studies on the metabolism of this compound have identified monohydroxylated products at the aromatic rings as metabolites.[2][3] It is plausible that similar oxidative processes contribute to its degradation in improperly stored samples.

Advanced analytical techniques such as high-resolution mass spectrometry (LC-HRMS) would be required to identify and characterize specific degradation products in your samples.[4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in laboratory samples.

Q1: What are the optimal storage conditions for long-term stability of this compound in plasma and urine samples?

A1: For long-term stability, it is consistently recommended to store plasma and urine samples at -80°C.[1] Upon collection, samples should be immediately placed on ice or dry ice to minimize any potential degradation before processing and long-term storage.[1]

Q2: How many times can I freeze and thaw my samples containing this compound?

Q3: Is this compound sensitive to light?

A3: Yes, there are indications that this compound is sensitive to light.[1] Therefore, it is crucial to protect samples from light during all stages of handling, storage, and analysis. Using amber-colored vials or wrapping sample tubes in aluminum foil is a recommended practice.

Q4: What is the recommended short-term storage condition for this compound samples?

A4: For short-term storage (≤ 24 hours), samples should be kept at 2-8°C.[1] However, it is important to transfer them to -80°C for any storage period longer than 24 hours to ensure long-term stability.

Data on this compound Stability

While specific quantitative data on this compound stability under various stress conditions is limited in publicly available literature, the following table summarizes the generally accepted stability guidelines based on available information.

ConditionMatrixTemperatureDurationStability OutcomeCitation(s)
Long-Term Storage Plasma/Serum, Urine-80°CMonths to YearsStable[1]
Short-Term Storage Plasma/Serum, Urine2-8°C≤ 24 hoursStable[1]
Freeze-Thaw Cycles Plasma-80°C to Room Temp.3-5 cyclesStability should be validated; aim for <15% deviation from baseline.[1]
Light Exposure AllAmbientNot specifiedPotentially unstable; protection from light is recommended.[1]

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound in your laboratory samples.

Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Plasma

This protocol is adapted from a method for a stable isotope-labeled this compound and can be applied to assess the stability of endogenous or spiked this compound.[1]

1. Sample Preparation:

  • Obtain a pool of blank human plasma.
  • Spike the blank plasma with a known concentration of this compound at two levels: low QC (LQC) and high QC (HQC).
  • Aliquot the spiked plasma into multiple polypropylene tubes for each concentration level.

2. Baseline Analysis (Cycle 0):

  • Immediately after spiking, process and analyze a set of LQC and HQC samples (n=3-5 per level) to establish the baseline concentration.

3. Freeze-Thaw Cycles:

  • Store the remaining aliquots at -80°C for at least 24 hours.
  • Thaw a set of LQC and HQC samples unassisted to room temperature.
  • Once completely thawed, refreeze the samples at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
  • Repeat this process for the desired number of cycles (e.g., 3 to 5 cycles).

4. Analysis after Each Cycle:

  • After each freeze-thaw cycle, analyze a set of LQC and HQC samples (n=3-5 per level).

5. Data Evaluation:

  • Calculate the mean concentration and the coefficient of variation (%CV) for each QC level at each freeze-thaw cycle.
  • Stability is considered acceptable if the mean concentration at each cycle is within ±15% of the baseline (Cycle 0) concentration.

Visualizations

Troubleshooting Workflow for Low this compound Recovery

The following diagram illustrates a logical workflow to troubleshoot potential causes of low this compound recovery, with a focus on stability-related issues.

TroubleshootingWorkflow Troubleshooting Low this compound Recovery start Low or Inconsistent This compound Results check_storage Review Sample Storage Conditions start->check_storage check_handling Review Sample Handling Procedures start->check_handling check_extraction Review Extraction Protocol start->check_extraction storage_temp Stored at -80°C? check_storage->storage_temp freeze_thaw Minimized Freeze-Thaw Cycles? storage_temp->freeze_thaw Yes improper_storage Potential Degradation due to Temperature storage_temp->improper_storage No light_exposure Protected from Light? freeze_thaw->light_exposure Yes ft_degradation Potential Degradation due to Freeze-Thaw freeze_thaw->ft_degradation No photo_degradation Potential Photodegradation light_exposure->photo_degradation No stable_storage Storage Conditions Likely OK light_exposure->stable_storage Yes

A decision tree for troubleshooting low this compound recovery.
Potential Degradation Pathway of this compound

This diagram illustrates a simplified potential degradation pathway for this compound, focusing on oxidative modifications that may occur during improper sample storage.

DegradationPathway Potential Oxidative Degradation of this compound This compound This compound hydroxylated_products Monohydroxylated This compound Products This compound->hydroxylated_products Oxidation stressors Stressors (e.g., Light, Heat, O2) stressors->hydroxylated_products further_degradation Further Degradation Products hydroxylated_products->further_degradation Further Oxidation/ Cleavage

Simplified oxidative degradation pathway of this compound.

References

improving the sensitivity of enterolactone detection in plasma

Author: BenchChem Technical Support Team. Date: December 2025

本技术支持中心旨在为研究人员、科学家和药物开发专业人员提供专业的故障排除指南和常见问题解答,以解决在血浆肠内酯检测实验中可能遇到的具体问题,从而提高检测的灵-敏度和准确性。

常见问题解答 (FAQs)

Q1: 血浆样品中肠内酯的主要存在形式是什么?为什么需要酶解?

A1: 在血浆中,肠内酯主要以其结合物形式存在,即葡糖苷酸和硫酸盐结合物。只有少量以游离形式存在。为了准确测定总肠内酯水平,必须通过酶水解步骤来裂解这些结合键,将结合形式的肠内酯转化为游离形式,以便于后续的提取和分析。常用的酶是来源于Helix pomatia 的β-葡萄糖醛酸苷酶/硫酸酯酶混合物。

Q2: 在进行肠内酯检测时,哪种分析技术灵敏度更高,LC-MS/MS还是GC-MS?

A2: 液相色谱-串联质谱法 (LC-MS/MS) 通常被认为是检测肠内酯灵敏度和特异性更高的方法。LC-MS/MS可以直接测量肠内酯及其结合物(如果需要),而气相色谱-质谱法 (GC-MS) 则需要一个衍生化步骤来增加肠内酯的挥发性。然而,GC-MS仍然是一种可靠且广泛应用的替代方法,尤其以其高色谱分离度而著称。

Q3: 如何最大限度地减少样品前处理过程中的肠内酯损失?

A3: 为减少损失,需优化提取方案。固相萃取 (SPE) 和支持液相萃取 (SLE) 通常比传统的液-液萃取 (LLE) 具有更高的回收率和更好的重现性。[1][2] 确保在提取和溶剂蒸发步骤中操作严谨,例如,使用温和的氮气吹干代替高温加热,并使用合适的内标(如¹³C₃标记的肠内酯)来校正整个过程中的分析变异性。[3]

Q4: 基质效应如何影响肠内酯的定量分析?应如何应对?

A4: 基质效应是指血浆中除待测物以外的其他内源性物质(如磷脂和蛋白质)对肠内酯的电离效率产生抑制或增强,从而影响定量的准确性。[4] 为应对此问题,建议采用高效的样品前处理方法,如固相萃取 (SPE) 或支持液相萃取 (SLE),以有效去除干扰物质。[1][5] 此外,使用同位素内标是校正基质效应最有效的方法。[3]

故障排除指南

问题1: LC-MS/MS分析中,肠内酯信号弱或无信号
可能原因 排查步骤与解决方案
酶水解不完全 1. 检查酶的活性 :确保β-葡萄糖醛酸苷酶/硫酸酯酶未过期且储存得当。2. 优化水解条件 :对于血浆样品,建议在pH 5.0的缓冲液中,37°C下孵育至少16小时以确保完全水解。[6] 3. 确认孵育温度和pH :验证孵育器的温度和缓冲液的pH值是否准确。[6]
提取效率低下 1. 评估提取方法 :如果使用LLE,考虑更换为SPE或SLE以提高回收率。[1][2] 2. 检查萃取溶剂 :确保使用的有机溶剂纯度足够,且与目标分析物的极性匹配。对于SLE,常用的萃取溶剂是70:30的乙醚:乙酸乙酯混合物。[2] 3. 优化SPE洗脱步骤 :确保洗脱溶剂的强度和体积足以将肠内酯从SPE小柱上完全洗脱下来。
质谱参数设置不当 1. 优化离子源参数 :检查并优化离子源的温度、电压和气体流速,以最大化肠内酯的离子化效率。2. 检查MRM离子对 :确认所使用的母离子到子离子的转换是正确的,并且碰撞能量已优化。
仪器污染 1. 运行空白样品 :在分析序列开始前,先进样溶剂空白和基质空白,检查是否存在残留污染。2. 清洗进样系统和色谱柱 :如果发现污染,用强溶剂(如高比例的乙腈或甲醇)冲洗进样口、进样阀和色谱柱。
问题2: GC-MS分析中出现峰形差(拖尾峰、分叉峰)
可能原因 排查步骤与解决方案
衍生化反应不完全 1. 检查衍生化试剂 :确保衍生化试剂(如BSTFA + 1% TMCS)是新鲜的,并已在无水条件下储存。[7] 2. 优化反应条件 :确保反应在无水环境中进行。通常需要在70°C下加热60分钟以确保反应完全。[7] 3. 检查样品干燥度 :在加入衍生化试剂前,必须确保提取物已完全干燥,水分会使衍生化试剂失效。[7]
色谱柱污染或老化 1. 老化色谱柱 :按照制造商的说明对色谱柱进行高温老化,以去除残留的污染物。2. 更换进样口衬管和隔垫 :污染的衬管和隔垫是导致峰形变差的常见原因。3. 截断色谱柱前端 :如果色谱柱前端被不挥发性物质污染,可以截掉一小段(约5-10厘米)。
进样技术问题 1. 优化进样口温度 :确保进样口温度足够高,以使衍生化后的肠内酯快速气化,但又不能过高导致其分解。2. 检查进样速度 :过慢的进样速度可能导致峰展宽。
活性位点存在 1. 对系统进行钝化处理 :GC系统中的活性位点(如进样口衬管的玻璃棉)可能会吸附分析物,导致拖尾峰。使用经过硅烷化处理的衬管。2. 检查气路纯度 :确保载气纯度高,无氧气或水分渗漏。
问题3: 肠内酯与其前体肠二醇 (Enterodiol) 的色谱分离度差

肠二醇是肠内酯的代谢前体,两者是常见的共存干扰物,尤其是在LC-MS/MS分析中可能会有信号干扰。[4]

可能原因 排查步骤与解决方案
流动相梯度不合适 1. 调整梯度斜率 :采用更平缓的梯度,即在肠内酯和肠二醇出峰的时间点附近,减慢有机相的增加速度,可以有效提高分离度。[4] 2. 改变流动相组成 :尝试使用甲醇代替乙腈作为有机相,或反之,因为不同的溶剂选择性不同。
色谱柱选择不当 1. 更换不同固定相的色谱柱 :标准的C18反相色谱柱是常用选择。如果分离效果不佳,可以尝试使用苯基己基 (Phenyl-Hexyl) 固定相的色谱柱,它能为芳香族化合物(如肠内酯和肠二醇)提供不同的π-π相互作用,从而可能改善分离。[4]
流动相pH值未优化 1. 调节流动相pH :轻微改变水相的pH值(例如,通过添加少量甲酸或乙酸)可以改变分析物的电离状态,从而影响其在固定相上的保留行为,可能有助于改善分离。[4]

定量数据汇总

表1: 不同样品前处理方法的性能比较
参数 固相萃取 (SPE) 液-液萃取 (LLE) 支持液相萃取 (SLE) 蛋白沉淀 (PPT)
分析物形式 游离 & 结合物 / 总量总量 (酶解后)总量 (酶解后)游离 & 结合物
回收率 (%) 85-105% (依赖于分析物)[8]>90%[8]~96%[1][2][8]通常较低,变异性大[8]
精密度 (RSD%) <15%[8]批内: 3-6%, 批间: 10-14%[8][9]批内: 2.5-5.9%, 批间: 2.6-6.9%[1][2]通常 <15%,但受基质效应影响较大[8]
最低定量下限 (LLOQ) (ng/mL) 肠内酯: ~0.082[8]~0.164 (总肠内酯)[8]未明确说明,但高回收率表明灵敏度与LLE相当[8]通常高于SPE或LLE[8]
表2: 不同分析方法的灵敏度比较
分析方法 基质 检测限 (LOD) / 定量下限 (LLOQ) 参考文献
LC-MS/MS 血浆LLOQ: 肠内酯硫酸盐 16 pM, 肠内酯葡糖苷酸 26 pM, 游离肠内酯 86 pM[10]
LC-MS/MS 血浆LOD: 肠内酯 0.55 nM (~0.164 ng/mL)[9][11]
GC-MS 血浆未明确说明,但灵敏度足以检测膳食干预后的浓度变化[2]
免疫分析法 (ELISA) 血浆、尿液等~70 pg/mL[3]

关键实验方案

方案1: 血浆样品酶水解和支持液相萃取 (SLE)
  • 样品准备 : 取250 µL血浆样品,加入内标溶液。

  • 酶水解 : 加入β-葡萄糖醛酸苷酶/硫酸酯酶溶液(在pH 5.0的磷酸盐缓冲液中),轻轻涡旋混匀。[7]

  • 孵育 : 在37°C下孵育16-18小时(过夜),以确保共轭物完全水解。[6][7]

  • SLE提取 : 将水解后的全部样品加载到SLE小柱上,让样品吸附到固相支持物上5分钟。[7]

  • 洗脱 : 加入1.5 mL萃取溶剂(70:30 乙醚:乙酸乙酯)洗脱肠内酯和内标。[2][7]

  • 干燥与复溶 : 收集洗脱液,在40°C下用温和的氮气流或离心蒸发仪吹干。[7] 用适合分析仪器的溶剂复溶残留物。

方案2: 气相色谱-质谱 (GC-MS) 的硅烷化衍生
  • 样品准备 : 将经过提取和干燥后的样品提取物置于反应瓶中。

  • 加入试剂 : 向干燥的提取物中加入50 µL的衍生化试剂(BSTFA + 1% TMCS)和50 µL的无水吡啶。[7]

  • 反应 : 立即密封反应瓶,在70°C下加热60分钟以确保衍生化反应完全。[7]

  • 分析 : 冷却至室温后,样品即可用于GC-MS分析。

可视化图表

Experimental_Workflow cluster_prep 样品前处理 cluster_analysis 分析方法 cluster_results 数据处理 plasma 血浆样品 hydrolysis 酶水解 (β-glucuronidase/sulfatase) plasma->hydrolysis 加入内标 extraction 提取 (SPE/SLE/LLE) hydrolysis->extraction lc_ms LC-MS/MS 分析 extraction->lc_ms 直接进样 gc_ms_prep 衍生化 (硅烷化) extraction->gc_ms_prep 干燥后 data_analysis 数据采集与定量分析 lc_ms->data_analysis gc_ms GC-MS 分析 gc_ms_prep->gc_ms gc_ms->data_analysis

图1: 血浆中肠内酯检测的通用实验流程图。

Troubleshooting_Logic cluster_hydrolysis 酶水解检查 cluster_extraction 提取过程检查 cluster_ms 质谱条件检查 start 检测到低信号/无信号 check_hydrolysis check_hydrolysis start->check_hydrolysis check_enzyme 酶活性/条件是否最优? optimize_hydrolysis 优化孵育时间/温度/pH end 问题解决 optimize_hydrolysis->end check_extraction 提取方法回收率是否足够? optimize_extraction 更换为SPE/SLE或优化溶剂 check_extraction->optimize_extraction check_ms 仪器参数/离子对是否优化? check_extraction->check_ms optimize_extraction->end optimize_ms 优化离子源/碰撞能量 check_ms->optimize_ms check_ms->end optimize_ms->end check_hydrolysis->optimize_hydrolysis check_hydrolysis->check_extraction

图2: 低信号/无信号问题的逻辑故障排除流程。

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Enterolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of enterolactone.

Troubleshooting Guides

Issue 1: Poor Peak Shape, Low Signal Intensity, or High Variability in Results

This is a common manifestation of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2]

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Verification start Poor Peak Shape, Low Intensity, or High Variability assess_me Assess Matrix Effect (Post-Extraction Spike Method) start->assess_me quantify_me Quantify Matrix Effect (Calculate ME%) assess_me->quantify_me improve_sp Improve Sample Preparation quantify_me->improve_sp If ME% is significant (e.g., > ±20%) end Acceptable Results quantify_me->end If ME% is not significant optimize_lc Optimize Chromatography improve_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_is reassess_me Re-assess Matrix Effect use_is->reassess_me reassess_me->end If ME% is within acceptable limits

Caption: Troubleshooting workflow for matrix effect-related issues.

Step-by-Step Guidance:

  • Assess the Matrix Effect: Before modifying your protocol, confirm that matrix effects are the root cause.[3] The most direct way to do this is using the post-extraction spike method.[3][4]

    • Protocol: See "Experimental Protocol 1: Quantitative Assessment of Matrix Effect."

    • Interpretation: A significant difference in the analyte's response between the neat solution and the post-spiked matrix indicates the presence of matrix effects.[3]

  • Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[1][3]

    • Protein Precipitation (PPT): Fast and simple, but often yields the least clean extracts.[3] Consider it for initial screening or when high sensitivity is not required.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent.[3][5]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is amenable to automation.[1][3][5] This is often the best choice for complex matrices and when high sensitivity is needed.

  • Optimize Chromatographic Conditions: If sample preparation improvements are insufficient, modify your LC method to separate this compound from co-eluting interferences.[6]

    • Adjust the gradient profile to increase the separation of this compound from the regions of ion suppression.

    • Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][7] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[11] These components can suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[2][12] In the analysis of this compound from biological samples like plasma or urine, common interfering substances include salts, phospholipids, and other endogenous metabolites.[1][3]

Q2: How can I quantitatively assess matrix effects for my this compound assay?

A: The post-extraction spike method is a widely accepted technique for quantifying matrix effects.[4][13] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent with the peak area of this compound spiked into a blank matrix extract.[12] The matrix effect (ME) can be calculated using the following formula:

ME (%) = [(Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) - 1] * 100[3][12]

  • A negative percentage indicates ion suppression.

  • A positive percentage indicates ion enhancement.

  • Values exceeding ±20% are generally considered significant and require mitigation.[12]

Q3: What is the purpose of enzymatic hydrolysis in this compound analysis?

A: In biological samples, this compound is often present as its glucuronide and sulfate conjugates.[5][7] These conjugated forms may not be readily detectable by LC-MS/MS under the same conditions as free this compound. Enzymatic hydrolysis, typically using β-glucuronidase and sulfatase, is performed to cleave these conjugates and measure the total this compound concentration.[5][7]

Q4: Which sample preparation technique is best for minimizing matrix effects in this compound analysis?

A: The choice of sample preparation method depends on the required sensitivity, sample throughput, and the complexity of the matrix.

  • Solid-Phase Extraction (SPE) is generally considered the most effective method for removing matrix interferences and achieving the cleanest extracts.[3]

  • Liquid-Liquid Extraction (LLE) provides a good balance between cleanliness and cost.[3]

  • Protein Precipitation (PPT) is the simplest but least effective method for removing matrix components.[3]

Q5: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound?

A: It is highly recommended to use a SIL-IS for this compound in all quantitative bioanalytical methods.[7] A SIL-IS will co-elute with this compound and be affected by matrix effects in a similar manner, thus correcting for variations in ionization efficiency and improving the accuracy and precision of the results.[14]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Analyte Recovery High (>90%)[3]Moderate to High (85-100%)[3]Variable, often lower[3]
Matrix Effect Removal High[3]Moderate[3]Low[3]
Throughput Can be automated for high throughput[3]Can be labor-intensive[3]High[3]
Cost More expensive[3]ModerateInexpensive[3]
Typical Precision (RSD%) <15%[15]Within-run: 3-6%, Between-run: 10-14%[9]Generally <15%, but can be higher[15]

Experimental Protocols

Experimental Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare a Neat Solution (Set A): Spike a known concentration of this compound standard into the final reconstitution solvent.[3]

  • Prepare a Post-Spiked Matrix Sample (Set B): Process a blank biological sample (e.g., plasma, urine) through your entire sample preparation procedure (without the addition of an internal standard).[3] Spike the same concentration of this compound standard as in Set A into the final, extracted matrix.[3]

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation: Calculate the matrix effect (ME%) using the formula provided in FAQ Q2.

Experimental Protocol 2: Sample Preparation of Plasma for Total this compound using LLE
  • Enzymatic Hydrolysis: To a 200 µL plasma sample, add an internal standard (e.g., ¹³C₃-enterolactone) and 50 µL of β-glucuronidase/sulfatase enzyme solution in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).[5][9]

  • Incubation: Incubate the mixture at 37°C for at least 1 hour to deconjugate the this compound glucuronides and sulfates.[5]

  • Extraction: Add 1 mL of diethyl ether, vortex vigorously for 2 minutes, and centrifuge to separate the phases.[5][9]

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.[5]

Mandatory Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing sample Biological Sample (Plasma, Urine) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) sample->hydrolysis extraction Extraction (SPE, LLE, or PPT) hydrolysis->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: General workflow for this compound analysis.

cluster_0 Mitigation Approaches start Matrix Effect Detected sp Sample Preparation (PPT, LLE, SPE) start->sp Remove Interferences lc Chromatographic Optimization sp->lc Separate Interferences is Internal Standard (SIL-IS) lc->is Compensate for Interferences end Accurate Quantification is->end

Caption: Strategies to overcome matrix effects in LC-MS/MS.

References

Technical Support Center: Enterolactone Production in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in enterolactone production during animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production variable in animal studies?

This compound is a mammalian lignan produced by the gut microbiota from dietary plant lignan precursors, such as secoisolariciresinol diglucoside (SDG), found in foods like flaxseed and whole grains[1]. Its production is highly variable because it depends on a complex interaction between several factors: the host animal's genetics, the composition and metabolic activity of its gut microbiome, and the composition of its diet, particularly the concentration and bioavailability of lignan precursors[1][2].

Q2: What are the primary sources of variability in this compound production in animal models?

The main sources of variability can be categorized as follows:

  • Dietary Factors: The type and amount of lignan precursors in the animal feed are the most significant source of variation. Even different batches of the same standard chow can have three- to six-fold differences in phytoestrogen content, which significantly impacts outcomes[3]. The bioavailability of these precursors is also a key factor[4].

  • Gut Microbiota: Inter-individual differences in the composition of the gut microbiota are a major driver of variability[1][5]. Specific bacterial consortia are required to convert plant lignans into this compound, and not all animals possess these bacteria in the same abundance[1][6].

  • Host Factors: The animal's species, strain, sex, age, and overall health status can influence intestinal transit time and the gut environment, thereby affecting microbial metabolism and this compound production[2][7].

  • Experimental Procedures: Inconsistencies in sample collection, processing, and storage can introduce significant analytical variability[8]. The choice of analytical method for quantification also plays a role[9].

Q3: How can I choose the right animal model for my this compound study?

The choice of animal model is critical and depends on the research question.

  • Rodents (Mice, Rats): Mice are the most commonly used models for intestinal studies due to the availability of genetically engineered strains, which are important for studying specific pathways[10]. However, be aware of significant metabolic differences between strains and between rodents and humans[3].

  • Swine (Pigs): The swine model is considered highly relevant to human health and is increasingly used to study the effects of polyphenols and their interaction with the gut microbiota[11].

  • Ruminants: In ruminants like dairy cows, the rumen is the primary site for the conversion of lignan precursors to this compound[12]. These models are unique for studying lignan metabolism in the context of milk production.

When selecting a model, consider the specific metabolic pathways you are investigating and the translational relevance to your research goals.

Troubleshooting Guide

Issue 1: High inter-animal variability in baseline this compound levels.

Question Possible Cause Recommended Solution
Why do my control animals show vastly different this compound concentrations before the study begins? Dietary Inconsistency: Standard chow diets can have significant batch-to-batch variation in lignan content[3]. Animals may have been exposed to different feed batches prior to the study.1. Acclimatization Period: Implement a sufficient acclimatization period (e.g., 1-2 weeks) where all animals are fed the exact same batch of a purified, defined diet to standardize baseline levels. 2. Use Purified Diets: Switch from standard chow to a purified diet with a known and fixed composition to eliminate dietary variables[3][13]. Specify the diet composition in all publications.
Microbiota Differences: Animals, even from the same supplier, can have different gut microbiome compositions.1. Co-housing: House animals intended for the same experimental group together to encourage microbial exchange and normalization through coprophagy. 2. Fecal Microbiota Transplant (FMT): For maximum standardization, consider FMT from a single donor or a pooled sample to all study animals to create a more uniform gut microbial community.
Supplier Variation: Animals sourced from different suppliers or even different barrier facilities from the same supplier may have been exposed to different environmental factors, affecting their microbiome.Source animals from a single, reputable supplier and from the same batch and barrier facility whenever possible.

Issue 2: Low or undetectable this compound levels after lignan supplementation.

Question Possible Cause Recommended Solution
Why is this compound production minimal despite providing a lignan-rich diet? Poor Precursor Bioavailability: The lignan precursors in the feed may not be easily accessible to the gut microbiota. For example, whole flaxseeds are less bioavailable than ground flaxseed[4].1. Process the Lignan Source: Ensure the lignan source is processed to maximize bioavailability. For instance, use ground flaxseed instead of whole seeds. 2. Check Diet Composition: High-fat diets can alter gut microbiota and may impact lignan metabolism. Ensure the overall diet composition is appropriate.
Lack of this compound-Producing Bacteria: The specific animal strain or individual animals may lack the necessary bacterial species (e.g., certain Ruminococcaceae and Lachnospiraceae species) for the conversion[6].1. Pre-screen Animals: If feasible, pre-screen animals for their ability to produce this compound or analyze their baseline microbiome composition. 2. Probiotic Supplementation: Consider supplementing the diet with known this compound-producing bacterial strains, although this adds another experimental variable.
Antibiotic Administration: Recent or concurrent antibiotic use will disrupt the gut microbiota, severely impairing or eliminating this compound production[2].Ensure animals have not been treated with antibiotics for a significant period before and during the study. Check supplier health reports.
Analytical Method Insensitivity: The analytical method used may not be sensitive enough to detect low concentrations of this compound.Review the Limit of Quantification (LOQ) of your assay. Consider switching to a more sensitive method like LC-MS/MS[5][9].

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method is crucial for accurate quantification. The sensitivity of these methods varies, which can impact the interpretation of results, especially at low concentrations[9].

Analytical MethodTypical MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Key Considerations
LC-MS/MS Plasma, Urine0.55 nM (Total EL)[4][5][9]16-86 pM (Free/Conjugated)[9]High sensitivity and specificity; can measure free and conjugated forms separately. Considered the gold standard[5][9].
GC-MS Plasma, Urine0.55 nM (Total EL)[5][9]Not always reportedRobust and sensitive, but requires derivatization of this compound before analysis[9][14].
ELISA Plasma, UrineVaries by kitVaries by kitHigh-throughput and cost-effective for large sample numbers, but may have cross-reactivity issues. Good for screening[8][9].

Abbreviations: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), ELISA (Enzyme-Linked Immunosorbent Assay), EL (this compound).

Experimental Protocols

Protocol 1: Sample Collection and Processing for this compound Analysis (Plasma)

This protocol is designed to minimize pre-analytical variability.

  • Animal Fasting: Fast animals overnight (e.g., 12-16 hours) with free access to water to reduce variability from recent food intake.

  • Blood Collection:

    • Collect whole blood via cardiac puncture or other approved terminal method into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Immediately place tubes on ice to prevent degradation of metabolites[8].

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 10 minutes at 4°C[8].

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Addition of Stabilizers (Optional but Recommended):

    • Add an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidative degradation.

    • Add a deuterated internal standard of this compound at this stage for accurate quantification with mass spectrometry[9].

  • Storage:

    • Aliquot plasma into cryovials to avoid repeated freeze-thaw cycles.

    • Immediately freeze and store samples at -80°C until analysis[8].

Protocol 2: Quantification of Total this compound via LC-MS/MS

This is a condensed protocol for measuring the sum of free and conjugated this compound.

  • Enzymatic Hydrolysis:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add a freshly prepared enzyme mixture of β-glucuronidase and sulfatase (from Helix pomatia) in an appropriate buffer (e.g., acetate buffer, pH 5.0)[4][9].

    • Incubate the mixture at 37°C for 4-18 hours to deconjugate this compound glucuronides and sulfates[4][9].

  • Protein Precipitation & Extraction:

    • Stop the reaction by adding a cold organic solvent like acetonitrile or perform a liquid-liquid extraction with diethyl ether[5][9].

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins[8].

  • Sample Cleanup and Concentration:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis[8].

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a validated method with specific precursor-to-product ion transitions for both this compound and the internal standard for quantification[9].

    • Calculate the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve[8].

Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Standardization cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_output Outcome A Source Animals (Single Batch/Supplier) B Acclimatize with Purified Diet A->B Standardize Diet C Administer Lignan Precursor Diet B->C Begin Study D Sample Collection (Plasma, Feces, Urine) C->D Timed E Sample Processing (Hydrolysis, Extraction) D->E Analyze F Quantification (e.g., LC-MS/MS) E->F G Data Analysis F->G H Reduced Variability in This compound Levels G->H

Caption: Workflow for minimizing variability in animal studies of this compound production.

Factors_Affecting_Variability cluster_diet Dietary Factors cluster_microbiota Gut Microbiota cluster_host Host Factors center This compound Production Variability D1 Lignan Precursor Concentration D1->center D2 Lignan Bioavailability (e.g., ground vs. whole) D2->center D3 Diet Matrix (Fat, Fiber Content) D3->center D4 Batch-to-Batch Variability of Chow D4->center M1 Presence of Converting Bacteria M1->center M2 Microbial Diversity M2->center M3 Metabolic Activity M3->center H1 Genetics (Species/Strain) H1->center H2 Sex and Age H2->center H3 Health Status H3->center H4 Intestinal Transit Time H4->center

Caption: Key factors contributing to variability in this compound production.

References

addressing cross-reactivity in enterolactone immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing cross-reactivity and other common issues encountered during the use of enterolactone immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A1: this compound is a mammalian lignan produced by the gut microbiota from plant lignan precursors found in foods like flaxseed, whole grains, and vegetables.[1][2] It is studied as a biomarker for a high-fiber diet and has been investigated for its potential roles in reducing the risk of hormone-dependent cancers and cardiovascular disease.[1][3]

Q2: What is the basic principle of a competitive ELISA for this compound?

A2: In a competitive ELISA for this compound, free this compound in a sample competes with a fixed amount of labeled this compound (a tracer) for a limited number of binding sites on a specific anti-enterolactone antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a wash step to remove unbound components, a substrate is added that reacts with the tracer's enzyme to produce a measurable signal (e.g., color). The concentration of this compound in the sample is then determined by comparing its signal to a standard curve.

Q3: What are the most common sources of error in an this compound ELISA?

A3: Common sources of error include inaccurate pipetting, improper sample preparation, inadequate plate washing, incorrect incubation times or temperatures, and cross-reactivity from structurally similar molecules.[4] Matrix effects from components in the biological sample can also interfere with the assay.

Q4: What is cross-reactivity in the context of an this compound immunoassay?

A4: Cross-reactivity occurs when the antibody in the assay binds to molecules other than this compound that have a similar chemical structure.[3] This can lead to an overestimation of the true this compound concentration. Because this compound is a metabolite of various plant lignans, cross-reactivity with its precursors or other metabolites is a key consideration.

Q5: How can I determine if my samples require purification before analysis?

A5: To check for matrix interference, which can include the effects of cross-reacting substances, you can perform a spike and recovery experiment and a dilution linearity assessment. If different dilutions of the same sample do not yield consistent calculated concentrations (e.g., they differ by more than 20%), purification is recommended to remove interfering substances.

Troubleshooting Guide

Issue 1: Higher-than-Expected this compound Concentrations or False Positives
  • Potential Cause: Cross-reactivity with structurally related compounds present in the sample. This compound's metabolic precursors and related metabolites are common sources of cross-reactivity.

  • Solution:

    • Review Cross-Reactivity Data: Consult the cross-reactivity table for your specific ELISA kit to identify potential interfering compounds.

    • Sample Purification: Use a sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove cross-reacting molecules before running the assay. A C18 SPE cartridge is commonly used for this purpose.

    • Confirm with an Alternative Method: If possible, confirm results for a subset of samples using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue 2: High Background Signal
  • Potential Cause 1: Insufficient washing. Residual unbound tracer or other reagents can lead to a high background signal.

  • Solution 1: Ensure thorough and consistent washing of the plate wells between steps. Increase the number of wash cycles or the soaking time if necessary. Verify that the plate washer is functioning correctly.

  • Potential Cause 2: Non-specific binding of assay components to the plate.

  • Solution 2: Ensure that the blocking buffer is properly prepared and used according to the protocol to prevent non-specific binding.

Issue 3: Poor Precision (High Coefficient of Variation - CV%)
  • Potential Cause: Inconsistent pipetting, bubbles in wells, or temperature variations across the plate ("edge effect").

  • Solution:

    • Pipetting Technique: Ensure pipettes are calibrated and use proper pipetting techniques to minimize errors. Use fresh pipette tips for each standard and sample.

    • Remove Bubbles: Carefully inspect wells for bubbles before reading the plate and remove any that are present.

    • Temperature Control: Allow all reagents and samples to come to room temperature before starting. Use a plate sealer during incubations to ensure uniform temperature.

Issue 4: Weak or No Signal
  • Potential Cause 1: Incorrect assay procedure, such as omitting a reagent or using expired reagents.

  • Solution 1: Carefully review the entire protocol and ensure all steps were followed correctly. Check the expiration dates of all kit components.

  • Potential Cause 2: Low this compound concentration in the sample.

  • Solution 2: If concentrations are expected to be very low, consider a sample concentration step during preparation. Ensure the sample dilution factor is appropriate.

Data Presentation

Table 1: Cross-Reactivity of Structurally Related and Other Compounds in a Commercial this compound ELISA Kit.

CompoundCross-Reactivity (%)
This compound 100%
Enterodiol0.05%
Matairesinol<0.01%
Daidzein<0.01%
β-Estradiol<0.01%
Estriol<0.01%
Estrone<0.01%
Cortisol<0.01%
Chlorogenic acid<0.01%
Resveratrol<0.01%
Rosmarinic acid<0.01%

Data sourced from a commercially available this compound ELISA kit datasheet.[1]

Experimental Protocols

Protocol 1: General Sample Preparation for Serum/Plasma
  • Collection: Collect blood samples and prepare serum or plasma according to standard laboratory procedures.

  • Enzymatic Hydrolysis (for total this compound): To measure both free and conjugated this compound, incubate the sample (e.g., 200 µL) with a β-glucuronidase/sulfatase enzyme solution in acetate buffer (pH 5.0) at 37°C overnight.

  • Extraction (LLE):

    • Acidify the hydrolyzed sample.

    • Extract the sample with an organic solvent like diethyl ether (repeat twice).

    • Freeze the aqueous layer to facilitate the separation of the organic phase.

    • Pool the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the pooled organic phase to dryness under a stream of nitrogen.

    • Reconstitute the residue in the ELISA assay buffer. The sample is now ready for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine or Plasma

This protocol provides a more rigorous cleanup to minimize interference.

  • Sample Pre-treatment:

    • Urine: Acidify the urine sample to pH 3-4.

    • Plasma: Perform enzymatic hydrolysis as described in Protocol 1, then acidify.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then ultrapure water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water or a low-percentage methanol solution to remove polar interferences.

  • Elution: Elute the this compound and other retained compounds from the cartridge using a stronger organic solvent, such as methanol or ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the ELISA assay buffer.

Protocol 3: Competitive ELISA Procedure
  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Standard Curve: Create a serial dilution of the this compound standard to generate a standard curve (e.g., 15.6-2,500 pg/ml).

  • Assay:

    • Add standards and prepared samples to the appropriate wells of the antibody-coated microplate.

    • Add the this compound tracer (e.g., this compound-AChE) to each well.

    • Incubate the plate as specified (e.g., 18 hours at 4°C).

    • Wash the plate thoroughly to remove unbound reagents.

    • Add the development solution (e.g., Ellman's Reagent) and incubate on an orbital shaker (e.g., 90-120 minutes).

  • Data Acquisition: Read the absorbance at the specified wavelength (e.g., 405-420 nm).

  • Analysis: Calculate the %B/B0 for each standard and sample, generate a standard curve, and determine the this compound concentration in the samples.

Visualizations

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Protocol Sample Biological Sample (Serum, Plasma, Urine) Hydrolysis Enzymatic Hydrolysis (Optional, for total ENL) Sample->Hydrolysis Purification Purification (e.g., SPE or LLE) Hydrolysis->Purification Reconstitution Reconstitution in Assay Buffer Purification->Reconstitution Add_Sample Add Standards & Samples to Coated Plate Reconstitution->Add_Sample Add_Tracer Add ENL-Tracer Add_Sample->Add_Tracer Incubate_Compete Incubate (Competitive Binding) Add_Tracer->Incubate_Compete Wash1 Wash Plate Incubate_Compete->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Develop Incubate (Color Development) Add_Substrate->Incubate_Develop Read_Plate Read Absorbance Incubate_Develop->Read_Plate Data_Analysis Data Analysis (Calculate Concentration) Read_Plate->Data_Analysis

Caption: General experimental workflow for this compound quantification using a competitive ELISA.

Troubleshooting_Logic Issue Issue Cause Cause Solution Solution High_Results Inaccurate High Results CrossReactivity Potential Cause: Cross-Reactivity High_Results->CrossReactivity MatrixEffect Potential Cause: Matrix Effect High_Results->MatrixEffect SamplePurification Solution: Sample Purification (SPE/LLE) CrossReactivity->SamplePurification MatrixEffect->SamplePurification DilutionTest Solution: Perform Dilution Linearity Test MatrixEffect->DilutionTest High_BG High Background InadequateWash Potential Cause: Inadequate Washing High_BG->InadequateWash ImproveWash Solution: Optimize Wash Protocol InadequateWash->ImproveWash

Caption: Troubleshooting logic for common issues in this compound immunoassays.

References

improving the efficiency of enterolactone extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of enterolactone extraction from complex biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the this compound extraction process.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete Enzymatic Hydrolysis: In biological samples, this compound is often present in conjugated forms (glucuronides and sulfates).[1] Incomplete hydrolysis will result in the underestimation of total this compound.- Optimize Incubation Time and Temperature: Ensure incubation is carried out at 37°C for at least 1 hour, or overnight, as some protocols suggest.[2][3] - Verify Enzyme Activity: Use a fresh batch of β-glucuronidase/sulfatase and ensure the buffer (e.g., sodium acetate, pH 5.0) is correctly prepared.[2][3]
Suboptimal Extraction Solvent: The choice of solvent significantly impacts extraction efficiency.- For Liquid-Liquid Extraction (LLE): Diethyl ether is a commonly used and effective solvent.[3][4] - For Solid-Phase Extraction (SPE): Methanol or acetonitrile are typically used for elution from C18 cartridges.[2][3] - Consider Solvent Polarity: The polarity of the solvent should be optimized for this compound's chemical properties.
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in mass spectrometry-based analyses.[1][5]- Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step for cleaner extracts compared to liquid-liquid extraction (LLE).[1] - Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard, such as ¹³C₃-labeled this compound, can effectively compensate for matrix effects.[5] - Modify Chromatographic Conditions: Adjust the mobile phase gradient or use a column with a different stationary phase to separate this compound from interfering compounds.[5]
Irreproducible Results Inconsistent Sample Handling: Variations in sample collection, storage, and preparation can lead to variability.- Standardize Protocols: Ensure all samples are collected, processed (e.g., centrifugation), and stored (e.g., at -80°C) uniformly.[6] Avoid repeated freeze-thaw cycles.[6] - Use an Internal Standard Early: Add the internal standard at the beginning of the sample preparation workflow to account for variability in extraction and analysis.[5]
Emulsion Formation (in LLE): The formation of an emulsion layer between the aqueous and organic phases can make separation difficult and lead to inconsistent recovery.[2]- Centrifugation: Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. - Addition of Salt: Adding a small amount of a neutral salt (e.g., sodium chloride) can help to break the emulsion. - Freezing the Aqueous Layer: Freezing the aqueous phase allows for easier decanting of the organic layer.[3]
Presence of Interfering Peaks in Chromatogram Co-elution of Isobaric Compounds: Compounds with the same mass-to-charge ratio as this compound, such as its precursor enterodiol, can interfere with quantification.[1]- Optimize Chromatographic Separation: Adjust the gradient, flow rate, or column chemistry to achieve baseline separation of this compound from interfering peaks.[1] - Use High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with very similar masses. - Tandem Mass Spectrometry (MS/MS): Employing MS/MS with multiple reaction monitoring (MRM) enhances specificity by monitoring unique precursor-product ion transitions for this compound.[1]

Frequently Asked Questions (FAQs)

Q1: Why is enzymatic hydrolysis necessary for this compound analysis?

A1: In biological matrices like plasma and urine, this compound is predominantly found in its conjugated forms, as glucuronides and sulfates.[1] These conjugated forms are not directly detectable by many analytical methods. Enzymatic hydrolysis, typically using β-glucuronidase and sulfatase, cleaves these conjugates to release free this compound, allowing for the quantification of total this compound concentration.[3]

Q2: What is the best internal standard for this compound quantification?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C₃-labeled this compound.[5] A SIL internal standard is chemically identical to this compound and will behave similarly during extraction and ionization, effectively compensating for matrix effects and improving the accuracy and precision of quantification.[5] If a SIL internal standard is unavailable, a structural analog may be used, but it may not provide the same level of correction.[5]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: Two primary methods can be used to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard this compound solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.[5]

  • Post-Extraction Spike Method: This is a quantitative method. The analytical response of this compound in a clean solvent is compared to the response of this compound spiked into a blank matrix sample after the extraction process. The matrix factor (MF) can then be calculated to quantify the degree of ion suppression or enhancement.[5]

Q4: Which extraction method is most suitable for this compound?

A4: The choice of extraction method depends on the specific requirements of the study, including the matrix, required purity, and available resources.

  • Supported Liquid Extraction (SLE): Offers high recovery and precision and is amenable to automation, but can be more expensive than LLE.[2]

  • Liquid-Liquid Extraction (LLE): Is inexpensive and widely used but can be labor-intensive and prone to emulsion formation.[2]

  • Solid-Phase Extraction (SPE): Provides high recovery and selectivity and is also suitable for automation, but may require method development and can be more costly than LLE.[1][2]

  • Supercritical Fluid Extraction (SFE): A "green" method that is fast and highly selective, but requires specialized equipment and expertise.[2]

Data Presentation: Comparison of Extraction Methods

The following table summarizes the performance of different this compound extraction methods.

Extraction Method Matrix Recovery Rate (%) Precision (RSD %) Key Advantages Key Disadvantages
Supported Liquid Extraction (SLE) Plasma96.0%[2]Intra-assay: 2.5-5.9% Inter-assay: 2.6-6.9%[2]High recovery, high precision, amenable to automation.[2]Can be more expensive than LLE.[2]
Liquid-Liquid Extraction (LLE) PlasmaNot explicitly stated, but a ~4% failure rate has been reported.[2]High precision and accuracy when successful.[2]Inexpensive, widely used.[2]Prone to emulsion formation, higher failure rate, more labor-intensive.[2]
Solid-Phase Extraction (SPE) Urine90-100% (for many organic acids)[2]Not specified for this compound.High recovery potential, high selectivity, amenable to automation.[2]Can be more expensive than LLE, requires method development.[2]
Supercritical Fluid Extraction (SFE) Biological MaterialsHigh accuracy (<5% error for isoflavones)[2]High precision (<4-7% RSD for isoflavones)[2]"Green" method, high selectivity, fast.[2]High initial equipment cost, requires specialized expertise.[2]

Experimental Protocols

This compound Extraction from Plasma using Supported Liquid Extraction (SLE)
  • Sample Pre-treatment (Enzymatic Hydrolysis):

    • To a 250 µL plasma sample, add an internal standard solution.

    • Add β-glucuronidase/sulfatase enzyme solution in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

    • Incubate the mixture at 37°C for at least 1 hour to deconjugate the this compound glucuronides and sulfates.[2]

  • Supported Liquid Extraction:

    • Load the hydrolyzed plasma sample onto an SLE cartridge.

    • Allow the sample to absorb onto the solid support for 5-10 minutes.

    • Elute the this compound with an appropriate organic solvent (e.g., diethyl ether). Collect the eluate.[2]

  • Evaporation and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solvent suitable for the subsequent analytical method (e.g., mobile phase for LC-MS).[2]

This compound Extraction from Urine using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • Acidify the urine sample to a pH of approximately 3-4 with a suitable acid (e.g., formic acid).

    • Add an internal standard.[2]

  • Solid-Phase Extraction:

    • Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.[3]

    • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.[2]

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.[2][3]

    • Elution: Elute the this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).[2][3]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the extract in a solvent compatible with the analytical instrument.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis sample Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) add_is->hydrolysis extraction_method Extraction (LLE, SPE, or SLE) hydrolysis->extraction_method evaporation Evaporation (under Nitrogen) extraction_method->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis

Caption: General workflow for this compound extraction from biological samples.

troubleshooting_workflow cluster_investigation Investigation cluster_solutions Solutions start Low Recovery or Irreproducible Results check_hydrolysis Verify Enzymatic Hydrolysis Efficiency start->check_hydrolysis check_extraction Review Extraction Protocol start->check_extraction assess_matrix Assess Matrix Effects start->assess_matrix optimize_hydrolysis Optimize Hydrolysis (Enzyme, Time, pH) check_hydrolysis->optimize_hydrolysis optimize_extraction Optimize Extraction (Solvent, Method) check_extraction->optimize_extraction improve_cleanup Improve Sample Cleanup (e.g., use SPE) assess_matrix->improve_cleanup use_sil_is Use SIL Internal Standard assess_matrix->use_sil_is end Improved Results optimize_hydrolysis->end optimize_extraction->end improve_cleanup->end use_sil_is->end

Caption: Troubleshooting workflow for low recovery or irreproducible results.

References

stability of enterolactone in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of enterolactone in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in standard cell culture media (e.g., DMEM, RPMI-1640)?

A1: this compound is generally considered to be relatively stable in cell culture media.[1] However, its stability can be influenced by several factors, including the specific media composition, temperature, pH, and exposure to light. For long-term experiments (e.g., over 24 hours), it is highly recommended to perform a stability test under your specific experimental conditions.[1]

Q2: What are the primary factors that can affect this compound stability in my experiments?

A2: The main factors include:

  • Temperature: As with most chemical compounds, degradation rates can increase with temperature. Incubating at 37°C will likely lead to a faster loss of this compound compared to storage at 4°C or -20°C.

  • pH: The pH of the cell culture medium (typically around 7.4) can influence the stability of this compound.

  • Cellular Metabolism: This is a critical factor. Cells, particularly those with metabolic activity like colon cancer cells, can take up and metabolize this compound into conjugated forms, such as this compound-sulfate and this compound-glucuronide.[2] This is not chemical degradation but will result in a decrease of free this compound in the medium.

  • Serum: Components within fetal bovine serum (FBS) or other supplements could potentially interact with or enzymatically modify this compound.

  • Light Exposure: Phenolic compounds can be sensitive to photodegradation. It is advisable to protect this compound stock solutions and media containing this compound from prolonged exposure to light.

Q3: How should I store my this compound stock solution?

A3: For long-term stability, it is recommended to store this compound stock solutions at -80°C.[1] For short-term use, aliquots can be stored at 4°C, but their stability under these conditions should be verified.[1] It is crucial to minimize freeze-thaw cycles and to protect the solution from light by using amber vials or by wrapping the container in foil.

Q4: I am observing a rapid decrease in this compound concentration in my culture medium. Is it definitely degradation?

A4: Not necessarily. While chemical degradation can occur, a rapid decrease in the concentration of free this compound is often due to cellular uptake and metabolism.[2] Many cell types, especially those of intestinal origin, can conjugate this compound to glucuronide and sulfate forms, which are then excreted back into the medium.[2] Standard analytical methods for free this compound may not detect these conjugated forms.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected biological effects of this compound.
  • Potential Cause 1: Degradation of this compound in the cell culture medium.

    • Troubleshooting Step: Perform a stability study of this compound in your specific cell culture medium (with and without serum) over the time course of your experiment. A detailed protocol is provided below. This will help you determine the actual concentration of this compound your cells are exposed to over time.

  • Potential Cause 2: Cellular metabolism of this compound.

    • Troubleshooting Step: If your cell line is known to have significant metabolic activity (e.g., liver or intestinal cells), consider that the active concentration of free this compound may be decreasing over time. You may need to replenish the medium with fresh this compound at specific intervals. To confirm metabolism, you can use analytical methods like LC-MS/MS to look for conjugated metabolites in the cell culture supernatant.

  • Potential Cause 3: Adsorption to plasticware.

    • Troubleshooting Step: For long-term cultures with low concentrations of this compound, consider using low-adhesion plasticware to minimize loss of the compound due to adsorption to surfaces.

Issue: High variability in this compound concentration between samples.
  • Potential Cause 1: Inconsistent storage and handling of stock solutions.

    • Troubleshooting Step: Prepare small, single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles. Ensure all stock and working solutions are protected from light.

  • Potential Cause 2: Inaccurate pipetting of viscous stock solutions (e.g., in DMSO).

    • Troubleshooting Step: Ensure your pipette is properly calibrated and use reverse pipetting techniques for viscous solutions to ensure accurate dispensing.

  • Potential Cause 3: Variable cell densities leading to different rates of metabolism.

    • Troubleshooting Step: Ensure uniform cell seeding across all wells and plates. Variations in cell number will lead to different rates of this compound uptake and metabolism.

Data Presentation

The following tables provide representative data on the expected stability of this compound under different conditions. Note: This data is illustrative and the actual stability should be determined experimentally for your specific conditions.

Table 1: Expected Chemical Stability of this compound in Cell-Free Culture Medium

Media TypeTemperatureTime (hours)Expected % Remaining (Illustrative)
DMEM37°C0100%
2490-95%
4880-90%
7270-85%
RPMI-164037°C0100%
2490-95%
4880-90%
7270-85%
DMEM4°C0100%
24>98%
48>95%
72>95%

Table 2: Factors Influencing Apparent this compound Stability in the Presence of Cells

FactorConditionExpected Impact on Free this compound ConcentrationRationale
Cell Type Metabolically active (e.g., HT-29)High decreaseUptake and conjugation to sulfates/glucuronides.[2]
Low metabolic activityLow decreaseSlower uptake and metabolism.
Cell Density HighFaster decreaseMore cells available to metabolize the compound.
LowSlower decreaseFewer cells to metabolize the compound.
Incubation Time Long (e.g., >24h)Significant decreaseCumulative effect of both chemical degradation and cellular metabolism.
Short (e.g., <8h)Moderate decreaseCellular metabolism is a rapid process.

Experimental Protocols

Protocol: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to determine the chemical stability of this compound in a cell-free system.

  • Preparation of Media:

    • Prepare your cell culture medium (e.g., DMEM or RPMI-1640) with all supplements you would normally use (e.g., 10% FBS, penicillin/streptomycin).

    • Prepare a batch of the same medium without serum to assess its impact.

  • Spiking with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

    • Spike the prepared media with the this compound stock solution to achieve the final desired experimental concentration. Ensure the final solvent concentration is consistent across all samples and is non-toxic to your cells (typically ≤ 0.5%).

  • Incubation:

    • Aliquot the this compound-containing media into sterile, low-adhesion tubes or multi-well plates.

    • Incubate the samples under your standard experimental conditions (e.g., 37°C with 5% CO2) and at a control temperature (e.g., 4°C).

  • Sample Collection:

    • At designated time points (e.g., 0, 8, 24, 48, 72 hours), collect aliquots from each condition.

    • Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS or ELISA.

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Mandatory Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_media Prepare Complete and Serum-Free Media spike_enl Spike Media with this compound prep_media->spike_enl incubate_37C Incubate at 37°C, 5% CO2 spike_enl->incubate_37C incubate_4C Incubate at 4°C (Control) spike_enl->incubate_4C collect_samples Collect Aliquots at Time Points (0, 8, 24, 48, 72h) incubate_37C->collect_samples incubate_4C->collect_samples store_samples Store Samples at -80°C collect_samples->store_samples quantify_enl Quantify this compound (LC-MS/MS or ELISA) store_samples->quantify_enl analyze_data Calculate % Remaining vs. Time 0 quantify_enl->analyze_data

Caption: Workflow for Assessing this compound Stability in Cell Culture Media.

Troubleshooting_Logic start Inconsistent or Lower Biological Effect Observed check_stability Is this compound Stable in Media? start->check_stability check_metabolism Is the Cell Line Metabolically Active? check_stability->check_metabolism Yes solution_stability Action: Perform Stability Study (See Protocol) check_stability->solution_stability No solution_metabolism Action: Replenish Media or Analyze for Metabolites check_metabolism->solution_metabolism Yes solution_adsorption Consider Adsorption to Plasticware. Use Low-Adhesion Plates. check_metabolism->solution_adsorption No

Caption: Troubleshooting Logic for Unexpected this compound Activity.

Enterolactone_Metabolism ENL_media This compound (Free) in Culture Medium Cell Cell ENL_media->Cell Uptake ENL_inside Intracellular This compound Cell->ENL_inside Metabolites_media Conjugates in Culture Medium Cell->Metabolites_media Excretion Metabolites This compound Conjugates (Glucuronides, Sulfates) ENL_inside->Metabolites Phase II Metabolism (UGTs, SULTs) Metabolites->Cell

References

Technical Support Center: Enterolactone Quantification in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low enterolactone concentrations in clinical samples.

FAQs: Understanding Low this compound Concentrations

This section addresses common questions regarding the biological and pre-analytical factors that can lead to low this compound levels.

Q1: What are the primary patient-related factors that can result in low this compound concentrations?

Low this compound levels in clinical samples can be attributed to several patient-specific factors, including:

  • Dietary Habits: this compound is a metabolite of plant lignans found in high-fiber foods like flaxseeds, whole grains, fruits, and vegetables. A diet low in these foods will naturally result in lower this compound production.

  • Gut Microbiome Composition: The conversion of dietary lignans to this compound is entirely dependent on the gut microbiota. An imbalance or lack of specific bacteria responsible for this conversion will lead to diminished this compound levels.

  • Antibiotic Use: Recent or prolonged use of antibiotics can significantly alter the gut microbiome, potentially eradicating the bacteria necessary for this compound synthesis. The recovery of these bacteria can take a considerable amount of time.

  • Host Factors: Age, sex, body mass index (BMI), and smoking status have all been shown to influence this compound concentrations.

Q2: How can sample collection and handling affect measured this compound concentrations?

Improper pre-analytical procedures can falsely lower this compound readings. Key considerations include:

  • Sample Type: this compound can be measured in serum, plasma, and urine. The choice of sample type may influence the expected concentration range.

  • Sample Collection: For urine samples, a 24-hour collection can provide a more representative measure of this compound levels compared to a spot urine sample, as concentrations can fluctuate throughout the day.

  • Sample Handling and Storage: this compound is susceptible to degradation. Samples should be processed promptly and stored at appropriate temperatures (e.g., -80°C for long-term storage) to minimize degradation. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides for Analytical Methods

This section provides specific troubleshooting advice for common analytical techniques used to measure this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Issue: Low or no this compound signal detected.

Possible Cause Recommended Solution
Inefficient Ionization Optimize ion source parameters, including gas flows, temperatures, and capillary voltage. Ensure the mobile phase composition is appropriate; for instance, the addition of 0.1% formic acid can improve protonation in positive ion mode.
Ion Suppression/Matrix Effects Implement optimized sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components. The use of a stable isotope-labeled internal standard that co-elutes with this compound is highly recommended to compensate for matrix effects.
Suboptimal Chromatography Ensure proper chromatographic separation from other sample components. Verify the column's integrity and mobile phase composition. Check for retention time shifts which could indicate a problem with the LC system.
Instrument Contamination Run system suitability tests to check for contamination. Clean the ion source and interface if necessary. Use high-purity, MS-grade solvents and reagents to minimize background noise and contamination.
Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: Low this compound peak area.

Possible Cause Recommended Solution
Incomplete Derivatization Ensure the derivatization agent (e.g., BSTFA) is fresh and the reaction conditions (temperature and time) are optimal for converting this compound to its volatile form.
Inefficient Extraction Optimize the solid-phase extraction (SPE) protocol to ensure maximum recovery of this compound from the sample matrix.
Sample Degradation Verify that samples were properly stored and handled prior to analysis to prevent degradation of this compound.
Instrument Issues Check for leaks in the GC system. Ensure the injection port and liner are clean. Confirm that the MS is properly tuned and calibrated.
Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: Lower than expected optical density (OD) readings.

Possible Cause Recommended Solution
Improper Reagent Preparation or Storage Ensure all kit reagents, including standards and antibodies, are prepared according to the manufacturer's instructions and have not expired. Store reagents at the recommended temperatures.
Incorrect Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in the protocol. Deviations can lead to incomplete binding and a weaker signal.
Insufficient Washing Inadequate washing between steps can result in high background and low signal. Ensure the plate washer is functioning correctly and that the recommended number of wash cycles is performed.
Sample Matrix Interference Some components in the sample matrix may interfere with the antibody-antigen binding. Diluting the samples in the provided assay buffer may help to mitigate these effects.

Quantitative Data Summary

The following tables summarize typical this compound concentrations and assay performance characteristics.

Table 1: this compound Concentrations in Adult Populations

Population/Study Cohort Sample Type Analytical Method This compound Concentration
Nurses' Health Study & Nurses' Health Study II (Women)UrineLC-MS/MSMedian (Q1-Q4): 119.3 (44.8-286.2) nmol/g creatinine
US Adults (NHANES)UrineHPLC-MS/MSMean (Tertile 1): < 44.8, Mean (Tertile 3): > 286.2 nmol/g creatinine
French Adults (ISOLED Cohort)UrineELISAMean ± SD: 802.53 ± 1438.85 µg/L, Median: 304.73 µg/L
Colorectal Cancer Patients vs. ControlsSerumLC-MS/MSPatients (Median): 3.41 nM, Controls (Median): 6.31 nM (glucuronide)

Table 2: Performance Characteristics of this compound Assays

Parameter ELISA Kit (Example) LC-MS/MS (Typical) GC-MS (Typical)
Limit of Detection (LOD) ~30 pg/mLSub-nanomolar (nM)Picomole (pmol) range
Limit of Quantification (LOQ) ~100 pg/mLLow nanomolar (nM)Low picomole (pmol) range
Precision (CV%) < 15%< 10%< 15%
Specificity HighVery HighHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

LC-MS/MS Protocol for Serum this compound
  • Sample Preparation:

    • To 100 µL of serum, add an internal standard (e.g., ¹³C-labeled this compound).

    • Perform enzymatic hydrolysis to measure total this compound (free and conjugated forms) by adding β-glucuronidase/sulfatase in an appropriate buffer and incubating.

    • Precipitate proteins by adding a threefold volume of a cold organic solvent like acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a C18 analytical column for separation.

    • Employ a mobile phase gradient of water with formic acid and acetonitrile with formic acid.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

ELISA Protocol for Urine this compound
  • Sample Preparation:

    • Dilute urine samples with the provided assay buffer to ensure the concentration falls within the standard curve range. A pilot test is recommended to determine the optimal dilution factor.

  • Assay Procedure:

    • Add standards and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Add the this compound-enzyme conjugate (tracer) to each well.

    • Incubate the plate as per the manufacturer's instructions (e.g., 18 hours at 4°C).

    • Wash the plate multiple times with the provided wash buffer.

    • Add the substrate solution to each well and incubate for the specified time to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the recommended wavelength using a microplate reader.

    • Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve. The signal is typically inversely proportional to the concentration of this compound.

Mandatory Visualizations

Signaling Pathways

This compound has been shown to exert its biological effects through various signaling pathways. One of the key mechanisms involves the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling cascade.[1] Additionally, as a phytoestrogen, this compound can modulate estrogen receptor (ER) signaling.[2] It has also been found to activate the Erk1/2 and PI3K/Akt pathways.[3][4]

Enterolactone_Signaling cluster_0 This compound cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus ENL This compound IGF1R IGF-1R ENL->IGF1R Inhibits ER Estrogen Receptor ENL->ER Modulates PI3K PI3K IGF1R->PI3K RAF RAF IGF1R->RAF Akt Akt PI3K->Akt Proliferation Decreased Cell Proliferation Akt->Proliferation MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Migration Decreased Cell Migration ERK->Migration Experimental_Workflow SampleCollection 1. Sample Collection (Serum, Plasma, or Urine) SampleProcessing 2. Sample Processing & Storage (Centrifugation, Aliquoting, -80°C) SampleCollection->SampleProcessing Extraction 3. Extraction/Preparation (SPE, LLE, or Dilution) SampleProcessing->Extraction Analysis 4. Analytical Measurement (LC-MS/MS, GC-MS, or ELISA) Extraction->Analysis DataAnalysis 5. Data Analysis (Quantification against Standard Curve) Analysis->DataAnalysis Troubleshooting_Workflow Start Low this compound Signal Observed CheckQC Review QC Samples and System Suitability Start->CheckQC QCPass QC Passed? CheckQC->QCPass InvestigateSample Investigate Sample-Specific Issues (Matrix Effects, Low Endogenous Levels) QCPass->InvestigateSample Yes InvestigateMethod Investigate Methodological Issues QCPass->InvestigateMethod No Resolve Resolve Issue and Re-run Samples InvestigateSample->Resolve CheckExtraction Check Extraction/Sample Prep (Recovery, Reagent Stability) InvestigateMethod->CheckExtraction CheckInstrument Check Instrument Performance (Calibration, Source Cleanliness) InvestigateMethod->CheckInstrument CheckExtraction->Resolve CheckInstrument->Resolve

References

Technical Support Center: High-Throughput Enterolactone Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of enterolactone.

Troubleshooting Guides

This section addresses specific issues that may arise during high-throughput screening for this compound activity or quantification.

Issue 1: High Variability or Poor Z'-factor in Cell-Based Assays

Question: We are observing high well-to-well variability and a low Z'-factor (<0.5) in our cell-based assay designed to screen for modulators of this compound activity. What are the potential causes and solutions?

Answer: High variability in cell-based HTS can stem from several sources. Here's a systematic approach to troubleshooting:

  • Cell Plating and Health:

    • Inconsistent Cell Seeding: Uneven cell distribution across the microplate is a common culprit. Ensure thorough cell suspension mixing before and during plating. Use automated cell dispensers for better consistency.

    • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and assay performance.[1] To mitigate this, fill the outer wells with sterile media or PBS without cells and exclude them from data analysis.[1] Maintaining optimal humidity in the incubator is also crucial.[1]

    • Cell Viability: Poor cell health leads to inconsistent responses. Ensure cells are in the logarithmic growth phase and have high viability before plating.

  • Compound and Reagent Issues:

    • Compound Precipitation: Test compounds, especially from natural product libraries, may precipitate in aqueous assay media. Visually inspect plates for precipitates and consider pre-solubilizing compounds in a suitable solvent like DMSO.

    • Reagent Addition: Inconsistent volumes or timing of reagent addition can introduce variability. Use automated liquid handlers and ensure all reagents are at the correct temperature before addition.

  • Assay-Specific Problems:

    • Reporter Gene Assays: For assays using reporters like luciferase, ensure the cell line is stable and does not lose reporter expression over passages.[2][3]

    • Signal Interference: Natural products can be autofluorescent or colored, interfering with fluorescence or absorbance-based readouts.[4] Run a parallel assay with test compounds in the absence of cells to identify and correct for such interference.

Issue 2: Low Signal-to-Background Ratio in LC-MS/MS Quantification

Question: Our high-throughput LC-MS/MS assay for this compound quantification is suffering from a low signal-to-background ratio, making it difficult to achieve the desired lower limit of quantification (LLOQ). How can we improve this?

Answer: A low signal-to-background ratio in LC-MS/MS can be due to matrix effects, inefficient ionization, or suboptimal instrument parameters.

  • Sample Preparation:

    • Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, cell culture media) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[5][6]

      • Protein Precipitation: Ensure complete protein precipitation by optimizing the solvent-to-sample ratio (e.g., 3:1 or 4:1 acetonitrile to plasma).[3]

      • Solid-Phase Extraction (SPE): If protein precipitation is insufficient, implement an SPE step for more thorough sample cleanup.

    • Enzymatic Hydrolysis: When measuring total this compound (free and conjugated forms), ensure complete hydrolysis by optimizing the concentration of β-glucuronidase/sulfatase and incubation time.[7]

  • Chromatography:

    • Peak Shape: Poor peak shape can reduce signal intensity. Ensure the mobile phase is compatible with the analytical column and consider adjusting the gradient to improve peak resolution.

    • Carryover: this compound from a high-concentration sample may carry over to subsequent injections. Implement a robust needle wash protocol between samples.

  • Mass Spectrometry:

    • Ionization Source: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage and gas temperatures, for maximum this compound signal.

    • MRM Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common high-throughput methods for quantifying this compound in biological samples?

A1: The two most prevalent high-throughput methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[3][7] LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous quantification of free this compound and its glucuronide and sulfate conjugates.[2][5][6][8] ELISA is a more cost-effective and simpler alternative, suitable for rapid screening of many samples, though it may have limitations in specificity.[7]

Q2: We are planning a high-throughput screen to identify compounds that mimic the biological activity of this compound. What type of cell-based assays are suitable?

A2: Since this compound exhibits estrogenic and anti-proliferative properties, several HTS-compatible cell-based assays can be employed:

  • Estrogen Receptor (ER) Reporter Gene Assays: These assays use cell lines (e.g., MCF-7) stably transfected with a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[2][3][7][9][10] Compounds with estrogenic activity, like this compound, will activate the ER, leading to reporter gene expression and a measurable signal.

  • Cell Proliferation/Viability Assays: Assays like the MTT assay measure the metabolic activity of cells, which is proportional to the number of viable cells.[11][12][13][14] These can be used to screen for compounds that, like this compound, inhibit the proliferation of cancer cell lines (e.g., PC-3 prostate cancer cells).[5]

  • High-Content Screening (HCS): HCS platforms can be used to assess multiple phenotypic readouts simultaneously, such as changes in cell morphology, neurite outgrowth, or protein localization in response to treatment.[15]

Q3: What are the key challenges when screening natural product libraries in cell-based assays?

A3: Screening natural product extracts presents unique challenges:

  • Complexity: Crude extracts are complex mixtures, and the activity of one component may be masked by others.[6][16]

  • Cytotoxicity: Extracts may contain cytotoxic compounds that cause non-specific cell death, leading to false positives in assays where a decrease in signal is the readout (e.g., proliferation assays).[6][16] It's crucial to perform counter-screens to eliminate non-specifically cytotoxic hits.[6]

  • Signal Interference: Many natural products are fluorescent or colored, which can interfere with optical detection methods.[4]

  • Low Abundance of Actives: The bioactive compound may be present in very low concentrations within the extract.[6]

Q4: How does this compound exert its anti-cancer effects via the IGF-1R signaling pathway?

A4: this compound can inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is critical for the growth and survival of many cancer cells.[5] It has been shown to inhibit the IGF-1-induced activation of IGF-1R and its downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[5] This inhibition leads to decreased phosphorylation of downstream targets like AKT and GSK-3β, and reduced expression of proteins like cyclin D1, ultimately resulting in the inhibition of cancer cell proliferation and migration.[5]

Quantitative Data Summary

ParameterLC-MS/MSELISA
Principle Chromatographic separation and mass-based detectionCompetitive immunoassay
Sample Preparation Protein precipitation, optional enzymatic hydrolysis/SPEProtein precipitation (e.g., with ethanol)[3]
Lower Limit of Quantification (LLOQ) Free this compound: 86 pM[2][6]~70 pg/mL[3]
This compound Glucuronide: 26 pM[2][6]
This compound Sulfate: 16 pM[2][6]
Specificity Very HighHigh, but potential for cross-reactivity
Throughput High (run times as short as 2.6 min per sample)[2]High

Experimental Protocols

Protocol 1: High-Throughput Quantification of this compound in Plasma by LC-MS/MS

This protocol is a generalized procedure for the rapid quantification of this compound and its conjugates.

1. Materials:

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (LC-MS grade)

  • Internal Standard (IS): ¹³C-labeled this compound

  • Plasma samples, stored at -80°C

  • 96-well deep-well plates

  • Centrifuge capable of holding 96-well plates

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples, standards, and quality controls into a 96-well plate.

  • Add 150 µL of cold ACN containing the internal standard to each well.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: ACN with 0.1% Formic Acid.

  • Gradient: A fast gradient to elute this compound and its conjugates within a short run time (e.g., 2-3 minutes).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for this compound, its conjugates, and the IS.

Protocol 2: MTT Cell Proliferation Assay for HTS

This protocol provides a framework for screening compounds for their effect on cell proliferation, a common functional assay for this compound-like activity.

1. Materials:

  • Cell line of interest (e.g., PC-3 prostate cancer cells) cultured in appropriate media.

  • 96-well or 384-well clear, flat-bottom tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]

  • Solubilization solution (e.g., DMSO or acidified isopropanol).[12]

  • Test compounds and positive/negative controls.

  • Microplate spectrophotometer.

2. Assay Procedure:

  • Cell Seeding: Seed cells into the microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add test compounds at various concentrations to the wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for proliferation inhibition.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Reading: Read the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm).[12]

  • Data Analysis: Subtract the background absorbance (media-only wells) and calculate the percentage of cell proliferation relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 P SHC Shc IGF1R->SHC P PI3K PI3K IRS1->PI3K Activates GRB2 Grb2 SHC->GRB2 Activates SOS SOS GRB2->SOS Activates RAS Ras SOS->RAS Activates PIP2 PIP2 PIP3 PIP3 RAF Raf RAS->RAF Activates PIP2->PIP3 Converts AKT Akt/PKB PIP3->AKT Activates GSK3B GSK-3β AKT->GSK3B Inhibits (P) Apoptosis Inhibition of Apoptosis AKT->Apoptosis MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation GSK3B->Proliferation Promotes This compound This compound This compound->IGF1R Inhibits

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

HTS_Workflow A 1. Assay Development (e.g., MTT Proliferation Assay) B 2. Cell Seeding (96/384-well plates) A->B C 3. Compound Library Screening (Addition of test compounds) B->C D 4. Incubation (24-72 hours) C->D E 5. Signal Detection (e.g., Add MTT, Solubilize) D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Data Analysis (Hit Identification) F->G H 8. Hit Confirmation & Dose-Response G->H I 9. Counter-Screening (e.g., for cytotoxicity) H->I J 10. Lead Optimization I->J

Caption: General workflow for a cell-based high-throughput screening campaign.

References

Technical Support Center: Impact of Antibiotic Use on Enterolactone Production and Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the interplay between antibiotic use, the gut microbiome, and enterolactone levels. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpectedly low or undetectable this compound levels in our study subjects, even with a lignan-rich diet. What could be the cause?

A1: One of the most significant factors that can drastically reduce this compound production is the use of antibiotics.[1][2] Antibiotics disrupt the gut microbiota, which is essential for converting dietary lignans into this compound.[1][3] Even a single course of antibiotics can significantly lower serum this compound concentrations for an extended period.[2][4] It is crucial to screen participants for any antibiotic use in the months preceding and during your study.

Q2: How long does it take for this compound production to recover after a course of antibiotics?

A2: The recovery of the gut microbiota's ability to produce this compound can be a slow process.[5] Studies have shown that serum this compound levels can remain significantly lower for up to 12 to 16 months after antibiotic use.[2][4] The recovery time can be influenced by the type of antibiotic used, the duration of treatment, and the individual's gut microbiome resilience.[6]

Q3: Can we still include subjects who have recently used antibiotics in our study?

A3: Including subjects with recent antibiotic use can introduce significant variability and confounding factors into your data. If possible, it is best to exclude these individuals. If they must be included, it is critical to record the type of antibiotic, dosage, and duration of treatment. This information should be used as a covariate in your statistical analysis to account for its potential impact.[7]

Q4: What are the best practices for screening study participants for antibiotic use?

A4: Implement a thorough screening process at the beginning of your study. This should include a detailed questionnaire about any prescription and over-the-counter antibiotic use within the last 12-18 months. It is also advisable to re-screen participants at each sample collection point to account for any interval antibiotic use.

Q5: Our control group is showing high inter-individual variation in this compound levels. Could undisclosed antibiotic use be a factor?

A5: Yes, high variability in your control group's this compound levels, despite a standardized diet, could be due to undisclosed antibiotic use. Other factors that can contribute to this variation include differences in gut microbiome composition, dietary habits, BMI, and smoking status.[8] If you suspect antibiotic use, you may consider analyzing a subgroup of your control subjects with no reported antibiotic use to establish a more consistent baseline.

Q6: Are there alternative biomarkers to consider if this compound measurements are compromised by widespread antibiotic use in our study population?

A6: If this compound measurement is not feasible, you could consider measuring the precursor plant lignans (e.g., secoisolariciresinol, matairesinol) in plasma or urine.[5][9] While antibiotic treatment has been shown to substantially lower this compound concentrations, the plasma concentrations of the parent plant lignans may remain unchanged.[1][10] This can provide an indication of dietary lignan intake, although it will not reflect the metabolic activity of the gut microbiota.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low/undetectable this compound levels in all samples Recent antibiotic use by study participants.1. Review participant screening data for antibiotic history.[2][11] 2. Implement a stricter exclusion criterion for recent antibiotic use (e.g., within the last 12 months). 3. If antibiotic use is confirmed, consider this a confounding factor in your analysis.[7]
Inefficient extraction or analytical method.1. Review and optimize your sample preparation and LC-MS/MS protocol.[12][13] 2. Use stable isotope-labeled internal standards to ensure accurate quantification.[13] 3. Perform a spike and recovery experiment to validate your method's efficiency.
High variability in this compound levels within the same experimental group Undisclosed antibiotic use.1. Re-interview participants about their antibiotic history. 2. Analyze subgroups based on reported antibiotic use to assess its impact.
Individual differences in gut microbiota.[5]1. Consider performing 16S rRNA sequencing to characterize the gut microbiome composition of your subjects. 2. Correlate the abundance of specific bacterial taxa with this compound levels.
No significant increase in this compound after a high-lignan dietary intervention Antibiotic-induced dysbiosis preventing lignan metabolism.[1]1. Confirm that the intervention group did not use antibiotics during the study. 2. Allow for a longer washout period if participants have a history of antibiotic use before the intervention.[2]
Poor adherence to the dietary protocol.1. Use food frequency questionnaires or dietary recalls to monitor compliance. 2. Measure plasma or urinary levels of precursor lignans to verify intake.[1]

Quantitative Data Summary

Table 1: Impact of Antibiotic Use on Plasma this compound Concentrations

Time Since Last Antibiotic Use% Decrease in Plasma this compound (Women)% Decrease in Plasma this compound (Men)Reference
≤3 months prior41%12%[11][12]
>3-12 months prior26%14%[11][12]

Table 2: Mean Plasma/Serum this compound Concentrations in Different Populations (Habitual Diet, No Recent Antibiotic Use)

PopulationMean this compound Concentration (nmol/L)Standard Deviation (nmol/L)Reference
Finnish Men17.714.0[2][12]
Finnish Women20.918.0[2][12]
Postmenopausal Women (USA)16.7 (Range: 0.3-176.9)-[12]
Individuals with Type 2 Diabetes (Denmark)10.9 (5th-95th percentile: 1.3-59.6)-[12]

Experimental Protocols

Protocol: Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol provides a general framework for the analysis of total this compound (free and conjugated forms).

  • Sample Preparation:

    • To 100-200 µL of plasma or serum, add an internal standard (e.g., deuterated this compound).

    • Enzymatic Hydrolysis: To measure total this compound, cleave the glucuronide and sulfate conjugates. Incubate the sample with a mixture of β-glucuronidase and sulfatase from Helix pomatia in an acetate buffer (pH 5.0) at 37°C overnight.[12]

    • Protein Precipitation: Add a solvent like acetonitrile to precipitate proteins. Centrifuge to pellet the precipitate.

    • Solid-Phase Extraction (SPE): Acidify the supernatant and apply it to an SPE cartridge for cleanup and concentration of the analyte.[12] Elute the this compound with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a liquid chromatography system coupled to a tandem mass spectrometer.

    • Chromatographic Separation: Employ a C18 reverse-phase column to separate this compound from other sample components. Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

    • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification.

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Enterolactone_Metabolic_Pathway Diet Dietary Lignans (e.g., Secoisolariciresinol, Matairesinol) Gut Gut Microbiota Diet->Gut Metabolism Intermediates Intermediates (e.g., Enterodiol) Gut->Intermediates Dehydroxylation, Demethylation Antibiotics Antibiotics Antibiotics->Gut Disruption This compound This compound Intermediates->this compound Dehydrogenation Absorption Absorption into Bloodstream This compound->Absorption Experimental_Workflow Start Start: Study Design Screening Participant Screening (Include detailed antibiotic history) Start->Screening SampleCollection Sample Collection (Plasma, Serum, or Urine) Screening->SampleCollection AntibioticCheck Recent Antibiotic Use? SampleCollection->AntibioticCheck SamplePrep Sample Preparation (Hydrolysis, SPE) LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis Interpretation Interpretation of Results (Consider antibiotic use as a covariate) DataAnalysis->Interpretation End End Interpretation->End AntibioticCheck->SamplePrep No AntibioticCheck->DataAnalysis Yes (Flag Data)

References

selecting the appropriate internal standard for enterolactone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and utilizing the appropriate internal standard for accurate enterolactone analysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

A1: The gold standard for quantitative analysis of this compound by mass spectrometry is a stable isotope-labeled (SIL) internal standard, such as deuterated or ¹³C-labeled this compound.[1] These standards are chemically and physically almost identical to this compound, ensuring they behave similarly during sample preparation, chromatography, and ionization, which corrects for analytical variability and matrix effects.[1][2][3]

Q2: When should I consider using a structural analog as an internal standard?

A2: A structural analog may be used as an internal standard when a stable isotope-labeled version of this compound is not available.[4] It is crucial to select an analog that closely mimics the chemical and physical properties of this compound. However, it's important to note that structural analogs may not compensate for all analytical variabilities as effectively as a SIL internal standard.[5]

Q3: What are the key characteristics of a good internal standard for this compound analysis?

A3: A suitable internal standard for this compound analysis should possess the following characteristics:

  • Chemical and Physical Similarity: It should closely resemble this compound in terms of structure, polarity, and ionization properties.[6][7]

  • Not Naturally Present: The internal standard must not be present in the biological samples being analyzed.[6]

  • Elution Profile: Ideally, it should elute close to this compound without co-eluting, unless using a mass spectrometry detector that can differentiate between the two based on mass-to-charge ratio.[1][8]

  • Purity: The internal standard should be of high purity to avoid interference with the analyte quantification.[9]

  • Stability: It must be stable throughout the entire analytical process, from sample preparation to detection.[2]

Q4: At what stage of the experimental workflow should the internal standard be added?

A4: The internal standard should be added to the sample at the very beginning of the sample preparation process.[1][6] This ensures that it experiences the same potential for loss or variability as the analyte during all subsequent steps, such as extraction, enzymatic hydrolysis, and derivatization.[1][8]

Troubleshooting Guide

Problem 1: High variability in the internal standard peak area across samples.

  • Possible Cause: Inconsistent sample preparation, such as pipetting errors, incomplete extraction, or variations in solvent evaporation.[10]

  • Solution:

    • Ensure precise and consistent pipetting of the internal standard solution into every sample.

    • Optimize and standardize the extraction procedure to ensure consistent recovery.

    • Carefully control the evaporation and reconstitution steps to avoid variability in the final sample volume.

    • Ensure thorough vortexing or mixing after adding the internal standard.

  • Possible Cause: Issues with the autosampler, such as inconsistent injection volumes or air bubbles in the syringe.[10]

  • Solution:

    • Perform regular maintenance on the autosampler.

    • Visually inspect the syringe for air bubbles before and during the injection sequence.

    • Run a series of blank injections to check for carryover.

  • Possible Cause: Instability in the mass spectrometer's ion source.[10]

  • Solution:

    • Clean the ion source, including the ESI probe and capillary.

    • Check for and optimize the spray needle position.

    • Ensure stable gas flows and temperatures in the source.

Problem 2: The internal standard signal is significantly suppressed or enhanced in some samples (Matrix Effect).

  • Possible Cause: Co-eluting matrix components from the biological sample are affecting the ionization efficiency of the internal standard.[5]

  • Solution:

    • Improve sample clean-up by optimizing the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.

    • Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the internal standard from the interfering matrix components.

    • If using a structural analog, switch to a stable isotope-labeled internal standard, which is more likely to co-elute with the analyte and experience the same matrix effects, thus providing better correction.[5]

Problem 3: The retention time of the internal standard is shifting between injections.

  • Possible Cause: Changes in the mobile phase composition or flow rate.

  • Solution:

    • Prepare fresh mobile phase and ensure it is properly degassed.

    • Check the LC pump for any leaks or pressure fluctuations.

    • Ensure the column is properly equilibrated before each injection.

  • Possible Cause: Column degradation or contamination.

  • Solution:

    • Wash the column with a strong solvent to remove potential contaminants.

    • If the problem persists, replace the column.

Problem 4: The internal standard is interfering with the analyte peak.

  • Possible Cause: The internal standard has a similar mass-to-charge ratio and retention time as the analyte.

  • Solution:

    • If using a mass spectrometer, ensure the instrument has sufficient resolution to distinguish between the analyte and the internal standard.

    • Select an internal standard with a mass difference of at least 3-4 Da from the analyte to avoid isotopic crosstalk.

    • If not using MS, choose a structural analog that is chromatographically resolved from the analyte.

Data Presentation: Comparison of Potential Internal Standards for this compound Analysis

Internal Standard TypeSpecific ExampleProsCons
Stable Isotope-Labeled (SIL) (+/-)-Enterolactone-¹³C₃- Co-elutes with this compound, providing the best correction for matrix effects and analytical variability.[1][11]- High accuracy and precision.[1][11]- Chemically and physically almost identical to the analyte.[1][2]- Higher cost compared to structural analogs.- May not be readily commercially available.
Stable Isotope-Labeled (SIL) Deuterated this compound (e.g., this compound-d₄)- Similar advantages to ¹³C-labeled standards.[12][13]- Potential for isotopic exchange (H/D exchange) under certain conditions.- May exhibit slight chromatographic separation from the native analyte (isotopic effect).
Structural Analog 7-Hydroxy-enterolactone- Lower cost and potentially more readily available than SILs.- Similar chemical structure to this compound.- May not have the exact same extraction recovery or ionization efficiency as this compound.[5]- May not fully compensate for matrix effects if it does not co-elute precisely.
Structural Analog Enterodiol- Structurally related to this compound.- Different chemical properties (diol vs. lactone) can lead to different chromatographic behavior and ionization efficiency.- May be present in the samples being analyzed.

Experimental Protocols: Quantification of Total this compound in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the analysis of total this compound using a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • This compound analytical standard

  • (+/-)-Enterolactone-¹³C₃ (internal standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • β-Glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and (+/-)-Enterolactone-¹³C₃ in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol/water (50:50 v/v) to create calibration standards.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the (+/-)-Enterolactone-¹³C₃ stock solution in methanol/water (50:50 v/v).

3. Sample Preparation:

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

  • Internal Standard Spiking: Add 20 µL of the internal standard spiking solution to each plasma sample, calibration standard, and quality control (QC) sample. Vortex briefly.

  • Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C overnight (approximately 16 hours) to deconjugate this compound glucuronides and sulfates.[1]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the hydrolyzed sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering substances.

    • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • LC System: HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both this compound and (+/-)-Enterolactone-¹³C₃.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (this compound peak area / internal standard peak area) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization

Caption: Decision workflow for selecting an appropriate internal standard.

References

Technical Support Center: Best Practices for Enterolactone Analysis Sample Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enterolactone analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for sample collection and storage, alongside troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound is a mammalian lignan produced by the gut microbiota from dietary plant lignan precursors found in foods like flaxseed, whole grains, fruits, and vegetables. It is a phytoestrogen that has garnered significant interest in research due to its potential roles in hormone-dependent cancers, cardiovascular disease, and other chronic conditions. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological effects.

Q2: Which biological samples can be used for this compound analysis?

A2: this compound levels can be measured in various biological matrices, including plasma, serum, urine, feces, and tissue samples. The choice of sample type depends on the specific research question and the aspect of this compound metabolism being investigated.

Q3: What are the main forms of this compound in the body?

A3: In the body, this compound exists in both a free form and conjugated forms (glucuronides and sulfates). For a complete assessment, it is often necessary to measure "total this compound," which involves an enzymatic hydrolysis step to convert the conjugated forms back to free this compound before analysis.

Q4: What is the most common analytical method for this compound quantification?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for this compound analysis due to its high sensitivity and specificity, allowing for the quantification of both free and conjugated forms.

Q5: Should I use serum or plasma for my analysis?

A5: Both serum and plasma are suitable for this compound analysis. The choice may depend on your study's standard operating procedures or the requirements of other planned analyses on the same samples. Consistency in the sample type used throughout a study is critical. Note that different anticoagulants used for plasma collection can potentially affect results, with EDTA being a commonly recommended choice.

Sample Collection and Storage Protocols

Proper sample collection and storage are paramount to minimize pre-analytical errors and ensure the integrity of this compound measurements.

Plasma and Serum

Collection Protocol:

  • Blood Collection:

    • Plasma: Collect whole blood into tubes containing an anticoagulant, preferably EDTA.[1] Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

    • Serum: Collect whole blood into serum separator tubes (SSTs) without any anticoagulant.[2]

  • Processing:

    • Plasma: Centrifuge the blood sample at approximately 1,000-2,000 x g for 10-15 minutes at 4°C within two hours of collection.[2]

    • Serum: Allow the blood to clot at room temperature for 30-60 minutes.[2] Then, centrifuge at 1,000-2,000 x g for 10 minutes.

  • Aliquoting: Carefully aspirate the supernatant (plasma or serum) without disturbing the cell pellet or clot. Transfer the plasma or serum into pre-labeled, sterile cryovials in volumes suitable for single-use to avoid multiple freeze-thaw cycles.

Storage Recommendations:

Storage DurationTemperatureNotes
Short-term (≤ 24 hours)2-8°CImmediate analysis is preferred.
Long-term-80°CRecommended for storage longer than one week to ensure stability.[3][4]

Caption: General workflow for plasma and serum collection for this compound analysis.

cluster_plasma Plasma Collection cluster_serum Serum Collection cluster_storage Storage p1 Collect blood in EDTA tube p2 Invert tube 8-10 times p1->p2 p3 Centrifuge at 1,000-2,000 x g for 10-15 min at 4°C p2->p3 p4 Aspirate plasma supernatant p3->p4 store1 Aliquot into cryovials p4->store1 s1 Collect blood in SST s2 Allow to clot for 30-60 min at room temp s1->s2 s3 Centrifuge at 1,000-2,000 x g for 10 min s2->s3 s4 Aspirate serum supernatant s3->s4 s4->store1 store2 Store at -80°C for long-term store1->store2

Caption: Workflow for plasma and serum collection and storage.

Urine

Collection Protocol:

  • Sample Type: First morning void urine samples are often preferred due to their higher concentration.[5] For quantitative studies, a 24-hour urine collection is the gold standard.

  • Collection: Collect a midstream urine sample in a sterile, preservative-free container.[6][7]

  • Processing: Upon collection, place the urine sample on ice to minimize degradation.[5] Centrifuge the urine at approximately 2,000 x g for 10 minutes at 4°C to remove any cellular debris.[5]

  • Aliquoting: Transfer the clarified urine into pre-labeled cryovials.

Storage Recommendations:

Storage DurationTemperatureNotes
Short-term (≤ 48 hours)4°CStable for up to 48 hours.[8][9]
Long-term-80°CEssential for preserving the integrity of metabolites over extended periods.[2]
Fecal Samples

Collection Protocol:

  • Collection: Collect fresh fecal samples in a sterile container, avoiding contamination with urine.

  • Homogenization: If possible, homogenize the sample to ensure a representative aliquot.[10]

  • Aliquoting and Preservation:

    • Immediate Freezing (Gold Standard): Aliquot the sample into cryovials and immediately flash-freeze in liquid nitrogen, then transfer to a -80°C freezer.[10][11]

    • Stabilization Buffers: If immediate freezing is not possible, use a commercially available fecal stabilization buffer according to the manufacturer's instructions. These buffers help to preserve the microbial and metabolic profiles at ambient temperatures for a limited time.[11]

Storage Recommendations:

Storage MethodTemperatureNotes
Immediate Freezing-80°CThe preferred method for long-term stability of metabolites.[10]
With Stabilization BufferRoom Temperature (short-term)Follow manufacturer's guidelines for storage duration.

Caption: Decision-making workflow for fecal sample preservation.

start Fresh Fecal Sample Collected decision Immediate Freezing Possible? start->decision freeze Aliquot and Flash-Freeze in Liquid Nitrogen decision->freeze Yes buffer Use Fecal Stabilization Buffer decision->buffer No store_freeze Store at -80°C freeze->store_freeze store_buffer Store at Room Temp (short-term) buffer->store_buffer

Caption: Decision workflow for fecal sample preservation.

Tissue Samples

Collection Protocol:

  • Excision: Excise the tissue of interest as quickly as possible to minimize post-mortem degradation.[4]

  • Rinsing: Briefly rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

  • Preservation:

    • Fresh-Frozen (Recommended for Metabolomics): Immediately snap-freeze the tissue in liquid nitrogen.[4]

    • Formalin-Fixed Paraffin-Embedded (FFPE): If required for histological analysis, fix the tissue in 10% neutral buffered formalin for a standardized period before paraffin embedding. Note that formalin fixation can potentially alter small molecule profiles.

Storage Recommendations:

Sample TypeTemperatureNotes
Fresh-Frozen-80°C or Liquid NitrogenEssential for preserving the integrity of small molecules for long-term storage.[4]
FFPE BlocksRoom TemperatureCan be stored for extended periods, but the stability of this compound in this format is not well-characterized.

Troubleshooting Guide

Issue: Low or Undetectable this compound Levels

Possible Cause Troubleshooting Steps
Sample Degradation - Ensure samples were collected and processed according to the recommended protocols. - Verify that samples were stored at the correct temperature and that freeze-thaw cycles were minimized.
Inefficient Extraction - Optimize the extraction protocol. For LC-MS/MS, ensure complete enzymatic hydrolysis if measuring total this compound. - Check the efficiency of solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps.
Dietary Factors - Consider the donor's diet, as this compound production is dependent on the intake of plant lignans.
Gut Microbiome Variation - Individual differences in gut microbiota composition can significantly impact this compound production.
Antibiotic Use - Recent antibiotic use can disrupt the gut microbiota and reduce or eliminate this compound production.[1]

Issue: High Variability in Results

Possible Cause Troubleshooting Steps
Inconsistent Sample Handling - Standardize all collection, processing, and storage procedures across all samples.[2] - Ensure consistent timing of sample collection, especially for urine.
Pre-analytical Errors - Hemolysis: Avoid hemolysis during blood collection as it can affect plasma/serum composition.[12][13] Visually inspect samples for a pink or red tinge. - Contamination: Use sterile collection materials and aseptic techniques to prevent contamination.[14]
Instrumental Variability - Calibrate instruments regularly and use internal standards (e.g., isotope-labeled this compound) to correct for analytical variability.
Freeze-Thaw Cycles - Aliquot samples upon initial processing to avoid repeated freezing and thawing of the entire sample.[2]

Caption: Troubleshooting logic for pre-analytical errors.

start Inconsistent Results q1 Were sample collection procedures standardized? start->q1 sol1 Implement and enforce strict SOPs for collection. q1->sol1 No q2 Were samples processed and stored consistently? q1->q2 Yes a1_yes Yes a1_no No sol2 Standardize processing times, temperatures, and storage conditions (-80°C). q2->sol2 No q3 Were freeze-thaw cycles minimized? q2->q3 Yes a2_yes Yes a2_no No sol3 Aliquot samples after initial processing for single use. q3->sol3 No q4 Is there evidence of hemolysis or contamination? q3->q4 Yes a3_yes Yes a3_no No sol4 Review collection technique. Discard compromised samples. q4->sol4 Yes end_node Consider analytical or biological variability. q4->end_node No a4_yes Yes a4_no No

References

Validation & Comparative

validation of enterolactone as a biomarker for dietary lignan intake

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation and comparison of enterolactone as a biomarker for dietary lignan intake.

Introduction:

This compound, a key metabolite produced by the gut microbiota from dietary lignans, has emerged as a promising biomarker for assessing lignan intake. Lignans are phytoestrogens found in a variety of plant-based foods, including flaxseeds, whole grains, nuts, and vegetables, and have been associated with various health benefits. Accurately quantifying lignan exposure is crucial for epidemiological studies and clinical trials investigating their role in health and disease. This guide provides a comprehensive comparison of this compound with other potential biomarkers, detailed experimental protocols for its measurement, and an analysis of the factors influencing its validity.

Comparison of Biomarkers for Dietary Lignan Intake

The validation of a biomarker relies on its correlation with dietary intake, as well as its sensitivity and specificity in reflecting that intake. While dietary assessment methods like food frequency questionnaires (FFQs) and 24-hour recalls provide estimates of lignan consumption, they are subject to recall bias and inaccuracies in food composition databases. Therefore, biochemical markers offer a more objective measure of exposure.

Here, we compare plasma/serum this compound with its dietary precursors, secoisolariciresinol and matairesinol, as biomarkers of lignan intake.

BiomarkerDescriptionCorrelation with Lignan Intake (r-values)AdvantagesLimitations
This compound A major mammalian lignan produced by the gut microbiota from various dietary lignan precursors.0.18 - 0.76[1]Reflects the bioavailability of various dietary lignans after microbial metabolism. Integrates intake of multiple lignan precursors. Longer half-life provides a more stable measure of habitual intake.Production is highly dependent on the composition and activity of the individual's gut microbiota.[2] Not specific to any single lignan precursor.
Secoisolariciresinol A primary lignan precursor found abundantly in flaxseed.Generally weaker and more variable than this compound.Directly reflects the intake of a major lignan source.Shorter half-life, reflecting more recent intake. Does not account for the intake of other lignan precursors.[3][4]
Matairesinol Another dietary lignan precursor found in various plant foods.Generally weaker and more variable than this compound.Indicates intake of specific lignan-containing foods.Shorter half-life. Does not represent total lignan intake from diverse sources.[3][4]

Key Findings:

  • Plasma and serum this compound concentrations generally show a moderate to strong positive correlation with dietary lignan intake assessed by various methods.[1]

  • The correlation of total lignan intake with plasma enterolignans is slightly stronger than that of only secoisolariciresinol and matairesinol.[1]

  • While a potentially sensitive biomarker of plant food consumption, this compound is not specific, as its levels can also be influenced by the consumption of coffee, tea, and alcoholic beverages.[5][6][7]

Experimental Protocols

Accurate and reliable measurement of this compound is fundamental to its validation as a biomarker. Two primary analytical methods are widely used: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Time-Resolved Fluoroimmunoassay (TR-FIA).

Protocol 1: Quantification of this compound in Plasma/Serum using LC-MS/MS

This method offers high sensitivity and specificity for the simultaneous measurement of this compound and its conjugates.

1. Sample Preparation (Hydrolysis for Total this compound):

  • To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., ¹³C₃-enterolactone).
  • Add 100 µL of 0.1 M acetate buffer (pH 5.0).
  • Add 5 µL of β-glucuronidase/sulfatase enzyme solution.
  • Incubate at 37°C for at least 4 hours (or overnight).
  • Stop the reaction by adding 200 µL of ice-cold acetonitrile.
  • Vortex and centrifuge to precipitate proteins.
  • Transfer the supernatant for extraction.

2. Liquid-Liquid Extraction (LLE):

  • To the supernatant, add 1 mL of diethyl ether.
  • Vortex for 2 minutes and centrifuge.
  • Freeze the aqueous layer and transfer the organic (ether) layer to a clean tube.
  • Repeat the extraction with another 1 mL of diethyl ether.
  • Evaporate the pooled ether extracts to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For example, for this compound: m/z 297.1 → 133.1.

4. Quantification:

  • Generate a calibration curve using known concentrations of this compound standards.
  • Calculate the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound in Plasma/Serum using Time-Resolved Fluoroimmunoassay (TR-FIA)

TR-FIA is a sensitive and high-throughput alternative to LC-MS/MS.

1. Sample Preparation (Hydrolysis and Extraction):

  • Follow the same enzymatic hydrolysis and liquid-liquid extraction steps as described in the LC-MS/MS protocol.
  • After evaporation, reconstitute the residue in the assay buffer provided with the TR-FIA kit.

2. Immunoassay Procedure (Competitive Assay):

  • Add a specific volume of the reconstituted sample, standards, and controls to microtiter wells pre-coated with anti-enterolactone antibodies.
  • Add a fixed amount of europium-labeled this compound tracer to each well.
  • Incubate for a specified time to allow competition between the sample/standard this compound and the tracer for binding to the antibodies.
  • Wash the wells to remove unbound tracer.
  • Add an enhancement solution to dissociate the europium ions from the bound tracer and form a new, highly fluorescent chelate.
  • Measure the time-resolved fluorescence using a suitable plate reader.

3. Quantification:

  • The intensity of the fluorescence is inversely proportional to the concentration of this compound in the sample.
  • Construct a standard curve and determine the concentration of this compound in the samples.

Protocol 3: Assessing the Impact of the Gut Microbiome on this compound Production

The gut microbiome is a critical factor influencing this compound levels. This protocol outlines a workflow to investigate this relationship.

1. Fecal Sample Collection and DNA Extraction:

  • Collect fecal samples from study participants and immediately store them at -80°C.
  • Extract microbial DNA from the fecal samples using a validated commercial kit.

2. 16S rRNA Gene Sequencing:

  • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR.
  • Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).

3. Bioinformatic and Statistical Analysis:

  • Process the raw sequencing data to identify and quantify the relative abundance of different bacterial taxa.
  • Correlate the abundance of specific bacterial genera (e.g., Ruminococcus, Eggerthella) with plasma/serum this compound concentrations.
  • Develop a "species score" based on the abundance of bacteria significantly associated with this compound levels to stratify individuals by their this compound-producing potential.[8]

Mandatory Visualizations

G cluster_diet Dietary Intake cluster_gut Gut Microbiome cluster_circulation Systemic Circulation Dietary Lignans Dietary Lignans Microbial Metabolism Microbial Metabolism Dietary Lignans->Microbial Metabolism Conversion This compound Production This compound Production Microbial Metabolism->this compound Production Plasma/Serum this compound Plasma/Serum this compound This compound Production->Plasma/Serum this compound Absorption

Caption: Conversion of dietary lignans to circulating this compound.

G start Plasma/Serum Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) start->hydrolysis extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) hydrolysis->extraction analysis LC-MS/MS or TR-FIA Analysis extraction->analysis quantification Quantification analysis->quantification G cluster_legend Legend High Lignan Intake High Lignan Intake High this compound High this compound High Lignan Intake->High this compound Efficient Conversion Low this compound Low this compound High Lignan Intake->Low this compound Inefficient Conversion Low Lignan Intake Low Lignan Intake Low Lignan Intake->Low this compound Gut Microbiome Composition Gut Microbiome Composition Solid Line: Expected Relationship Solid Line: Expected Relationship Dashed Line: Influence of Gut Microbiome Dashed Line: Influence of Gut Microbiome

References

A Comparative Guide to the Biological Activities of Enterolactone and Enterodiol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of enterolactone (ENL) and enterodiol (END), two mammalian lignans derived from the metabolism of dietary plant lignans. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.

This compound and enterodiol have garnered significant attention for their diverse biological effects, including anticancer, antioxidant, and anti-inflammatory properties. While structurally similar, studies have revealed nuances in their potency and mechanisms of action. This guide synthesizes experimental data to facilitate a clear comparison of their activities.

I. Comparative Analysis of Biological Activities

The biological efficacy of this compound and enterodiol has been evaluated across several key areas. The following tables summarize the quantitative data from various experimental studies, offering a side-by-side comparison of their performance.

Table 1: Anticancer Activity

This compound has generally demonstrated more potent anticancer effects compared to enterodiol across various cancer cell lines.

Cancer Cell LineCompoundIC50 Value (µM)Key FindingsReference
Ovarian (ES-2)This compound~50More effective inhibitor of proliferation, invasion, and migration.[1]
Enterodiol>50Less potent than this compound.[1]
Prostate (LNCaP, PC-3, DU-145)This compoundPotentMore potent in decreasing cell viability.[2]
EnterodiolLess PotentSignificantly decreased cell viability but less so than this compound.[2]
Breast (MCF-7)This compound~10-50Inhibited E2-induced proliferation.[3]
Enterodiol>50Less effective than this compound.[4]
Table 2: Antioxidant Activity

Both this compound and enterodiol exhibit antioxidant properties, though their efficacy can vary depending on the assay. Some studies suggest plant-derived precursor lignans may have stronger antioxidant activity.[5]

AssayCompoundIC50 Value (µg/mL)Key FindingsReference
DPPH Radical ScavengingThis compound932.167Weaker activity compared to phyto lignans.[5]
Enterodiol770.164Slightly stronger DPPH scavenging activity than this compound.[5]
ABTS Radical ScavengingThis compound14.146Moderate activity.[5]
Enterodiol13.378Slightly stronger ABTS scavenging activity than this compound.[5]
Table 3: Anti-inflammatory Activity

Both compounds have been shown to modulate inflammatory pathways, with this compound often exhibiting a more potent effect.

Assay/ModelCompoundConcentrationKey FindingsReference
Inhibition of TNF-α production (LPS-stimulated peripheral blood lymphocytes)This compound0-1000 µMMore active in inhibiting cytokine production.[6]
Enterodiol0-1000 µMShowed inhibitory effects but was less potent than this compound.[6]
NF-κB Inhibition (THP-1 cells)This compoundPhysiologically relevant concentrationsPrevented I-κB degradation and NF-κB activation.[6][7]
EnterodiolPhysiologically relevant concentrationsPrevented I-κB degradation and NF-κB activation.[6][7]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or enterodiol and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of the compounds.

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: Mix 1 mL of the DPPH solution with 1 mL of various concentrations of this compound or enterodiol in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Activation Assay (via IκBα Degradation)

This assay indirectly measures NF-κB activation by quantifying the degradation of its inhibitor, IκBα.

  • Cell Treatment: Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound or enterodiol for various time points.

  • Protein Extraction and Western Blotting: Perform protein extraction and Western blot analysis as described above, using a primary antibody specific for IκBα.

  • Analysis: A decrease in the IκBα protein band indicates its degradation and subsequent activation of the NF-κB pathway.

III. Signaling Pathways and Mechanisms of Action

This compound and enterodiol exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

Anticancer Signaling Pathways

Both compounds have been shown to interfere with signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. This compound, in particular, has been shown to inhibit the activation of these pathways, leading to cell cycle arrest and apoptosis.[2]

anticancer_pathway ENL This compound PI3K PI3K ENL->PI3K inhibits ERK ERK ENL->ERK inhibits END Enterodiol END->PI3K inhibits END->ERK inhibits GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation

Figure 1. Simplified anticancer signaling pathways modulated by this compound and enterodiol.
Anti-inflammatory Signaling Pathway

A primary anti-inflammatory mechanism of both this compound and enterodiol is the inhibition of the NF-κB signaling pathway. By preventing the degradation of IκBα, they block the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.[6][7]

anti_inflammatory_pathway cluster_nucleus Nucleus ENL This compound IKK IKK ENL->IKK inhibits END Enterodiol END->IKK inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus translocation NFkB_n NF-κB Inflammation Pro-inflammatory Gene Expression NFkB_n->Inflammation

Figure 2. Inhibition of the NF-κB signaling pathway by this compound and enterodiol.
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the anticancer effects of this compound and enterodiol in vitro.

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with This compound & Enterodiol cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis (IC50, etc.) viability_assay->data_analysis protein_analysis->data_analysis end End data_analysis->end

Figure 3. A representative experimental workflow for in vitro comparison.

IV. Conclusion

The compiled experimental data suggests that both this compound and enterodiol possess valuable biological activities. However, this compound generally exhibits greater potency, particularly in its anticancer and anti-inflammatory effects. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of these promising natural compounds.

References

A Comparative Guide to the Quantification of Enterolactone: LC-MS/MS vs. ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of enterolactone, a bioactive gut metabolite of dietary lignans, is crucial for understanding its role in health and disease. This guide provides a comprehensive cross-validation of two primary analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), offering a detailed comparison of their performance, supported by experimental data and protocols.

This compound is a phytoestrogen that has garnered significant interest for its potential role in the prevention of hormone-dependent cancers and other chronic diseases.[1] Consequently, robust and reliable methods for its measurement in biological matrices are in high demand. While both LC-MS/MS and ELISA are utilized for this purpose, they operate on different principles and offer distinct advantages and limitations.

Method Comparison: At a Glance

The choice between LC-MS/MS and ELISA often depends on the specific requirements of a study, including the need for sensitivity, specificity, throughput, and the capability to measure different forms of this compound. The following table summarizes the key performance characteristics of each method.

FeatureLC-MS/MSELISA (Competitive)
Principle Separation by chromatography, detection by mass-to-charge ratio.Antigen-antibody binding with enzymatic signal detection.[2]
Specificity Very high; distinguishes between free this compound, glucuronide, and sulfate conjugates.[3][4]High, but potential for cross-reactivity (though generally low for this compound kits).[5]
Sensitivity (LLOQ) Excellent; as low as 16 pM for this compound sulfate, 26 pM for glucuronide, and 86 pM for free form.[3][4][6]Good; typically around 70 pg/mL.[5][7]
Dynamic Range Wide, allowing for quantification across a broad range of concentrations.[2]Narrower compared to LC-MS/MS.[7]
Accuracy & Precision High accuracy and precision (within-run and between-run R.S.D. often <15%).[8]Generally good, but can be affected by matrix effects and antibody variability.[2]
Throughput High-throughput methods are available with short run times (e.g., 2.6 minutes per sample).[3][4]High; suitable for screening large numbers of samples in parallel (96-well plate format).[9]
Sample Preparation More complex; may involve enzymatic hydrolysis, protein precipitation, and extraction (SPE or LLE).[1][10][11]Simpler; often requires only dilution of the sample.[7]
Cost Higher initial instrument cost and operational expenses.[2]Lower instrument cost and generally more cost-effective per sample.[2]
Expertise Required Requires specialized technical expertise for operation and data analysis.[2]Relatively simple to perform with standard laboratory skills.[2]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of analytical results. Below are representative protocols for the quantification of this compound using LC-MS/MS and ELISA.

LC-MS/MS Protocol for Total this compound in Human Plasma

This protocol outlines the quantification of total this compound, which involves an enzymatic hydrolysis step to convert conjugated forms to free this compound.[1]

  • Internal Standard Spiking: To 100 µL of human plasma, add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-enterolactone) to account for analytical variability.[1]

  • Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase enzyme solution to the plasma sample and incubate to deconjugate this compound glucuronides and sulfates.[8][10]

  • Protein Precipitation: Precipitate plasma proteins by adding a threefold volume of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.[11]

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add methyl tert-butyl ether (MTBE) for extraction of this compound. Vortex and centrifuge to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Carefully transfer the organic layer containing this compound to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[1]

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate this compound from other matrix components.[1]

    • Tandem Mass Spectrometry: The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode. Detection and quantification are achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both native this compound and the isotope-labeled internal standard.[1]

ELISA Protocol for this compound

This protocol is based on a competitive ELISA format, which is common for small molecules like this compound.[7][10]

  • Standard and Sample Preparation:

    • Prepare a standard curve by performing serial dilutions of an this compound standard of known concentration.[7]

    • Dilute plasma or urine samples as required to fall within the assay's dynamic range. For plasma, direct measurement without extensive pre-treatment is often possible.[7]

  • Competitive Binding:

    • Add the prepared standards and samples to the wells of a microplate pre-coated with an antibody specific to this compound.[10]

    • Add an enzyme-conjugated this compound (the "tracer") to each well. The free this compound in the sample or standard competes with the tracer for binding to the limited number of antibody sites on the plate.[7]

    • Incubate the plate as per the manufacturer's instructions (e.g., 18 hours at 4°C).[5]

  • Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound components, including unbound sample/standard and tracer.[10]

  • Substrate Addition and Signal Development: Add the enzyme substrate to each well. The enzyme on the bound tracer will convert the substrate, leading to a color change. Incubate for a specified time (e.g., 90-120 minutes) to allow for color development.[5]

  • Reading and Quantification: Stop the reaction and read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405-420 nm).[5] The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration in the samples is determined by interpolating from the standard curve.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for cross-validation and the individual analytical methods.

cross_validation_workflow cluster_sample_prep Sample Collection & Preparation cluster_lcms LC-MS/MS Analysis cluster_elisa ELISA Analysis cluster_comparison Data Comparison & Validation sample Biological Sample (e.g., Plasma) aliquot1 Aliquot 1 sample->aliquot1 aliquot2 Aliquot 2 sample->aliquot2 prep_lcms Sample Prep (Hydrolysis, SPE/LLE) aliquot1->prep_lcms prep_elisa Sample Dilution aliquot2->prep_elisa lcms_analysis LC-MS/MS Quantification prep_lcms->lcms_analysis data_lcms LC-MS/MS Results lcms_analysis->data_lcms comparison Statistical Correlation (e.g., Bland-Altman, Regression) data_lcms->comparison elisa_analysis ELISA Quantification prep_elisa->elisa_analysis data_elisa ELISA Results elisa_analysis->data_elisa data_elisa->comparison

Figure 1: Cross-validation workflow for comparing LC-MS/MS and ELISA methods.

analytical_workflows cluster_lcms_wf LC-MS/MS Workflow cluster_elisa_wf ELISA Workflow lcms_start Plasma Sample lcms_step1 Spike Internal Standard lcms_start->lcms_step1 lcms_step2 Enzymatic Hydrolysis lcms_step1->lcms_step2 lcms_step3 Protein Precipitation lcms_step2->lcms_step3 lcms_step4 Extraction (LLE/SPE) lcms_step3->lcms_step4 lcms_step5 Dry & Reconstitute lcms_step4->lcms_step5 lcms_step6 LC-MS/MS Analysis lcms_step5->lcms_step6 lcms_end Concentration Data lcms_step6->lcms_end elisa_start Plasma Sample elisa_step1 Sample Dilution elisa_start->elisa_step1 elisa_step2 Add to Coated Plate elisa_step1->elisa_step2 elisa_step3 Competitive Binding with Tracer elisa_step2->elisa_step3 elisa_step4 Wash elisa_step3->elisa_step4 elisa_step5 Add Substrate elisa_step4->elisa_step5 elisa_step6 Read Absorbance elisa_step5->elisa_step6 elisa_end Concentration Data elisa_step6->elisa_end

Figure 2: Detailed experimental workflows for LC-MS/MS and ELISA.

Conclusion

References

A Comparative Analysis of Enterolactone Levels in Diverse Global Populations

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Enterolactone is a gut microbiota-derived metabolite of dietary lignans, which are polyphenolic compounds found in a variety of plant-based foods such as seeds, whole grains, fruits, and vegetables. As a phytoestrogen, this compound has garnered significant scientific interest for its potential role in hormone-dependent diseases and overall health. Its circulating levels, however, exhibit substantial variation among individuals and populations. This guide provides a comparative analysis of this compound concentrations in different populations, details the standard experimental protocols for its quantification, and illustrates the key biological pathways and analytical workflows.

Data Presentation: this compound Concentrations

Circulating this compound levels are highly dependent on dietary habits, particularly the intake of lignan-rich foods, and the composition of an individual's gut microbiota. The data summarized below, primarily from the European Prospective Investigation into Cancer and Nutrition (EPIC) Oxford cohort and other population studies, highlights these variations. Vegetarians and vegans consistently show higher plasma concentrations of this compound compared to meat-eaters, which is attributed to a greater intake of plant-based foods.

Table 1: Comparative Plasma and Serum this compound Concentrations in Different Adult Populations

Population / Dietary GroupCountry / StudySample TypeMean/Median Concentration (nmol/L)Source
VegansUK (EPIC-Oxford)Plasma30.0 (Geometric Mean)[1]
VegetariansUK (EPIC-Oxford)Plasma23.3 (Geometric Mean)[1]
Fish-eatersUK (EPIC-Oxford)Plasma19.3 (Geometric Mean)[1]
Meat-eatersUK (EPIC-Oxford)Plasma15.6 (Geometric Mean)[1]
General Population (Female)FinlandSerum16.6 (Median)
General Population (Male)FinlandSerum13.8 (Median)
General Population (Female)DenmarkPlasma21.3 (Median)[2]
General Population (Male)DenmarkPlasma18.6 (Median)[2]
Healthy ControlsGermanySerum6.3 (Median, Glucuronide)[3]
General Population (Female)JapanUrine36.7 (Geometric Mean, µg/g-Cr)[4]

Note: Concentrations can vary significantly based on the analytical method, specific cohort characteristics, and whether total this compound or its conjugates are measured. Direct comparison between studies should be made with caution.

Experimental Protocols

The quantification of this compound in biological matrices like plasma, serum, or urine is critical for epidemiological and clinical studies. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its high sensitivity and specificity.

Protocol: Quantification of this compound in Plasma/Serum by LC-MS/MS

  • Sample Preparation and Hydrolysis:

    • To measure total this compound (both free and conjugated forms), enzymatic hydrolysis is required.

    • A plasma or serum sample (e.g., 100 µL) is mixed with an internal standard (e.g., ¹³C₃-labeled this compound) to correct for analytical variability.

    • The sample is buffered to an acidic pH (e.g., pH 5) using an acetate buffer.

    • An enzyme mixture containing β-glucuronidase and sulfatase (from Helix pomatia) is added.

    • The mixture is incubated, typically overnight at 37°C, to deconjugate this compound glucuronides and sulfates.

  • Extraction:

    • Following hydrolysis, this compound is extracted from the plasma/serum matrix.

    • Solid-Phase Extraction (SPE) is commonly used for cleanup and concentration. C18 cartridges are a frequent choice.

    • Alternatively, a simple liquid-liquid extraction (e.g., using diethyl ether) can be performed. The organic layer containing the analyte is collected and evaporated to dryness under a stream of nitrogen.

  • Derivatization (for GC-MS):

    • While LC-MS/MS is more common now, Gas Chromatography-Mass Spectrometry (GC-MS) has also been used. For GC-MS, a derivatization step is necessary to make the this compound volatile. This typically involves silylation to convert hydroxyl groups to trimethylsilyl (TMS) ethers.

  • LC-MS/MS Analysis:

    • The dried extract is reconstituted in a suitable solvent (e.g., methanol/water mixture).

    • The sample is injected into a High-Performance Liquid Chromatography (HPLC) system, typically using a reverse-phase C18 column.

    • A gradient elution with solvents like methanol or acetonitrile and water (often with a formic acid modifier) is used to separate this compound from other components.

    • The eluent is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both this compound and its labeled internal standard are monitored for highly selective quantification.

  • Quantification:

    • A calibration curve is generated using known concentrations of this compound standards.

    • The concentration in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

Signaling Pathway

This compound is classified as a selective estrogen receptor modulator (SERM), meaning it can exert either estrogenic or anti-estrogenic effects depending on the target tissue. It primarily interacts with estrogen receptors (ERα and ERβ) to modulate gene expression.

G cluster_gut Gut Lumen cluster_circulation Circulation cluster_cell Target Cell cluster_nucleus Nucleus Lignans Dietary Lignans (e.g., from Flaxseed) Microbiota Gut Microbiota Lignans->Microbiota Metabolism ENL_circ This compound (ENL) Microbiota->ENL_circ Produces ENL_cell ENL ENL_circ->ENL_cell Enters Cell ER Estrogen Receptor (ERα / ERβ) ENL_cell->ER ENL_ER ENL-ER Complex ER->ENL_ER Binding ERE Estrogen Response Element (ERE) on DNA ENL_ER->ERE Translocation & Binding Transcription Modulation of Gene Transcription ERE->Transcription

This compound's mechanism via estrogen receptor signaling.

Experimental Workflow

The process of analyzing this compound from biological samples follows a structured workflow from collection to data analysis, as depicted below.

G node_start 1. Sample Collection (Plasma, Serum, or Urine) node_spike 2. Internal Standard Spiking (e.g., ¹³C₃-ENL) node_start->node_spike node_hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) node_spike->node_hydrolysis node_extract 4. Solid-Phase Extraction (SPE Cleanup) node_hydrolysis->node_extract node_dry 5. Evaporation & Reconstitution node_extract->node_dry node_analysis 6. LC-MS/MS Analysis node_dry->node_analysis node_quant 7. Data Processing & Quantification node_analysis->node_quant

Standard workflow for this compound quantification.

References

Assessing Dietary Lignan Intake: A Comparative Validation of Food Frequency Questionnaires Against Serum Enterolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of dietary lignan intake is crucial for epidemiological studies investigating the association between these phytoestrogens and various health outcomes, including hormone-related cancers and cardiovascular disease. While Food Frequency Questionnaires (FFQs) offer a practical method for estimating dietary intake in large populations, their validity is a significant concern. This guide provides a comprehensive comparison of different FFQs for lignan intake assessment, validated against serum enterolactone, the primary biomarker of lignan exposure.

Quantitative Data Summary

The validity of an FFQ for assessing lignan intake is typically determined by the correlation between the estimated dietary lignan intake and the concentration of this compound in serum or urine. The following table summarizes key quantitative data from validation studies.

Study & YearFFQ DetailsReference MethodSubjectsKey Findings (Correlation Coefficient, r)
Lin Y et al., 2013[1][2]FFQ-87 (67 food items) & FFQ-97 (93 food items)Serum this compound135 Swedish women (55-75 years)FFQ-97: Adjusted r = 0.22 (P=0.01) FFQ-87: Adjusted r = 0.09 (P=0.30)
Kilkkinen AM et al., 2003[3]24-hour dietary recallSerum this compound1784 Finnish men and women (25-64 years)r = 0.19 (P < 0.0001)
Cotterchio M et al., 2007[4]53-item interviewer-administered FFQ24-hour urinary lignan metabolites26 premenopausal women (25-42 years)Habitual intake: r = 0.40 (p = 0.05) Recent intake: r = 0.46 (p = 0.02)

Key Insights from the Data:

  • The number of food items in an FFQ appears to influence its validity, with the more comprehensive FFQ-97 showing a statistically significant, albeit modest, correlation with serum this compound, while the shorter FFQ-87 did not.[1][2]

  • Even with a more detailed dietary assessment method like a 24-hour recall, the correlation with serum this compound remains modest, suggesting that other factors beyond dietary intake influence this compound levels.[3]

  • Validation against urinary lignan metabolites also demonstrates a modest correlation, supporting the use of FFQs for ranking individuals by lignan intake in epidemiological studies.[4]

  • It's important to note that factors such as individual differences in gut microbiota, which are responsible for converting dietary lignans into this compound, can contribute to the observed low to moderate correlations.[5]

Experimental Protocols

The methodologies employed in these validation studies are critical for interpreting the results. Below are detailed protocols from the key cited experiments.

1. Lin Y et al., 2013: Validation of Two FFQs in Swedish Women [1][2]

  • Study Design: A random sample of 135 women aged 55-75 years was selected from the Swedish Mammography Cohort.

  • Dietary Assessment:

    • Two self-administered FFQs were used:

      • FFQ-87: Contained 67 food items.

      • FFQ-97: An expanded version with 93 food items.

    • Participants reported their average frequency of consumption of each food item over the past year.

    • Dietary intake of six lignans (secoisolariciresinol, matairesinol, lariciresinol, pinoresinol, medioresinol, and syringaresinol) was calculated using a database of lignan content in Swedish foods.

  • Biomarker Measurement:

    • Fasting blood samples were collected.

    • Serum this compound concentrations were analyzed by a time-resolved fluoroimmunoassay.

  • Statistical Analysis:

    • Pearson's correlation coefficients were calculated to assess the association between energy-adjusted dietary lignan intake (log-transformed) and serum this compound concentrations.[2]

    • Crude and multivariable-adjusted models were used, accounting for potential confounders.[1][2]

2. Kilkkinen AM et al., 2003: Validation using 24-hour Dietary Recall in a Finnish Population [3]

  • Study Design: A national survey involving 2852 Finnish men and women aged 25-64 years, with a subset of 1784 providing blood samples.

  • Dietary Assessment:

    • A single 24-hour dietary recall was administered by trained interviewers.

    • Intake of the lignan precursors matairesinol (MAT) and secoisolariciresinol (SECO) was assessed.

  • Biomarker Measurement:

    • Serum this compound concentrations were determined.

  • Statistical Analysis:

    • The association between lignan intake and serum this compound concentration was assessed.

3. Cotterchio M et al., 2007: Validation of an FFQ against Urinary Metabolites [4]

  • Study Design: The study included 26 premenopausal, Caucasian women aged 25 to 42 years.

  • Dietary Assessment:

    • A 53-item, interviewer-administered FFQ was used to estimate the intake of isoflavones and lignans (secoisolariciresinol and matairesinol).

    • The FFQ was administered on two occasions to reflect "habitual" (previous 2 months) and "recent" (previous 2 days) intake.

  • Biomarker Measurement:

    • 24-hour urine samples were collected.

    • Urinary concentrations of lignan metabolites (this compound, enterodiol, and secoisolariciresinol) were measured by gas chromatography-mass spectrometry.

  • Statistical Analysis:

    • Spearman correlation coefficients were used to assess the correlation between FFQ-estimated lignan intake and urinary metabolite concentrations.

Visualizing the Validation Workflow

The following diagram illustrates the general experimental workflow for validating a food frequency questionnaire for lignan intake assessment against serum this compound.

FFQ_Validation_Workflow cluster_study_setup Study Setup cluster_data_collection Data Collection cluster_laboratory_analysis Laboratory Analysis cluster_statistical_analysis Statistical Analysis Participant_Recruitment Participant Recruitment (e.g., specific demographic) Informed_Consent Informed Consent Participant_Recruitment->Informed_Consent FFQ_Administration FFQ Administration (e.g., FFQ-97) Informed_Consent->FFQ_Administration Blood_Sample_Collection Blood Sample Collection (Fasting) Informed_Consent->Blood_Sample_Collection Dietary_Data_Processing Dietary Data Processing (Calculate Lignan Intake) FFQ_Administration->Dietary_Data_Processing Serum_Processing Serum Processing Blood_Sample_Collection->Serum_Processing Data_Merging Merge Dietary and Biomarker Data Dietary_Data_Processing->Data_Merging Enterolactone_Analysis This compound Analysis (e.g., TR-FIA) Serum_Processing->Enterolactone_Analysis Enterolactone_Analysis->Data_Merging Correlation_Analysis Correlation Analysis (e.g., Pearson's r) Data_Merging->Correlation_Analysis Validation_Conclusion Validation Conclusion Correlation_Analysis->Validation_Conclusion

Caption: Experimental workflow for FFQ validation.

Conclusion

The validation of FFQs against serum this compound demonstrates that while FFQs are useful tools for ranking individuals based on their lignan intake in large-scale epidemiological studies, the modest correlation coefficients highlight the multifactorial nature of serum this compound levels. Researchers should consider the specific FFQ design, the population being studied, and the inherent variability in lignan metabolism when interpreting findings based on FFQ-derived dietary lignan intake. The use of more comprehensive FFQs appears to provide a more valid estimate of lignan intake.

References

Enterolactone vs. Other Phytoestrogens: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of enterolactone with other well-researched phytoestrogens, primarily the isoflavones genistein and daidzein. The information presented is supported by experimental data to assist in evaluating their potential as therapeutic agents.

Bioavailability and Pharmacokinetics

The bioavailability of phytoestrogens is a critical determinant of their biological activity. This compound is a metabolite produced by the gut microbiota from dietary lignans found in sources like flaxseed, whole grains, and vegetables. In contrast, genistein and daidzein are isoflavones predominantly found in soy products. The bioavailability of these compounds can vary significantly among individuals, largely due to differences in gut microbiome composition.[1][2]

Daidzein is generally considered to be more bioavailable than genistein.[3] Following ingestion, these isoflavones are metabolized and their plasma concentrations peak within several hours.[4][5] this compound, being a product of microbial metabolism, exhibits a delayed appearance in plasma, with peak concentrations observed much later.[6][7]

ParameterThis compoundGenisteinDaidzein
Cmax (Maximum Plasma Concentration) ~56 ± 30 nmol/L (from SDG precursor)[8]Variable, dose-dependentVariable, dose-dependent
Tmax (Time to Maximum Plasma Concentration) ~19.7 ± 6.2 hours (from SDG precursor)[6]~5.5 - 8.42 hours[4][5]~7.4 - 7.42 hours[4][5]
Elimination Half-life (t1/2) ~12.6 ± 5.6 hours[6]~5.7 - 9.2 hours[5][9]~4.7 - 8.2 hours[5][9]
Primary Dietary Sources Flaxseed, whole grains, vegetables (as lignan precursors)[1]Soy products[2]Soy products[2]
Metabolism Produced by gut microbiota from dietary lignans[1]Absorbed after hydrolysis of glycosides[2]Absorbed after hydrolysis of glycosides[2]

Table 1: Comparative Pharmacokinetic Parameters of this compound, Genistein, and Daidzein in Humans. Data are presented as mean ± standard deviation where available. SDG: Secoisolariciresinol diglucoside.

Estrogen Receptor Binding and Activity

Phytoestrogens exert many of their biological effects through interaction with estrogen receptors (ERs), ERα and ERβ. The relative binding affinity and preference for these receptor subtypes can lead to differential physiological outcomes.

Genistein and daidzein have been shown to bind to both ERα and ERβ, with a notable preference for ERβ.[10] Genistein, in particular, displays a significantly higher affinity for ERβ.[10][11] In contrast, studies suggest that this compound preferentially activates ER-mediated transcription via ERα at physiological concentrations.[12] The binding affinities of these compounds are generally weaker than that of the endogenous estrogen, 17β-estradiol.

PhytoestrogenRelative Binding Affinity (RBA) for ERα (%)Relative Binding Affinity (RBA) for ERβ (%)ERβ/ERα Selectivity Ratio
Genistein 0.0216.8324
Daidzein 0.0030.0155

Table 2: Relative Binding Affinities (RBA) of Genistein and Daidzein for Estrogen Receptors. RBA is expressed relative to 17β-estradiol (RBA = 100%). Data adapted from a competitive radiometric binding assay.[10] Direct comparative RBA data for this compound from the same study is not available, but other studies indicate a preference for ERα.[12]

Effects on Cell Proliferation

The impact of phytoestrogens on the proliferation of hormone-dependent cancer cells, such as the MCF-7 breast cancer cell line, is a key area of research. Both stimulatory and inhibitory effects have been observed, often in a dose-dependent manner.

Genistein and daidzein can stimulate the proliferation of MCF-7 cells at low concentrations, an effect mediated through their interaction with estrogen receptors.[3] However, at higher concentrations, they exhibit anti-proliferative effects.[13][14] For instance, genistein has been shown to inhibit the growth of MCF-7 cells with an IC50 value in the micromolar range.[11][13] Daidzein is generally a weaker inhibitor of cell growth compared to genistein.[13]

This compound has also been reported to have a biphasic effect on MCF-7 cell proliferation. At lower, physiologically relevant concentrations (0.5-2 µmol/L), it can stimulate cell growth, while at higher concentrations (above 10 µmol/L), it significantly inhibits proliferation.[15] Interestingly, when combined with 17β-estradiol, this compound can inhibit the proliferative effect of the endogenous estrogen.[15]

PhytoestrogenCell LineEffectIC50/EC50
This compound MCF-7Biphasic: Stimulatory at 0.5-2 µM, Inhibitory at >10 µMNot reported in comparative study
Genistein MCF-7Inhibitory~6.5 - 16 µM[11][13][16]
Daidzein MCF-7Weaker Inhibitor~20 - 34 µg/mL (~78-134 µM)[13]

Table 3: Comparative Effects of this compound, Genistein, and Daidzein on the Proliferation of MCF-7 Breast Cancer Cells.

Modulation of Cellular Signaling Pathways

Beyond direct estrogen receptor modulation, phytoestrogens can influence a variety of intracellular signaling pathways involved in cell growth, survival, and apoptosis. The Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways are two critical cascades that are often modulated by these compounds.

This compound has been shown to inhibit the insulin-like growth factor-1 (IGF-1) receptor signaling pathway. At nutritionally relevant concentrations, it can inhibit the IGF-1-induced activation of both the Akt and ERK pathways in prostate cancer cells.[17] This leads to decreased phosphorylation of downstream targets and subsequent inhibition of cell proliferation and migration.[17]

Genistein has also been demonstrated to affect these pathways. It can reduce the activation of Akt and the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that can activate the Akt and ERK pathways.[18] In some contexts, however, genistein has been shown to enhance the expression of ERK1/2.[19] This highlights the context-dependent nature of phytoestrogen effects on cellular signaling.

Phytoestrogen_Signaling_Comparison cluster_this compound This compound cluster_genistein Genistein ENL This compound IGF1R_ENL IGF-1R ENL->IGF1R_ENL Inhibits PI3K_ENL PI3K IGF1R_ENL->PI3K_ENL ERK_ENL ERK IGF1R_ENL->ERK_ENL Akt_ENL Akt PI3K_ENL->Akt_ENL Proliferation_ENL Cell Proliferation & Migration Akt_ENL->Proliferation_ENL ERK_ENL->Proliferation_ENL GEN Genistein EGFR_GEN EGFR GEN->EGFR_GEN Inhibits ER ER GEN->ER IL6 IL-6 Production GEN->IL6 Akt_GEN Akt EGFR_GEN->Akt_GEN ERK_GEN ERK EGFR_GEN->ERK_GEN Proliferation_GEN Cell Proliferation Akt_GEN->Proliferation_GEN ER->Proliferation_GEN HPLC_Workflow Sample Biological Sample (Plasma, Urine) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Sample->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction LC_MS HPLC-DAD-ESI-MS Analysis Extraction->LC_MS Quantification Quantification LC_MS->Quantification ER_Binding_Assay ER Estrogen Receptor (e.g., from uterine cytosol) Incubation Incubation ER->Incubation Radioligand [3H]17β-estradiol Radioligand->Incubation Phytoestrogen Test Phytoestrogen (Varying Concentrations) Phytoestrogen->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Counting Scintillation Counting Separation->Counting IC50 IC50 Determination Counting->IC50

References

A Researcher's Guide to High-Throughput Enterolactone Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient quantification of enterolactone, a key gut microbiota-derived metabolite of dietary lignans, is paramount. This guide provides a comprehensive comparison of a high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with traditional analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Supported by experimental data, this document outlines the performance, protocols, and key considerations for each methodology.

This compound is a biomarker of significant interest in nutritional science and drug development due to its potential role in the prevention of hormone-dependent cancers and cardiovascular diseases.[1] The ability to reliably and rapidly measure this compound concentrations in biological matrices is crucial for its validation as a biomarker and for understanding its physiological relevance. This guide offers an objective comparison to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification is contingent on several factors, including the required sensitivity, specificity, sample throughput, and the need to differentiate between its free and conjugated forms. The following tables summarize the key performance characteristics of the high-throughput LC-MS/MS method against GC-MS and ELISA.

Table 1: Comparison of Analytical Methods for this compound Quantification

Analytical MethodPrincipleAccuracy (% Recovery or % Relative Error)Precision (% RSD or % CV)Lower Limit of Quantification (LLOQ)ThroughputKey Considerations
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of the parent and fragment ions of this compound and its conjugates.Typically 85-115%[2]Intra-day: <10%, Inter-day: <15%[2]As low as 16 pM for conjugates and 86 pM for free this compound[3][4]HighHigh sensitivity and specificity; allows for the direct quantification of free and conjugated forms of this compound.[2]
GC-MS Chromatographic separation of volatile derivatives of this compound followed by mass spectrometric detection.Data not consistently reported in recent literature.Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9% (for a supported liquid extraction GC/MS method)[2]Data not consistently reported in recent literature.ModerateRequires derivatization, which can be time-consuming and a source of variability. Historically a key method, but largely superseded by LC-MS/MS for high-throughput analysis.[1][2]
Immunoassays (ELISA) Competitive binding of this compound and a labeled this compound conjugate to a specific antibody.Prone to variability depending on the kit and matrix effects.Data not consistently reported in recent literature.Reported as low as 0.5 ng/mL[2] (~70 pg/mL sensitivity)[5][6]HighProne to cross-reactivity with structurally related compounds; may not distinguish between free and conjugated forms. Generally offers lower specificity than mass spectrometry-based methods.[2]

RSD: Relative Standard Deviation; CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification. Data is compiled from various validation studies.[2]

Table 2: A Closer Look at High-Throughput LC-MS/MS Performance

AnalyteLLOQ (pM)LLOQ (pg/mL)Accuracy (%)Precision (% RSD)
This compound Sulfate166.190-106<15
This compound Glucuronide2612.290-106<15
Free this compound8624.490-106<15

Data from a validated high-throughput LC-MS/MS method.[3][4] This method boasts a short run time of 2.6 minutes, enabling the analysis of a large number of samples in a short period.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Throughput LC-MS/MS Method

This method allows for the direct quantification of glucuronidated, sulfated, and free this compound in human plasma.[3][4]

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., d4-enterolactone).[2]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2]

    • The supernatant is used for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • A rapid separation is achieved using a suitable C18 column with a gradient elution.

  • Tandem Mass Spectrometry (MS/MS):

    • Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • The transitions monitored are specific for this compound glucuronide, this compound sulfate, and free this compound. For example, for this compound glucuronide and sulfate, the most abundant fragments correspond to the loss of the glucuronic acid and sulfate moieties, respectively.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method typically measures total this compound after enzymatic hydrolysis.[7]

  • Sample Preparation:

    • Enzymatic Hydrolysis: To the sample, add a buffer (e.g., phosphate buffer, pH 5.0) and β-glucuronidase/sulfatase solution. Incubate overnight at 37°C.[7]

    • Extraction: Perform a liquid-liquid extraction or supported liquid extraction (SLE) to isolate the deconjugated this compound.[8]

    • Derivatization: The extracted this compound is derivatized to increase its volatility for GC analysis. This is commonly done by silylation using reagents like BSTFA with 1% TMCS.[7] The mixture is heated at 70°C for 60 minutes.[7]

  • Gas Chromatography (GC):

    • The derivatized sample is injected into a GC system equipped with a capillary column for separation.

  • Mass Spectrometry (MS):

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect characteristic ions of the derivatized this compound for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on a competitive ELISA format.[6]

  • Sample Preparation:

    • Samples may require dilution to fall within the assay's standard curve range.

  • Assay Procedure:

    • Standards and samples are added to a microplate pre-coated with an anti-enterolactone antibody.

    • An enzyme-conjugated this compound (tracer) is added, which competes with the this compound in the sample for antibody binding sites.

    • After incubation, the plate is washed to remove unbound reagents.

    • A substrate is added, which reacts with the enzyme on the tracer to produce a colored product.

    • The absorbance is measured using a microplate reader, and the concentration of this compound is determined by comparison to the standard curve. The amount of color is inversely proportional to the concentration of this compound in the sample.[2]

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biological relevance of this compound, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Internal Standard in Acetonitrile (300 µL) plasma->is vortex Vortex (1 min) is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Supernatant for Analysis centrifuge->supernatant lc Liquid Chromatography (2.6 min run) supernatant->lc ms Tandem Mass Spectrometry (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: High-Throughput LC-MS/MS Workflow for this compound Quantification.

G diet Dietary Lignans (e.g., from flaxseed, whole grains) gut Gut Microbiota Metabolism diet->gut enl This compound gut->enl circulation Absorption into Circulation (Free, Glucuronidated, Sulfated) enl->circulation target Target Tissues (e.g., breast, prostate) circulation->target er Estrogen Receptor Signaling target->er effect Potential Biological Effects (e.g., anti-proliferative, anti-estrogenic) er->effect

Caption: Simplified Pathway of this compound Formation and Action.

References

A Comparative Guide to the Metabolomics of High vs. Low Enterolactone Producers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolomic profiles of individuals classified as high versus low producers of enterolactone, a gut microbiota-derived metabolite of dietary lignans. This compound has garnered significant interest for its potential role in hormone-dependent cancers and cardiovascular health. Understanding the metabolic differences between high and low producers can offer insights into the underlying biochemical pathways and may lead to the identification of novel biomarkers and therapeutic targets.

Data Presentation: Comparative Metabolomic Profiles

The production of this compound is highly dependent on the composition and metabolic activity of an individual's gut microbiome. This variation in production capacity leads to distinct metabolic signatures. Below is a summary of key metabolites found to be differentially abundant in the plasma and urine of high versus low this compound producers, based on current research.

Table 1: Plasma Metabolites Associated with this compound Producer Status

MetaboliteHigh this compound ProducersLow this compound ProducersPutative Biological Relevance
Hippuric Acid Higher LevelsLower LevelsA glycine conjugate of benzoic acid, reflecting gut microbial metabolism of dietary polyphenols. Elevated levels may indicate a gut environment conducive to lignan metabolism.
Melatonin Higher LevelsLower LevelsA hormone involved in circadian rhythm and possessing antioxidant properties. Its association with high this compound production may suggest shared regulatory pathways or a generally healthier metabolic profile.
Epinephrine Lower LevelsHigher LevelsA catecholamine hormone and neurotransmitter involved in the "fight-or-flight" response. Lower levels in high producers could indicate reduced physiological stress.
Creatine Lower LevelsHigher LevelsAn organic acid involved in energy supply to muscle and nerve cells. Differences may reflect variations in energy metabolism.
Glycochenodeoxycholate Lower LevelsHigher LevelsA conjugated bile acid. Altered bile acid profiles are linked to gut microbiome composition and can influence host metabolism.
Glyceraldehyde Lower LevelsHigher LevelsAn intermediate in carbohydrate metabolism. Variations may point to differences in glucose and energy homeostasis.

Note: This table is a synthesis of findings from multiple studies. The direction of association (higher/lower) is indicated. Quantitative fold changes are often study-specific and can be influenced by diet and analytical methods.

Table 2: Urinary Metabolites Associated with this compound Producer Status

Metabolite/Metabolite ClassHigh this compound ProducersLow this compound ProducersPutative Biological Relevance
This compound Significantly Higher Levels[1]Significantly Lower Levels[1]Direct biomarker of this compound production capacity.
Enterodiol Higher Levels[1]Lower Levels[1]Precursor to this compound, also a gut microbial metabolite of lignans.
Isoflavones (e.g., Daidzein, Genistein) Higher Excretion[1]Lower Excretion[1]Phytoestrogens often found in similar food sources as lignans; their co-metabolism may be indicative of a specific gut microbiome profile.
Novel this compound and Enterodiol Metabolites Presence of hydroxylated metabolites[2]Absence or lower levels of hydroxylated metabolites[2]Further metabolism of this compound and enterodiol, indicating specific enzymatic activities in the host or microbiome.[2]

Experimental Protocols

The following section details a generalized methodology for a comparative metabolomics study of high versus low this compound producers, based on common practices in the field.

Study Design and Subject Recruitment
  • Subject Selection: Recruit a cohort of healthy male and female adults.[1] Exclusion criteria should include recent antibiotic use (within 3-6 months), inflammatory bowel disease, and other conditions known to significantly alter gut microbiota.

  • Dietary Control: While not always feasible in large cohorts, a controlled feeding study with a standardized intake of lignan-rich foods (e.g., flaxseed) for a defined period (e.g., 2 weeks) prior to sample collection is ideal to minimize dietary variability.[1]

  • Producer Phenotyping: Classify subjects as high or low this compound producers based on the concentration of this compound in plasma or 24-hour urine samples following a lignan challenge. Thresholds for high and low producers are often defined by tertiles or quartiles of the cohort's this compound distribution.[1]

Sample Collection and Preparation
  • Blood Sampling: Collect fasting blood samples in EDTA-containing tubes. Process within 2 hours by centrifugation at 4°C to obtain plasma. Aliquot and store plasma at -80°C until analysis.

  • Urine Sampling: Collect 24-hour urine samples to account for diurnal variations in metabolite excretion. Aliquot and store at -80°C.

  • Metabolite Extraction from Plasma:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (containing internal standards for quality control).

    • Vortex for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for analysis.

Untargeted Metabolomics Analysis by LC-MS/MS
  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of a broad range of metabolites.

    • Mobile Phases: Typically, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is employed.

    • Gradient: A typical gradient might start at 2% B, increase to 98% B over 15-20 minutes, hold for 3-5 minutes, and then re-equilibrate at 2% B.

  • Mass Spectrometry:

    • Ionization Mode: Acquire data in both positive and negative electrospray ionization (ESI) modes to cover a wider range of metabolites.

    • Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both MS1 (for quantification) and MS/MS (for identification) data.

Data Processing and Statistical Analysis
  • Peak Picking and Alignment: Process raw LC-MS data using software such as XCMS, MS-DIAL, or Progenesis QI to detect, align, and quantify metabolic features across all samples.

  • Metabolite Identification: Identify metabolites by matching MS/MS fragmentation patterns and retention times to spectral libraries (e.g., METLIN, HMDB, MassBank) and in-house standards.

  • Statistical Analysis:

    • Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), to identify metabolites that differentiate high and low producers.

    • Conduct univariate analysis (e.g., t-tests or Mann-Whitney U tests) on individual metabolites, applying a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multiple comparisons.

    • Calculate fold changes to determine the magnitude of difference for significantly altered metabolites.

Mandatory Visualization

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways relevant to this compound production and its biological effects.

Caption: Metabolic conversion of dietary lignans to this compound by gut microbiota.

experimental_workflow cluster_collection Sample Collection & Phenotyping cluster_analysis Metabolomic Analysis cluster_interpretation Data Interpretation Subject Recruitment Subject Recruitment Dietary Intervention Dietary Intervention Subject Recruitment->Dietary Intervention Sample Collection (Plasma/Urine) Sample Collection (Plasma/Urine) Dietary Intervention->Sample Collection (Plasma/Urine) This compound Quantification This compound Quantification Sample Collection (Plasma/Urine)->this compound Quantification Group Stratification Group Stratification This compound Quantification->Group Stratification Metabolite Extraction Metabolite Extraction Group Stratification->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Statistical Analysis Statistical Analysis Metabolite Identification->Statistical Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis Biomarker Discovery Biomarker Discovery Pathway Analysis->Biomarker Discovery

Caption: General experimental workflow for comparative metabolomics.

estrogen_signaling cluster_cell Target Cell cluster_nucleus Nucleus ERE Estrogen Response Element Gene Transcription Gene Transcription ERE->Gene Transcription Modulates ER Estrogen Receptor (ER) ER->ERE Binds to ER->ER Dimerization This compound This compound This compound->ER Binds to

Caption: Simplified genomic signaling pathway of this compound via estrogen receptors.

References

Enterolactone's Anti-Cancer Mechanisms: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of enterolactone's validated mechanisms of action across various cancer cell lines. The data presented is compiled from multiple studies, offering a side-by-side view of its efficacy and the molecular pathways it influences.

This compound (ENL), a mammalian lignan derived from the metabolism of plant lignans found in foods like flaxseed, has demonstrated significant anti-cancer properties in a variety of cancer models.[1] Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.[1][2] This guide synthesizes experimental data to provide a clear overview of ENL's effects on different cancer cell lines.

Comparative Efficacy of this compound Across Cancer Cell Lines

The inhibitory effects of this compound on cancer cell proliferation vary across different cell lines and experimental conditions. The following table summarizes the half-maximal inhibitory concentration (IC50) values and observed cellular responses from various studies.

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Key Cellular Effects
Colon Cancer Colo 201118.472Induction of apoptosis, down-regulation of Bcl-2 and PCNA, up-regulation of cleaved Caspase-3.[3]
Prostate Cancer LNCaPNot specified48Induction of apoptosis via mitochondrial-mediated, caspase-dependent pathway.[4][5]
Prostate Cancer PC-3>20Not specifiedInhibition of IGF-1-stimulated cell proliferation and migration.[6]
Breast Cancer MCF-7>10Not specifiedInhibition of estradiol-stimulated proliferation.[7]
Breast Cancer T47D, MDA-MB-231Not specifiedNot specifiedEnhanced radiosensitivity, impaired DNA repair, and increased radiation-induced apoptosis.[8]
Non-Small Cell Lung Cancer A549, H441, H520Concentration-dependentTime-dependentG1-phase cell cycle arrest.[9][10]
Ovarian Cancer ES-2Not specifiedNot specifiedInhibition of proliferation, invasion, and metastasis.[11]

Validated Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. The following sections detail these mechanisms and are accompanied by diagrams illustrating the molecular interactions.

Cell Cycle Arrest in G1 Phase

In non-small cell lung cancer (NSCLC) cell lines, this compound has been shown to induce G1-phase cell cycle arrest.[9][10] This is achieved by down-regulating the expression of key G1-phase proteins, including cyclin D1, cyclin E, and cyclin-dependent kinases (CDK) 2, 4, and 6.[9] Concurrently, ENL up-regulates the expression of the CDK inhibitor p21WAF1/CIP1, which further contributes to the halt in cell cycle progression.[9][10]

G1_Cell_Cycle_Arrest cluster_0 This compound cluster_1 G1 Phase Progression cluster_2 Inhibition ENL This compound CyclinD1 Cyclin D1 ENL->CyclinD1 CDK4_6 CDK4/6 ENL->CDK4_6 CyclinE Cyclin E ENL->CyclinE CDK2 CDK2 ENL->CDK2 p21 p21WAF1/CIP1 ENL->p21 CyclinD1->CDK4_6 pRb pRb CDK4_6->pRb CyclinE->CDK2 CDK2->pRb E2F E2F pRb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition p21->CDK4_6 p21->CDK2 Apoptosis_Pathway cluster_0 This compound cluster_1 Mitochondrial Events cluster_2 Caspase Cascade ENL This compound Mitochondrion Mitochondrion ENL->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Procaspase3 Procaspase-3 CytochromeC->Procaspase3 Caspase3 Cleaved Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis PI3K_Akt_Pathway cluster_0 Growth Factor Signaling cluster_1 Akt Signaling cluster_2 Downstream Effects IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation CellSurvival Cell Survival pAkt->CellSurvival Proliferation Proliferation pAkt->Proliferation ENL This compound ENL->IGF1R ENL->pAkt Inhibits Phosphorylation ERK_NFkB_Snail_Pathway cluster_0 TGF-β Signaling cluster_1 ERK/NF-κB/Snail Axis cluster_2 Epithelial-Mesenchymal Transition TGFb TGF-β ERK ERK-1/2 TGFb->ERK NFkB NF-κB ERK->NFkB Snail Snail NFkB->Snail EMT EMT Snail->EMT Metastasis Metastasis EMT->Metastasis ENL This compound ENL->ERK ENL->NFkB ENL->Snail Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Phenotypic Assays cluster_2 Molecular Analysis Start Cancer Cell Culture Treatment Treat with this compound Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Cell Cycle/Apoptosis) Treatment->Flow Western Western Blotting (Protein Expression) Treatment->Western

References

comparing the efficacy of different lignan sources for increasing enterolactone levels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals on the Efficacy of Dietary Lignan Sources in Elevating Enterolactone, a Biomarker of Gut Health and Potential Disease Prevention.

This compound, a metabolite produced by the gut microbiota from dietary lignans, has garnered significant attention in the scientific community for its potential role in reducing the risk of chronic diseases, including certain cancers and cardiovascular conditions. Consequently, identifying the most effective dietary sources of lignan precursors to increase circulating this compound levels is of paramount importance for nutritional science and drug development. This guide provides a comprehensive comparison of the efficacy of different lignan sources, with a focus on flaxseed and sesame seed, supported by experimental data and detailed methodologies.

Quantitative Comparison of Lignan Sources

A key study directly comparing the ability of flaxseed and sesame seed to increase mammalian lignan production, including this compound, provides valuable quantitative data. The following table summarizes the findings from a randomized crossover study involving postmenopausal women who consumed food bars containing 25g of either whole flaxseed or whole sesame seed.

Lignan SourceMean Total Urinary Lignan Excretion (μmol/day)Key Lignan Precursors
Baseline Not reported (used as control)-
Flaxseed (25g) 65.1 - 81.0Secoisolariciresinol diglucoside (SDG), Matairesinol, Pinoresinol, Lariciresinol
Sesame Seed (25g) 65.1 - 81.0Sesamin, Sesamolin, Sesaminol, Matairesinol, Pinoresinol, Lariciresinol
Flaxseed (12.5g) + Sesame Seed (12.5g) 65.1 - 81.0Combination of precursors

Data from Coulman et al., Nutrition and Cancer, 2005.[1][2][3][4]

The study revealed that despite differences in their primary lignan precursors, both whole unground flaxseed and sesame seed were equally effective at increasing total mammalian lignan excretion, which includes this compound.[1][2][3][4] Notably, the total lignan concentration is higher in sesame seed than in flaxseed.[2] While flaxseed is a rich source of secoisolariciresinol diglucoside (SDG), sesame seed contains high concentrations of sesamin, sesamolin, and sesaminol.[2] The gut microbiota is capable of converting precursors from both sources into this compound and enterodiol.[1][2][3][4]

Metabolic Pathway: From Dietary Lignans to this compound

The conversion of plant lignans into the biologically active this compound is a multi-step process mediated by the intestinal microbiota.[5][6] Plant lignans, often in the form of glycosides, are first hydrolyzed to their aglycone forms.[6] These aglycones then undergo a series of demethylation and dehydroxylation reactions by various bacterial species in the colon to form enterodiol, which is subsequently oxidized to this compound.[7][8]

Lignan_Metabolism cluster_gut Intestinal Lumen Dietary Lignans Dietary Lignans Lignan Aglycones Lignan Aglycones Dietary Lignans->Lignan Aglycones Hydrolysis by Gut Microbiota Enterodiol Enterodiol Lignan Aglycones->Enterodiol Demethylation & Dehydroxylation This compound This compound Enterodiol->this compound Oxidation Absorption Absorption This compound->Absorption

Metabolic conversion of dietary lignans to this compound.

Experimental Protocols

The following provides a detailed methodology based on the comparative study of flaxseed and sesame seed, which serves as a representative experimental design for such research.

Study Design: A randomized crossover design was employed.[2][3][4] Participants were assigned to consume food bars containing 25g of unground whole flaxseed, 25g of unground whole sesame seed, or a combination of 12.5g of each, for 4-week periods, separated by 4-week washout periods.[2][3][4]

Participants: Healthy postmenopausal women were recruited for the study.[2][3][4] This demographic is often chosen due to the potential hormonal interactions of phytoestrogens like lignans.

Intervention: The lignan sources were incorporated into food bars to ensure consistent and palatable delivery.

Data Collection: Urine samples were collected at baseline and at the end of each 4-week intervention period.[2][3][4] Urinary excretion of mammalian lignans (enterodiol and this compound) is a reliable marker for their production in the colon.[2][3][4]

Analysis: Urinary lignan concentrations were measured using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow

The logical flow of a typical clinical trial investigating the efficacy of lignan sources can be visualized as follows:

Experimental_Workflow Participant Recruitment Participant Recruitment Baseline Data Collection Baseline Data Collection Participant Recruitment->Baseline Data Collection Randomization Randomization Baseline Data Collection->Randomization Intervention Group A Intervention Group A Randomization->Intervention Group A Intervention Group B Intervention Group B Randomization->Intervention Group B Follow-up Data Collection Follow-up Data Collection Intervention Group A->Follow-up Data Collection Intervention Group A->Follow-up Data Collection Intervention Group B->Follow-up Data Collection Intervention Group B->Follow-up Data Collection Washout Period Washout Period Crossover Crossover Washout Period->Crossover Crossover->Intervention Group A Group B gets A Crossover->Intervention Group B Group A gets B Follow-up Data Collection->Washout Period Follow-up Data Collection->Washout Period Data Analysis Data Analysis Follow-up Data Collection->Data Analysis

Randomized crossover experimental workflow.

Conclusion

Current evidence from at least one key comparative study indicates that both flaxseed and sesame seed are highly effective sources of lignan precursors for increasing the production of this compound.[1][2][3][4] Researchers and drug development professionals can consider both seeds as viable options for interventions aimed at modulating this compound levels. The choice between them may depend on other factors such as palatability, cost, and the presence of other beneficial compounds. It is important to note that the conversion of lignans to this compound is highly dependent on the composition and health of an individual's gut microbiome, leading to significant inter-individual variation in response.[9][10] Future research should continue to explore other lignan sources and the specific microbial strains responsible for this crucial metabolic conversion.

References

Enterolactone's Anti-Cancer Efficacy: A Comparative Analysis Across Different Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China - A comprehensive review of existing literature highlights the differential inhibitory effects of enterolactone, a gut microbiota-derived metabolite of dietary lignans, across various cancer types. This guide provides a comparative analysis of this compound's potency, delves into the molecular pathways it modulates, and offers detailed experimental protocols for researchers in oncology and drug development.

This compound has emerged as a promising natural compound with demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic properties in preclinical studies. Its efficacy, however, varies significantly among different cancer cell lines, underscoring the importance of a nuanced understanding of its mechanisms of action in specific cancer contexts.

Comparative Efficacy of this compound: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, providing a quantitative comparison of its cytotoxic effects.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)
Breast Cancer MDA-MB-231261.9 ± 10.548
Colon Cancer Colo 201118.472
Prostate Cancer LNCaPEffective at 20-60Not specified
PC-3Effective at 20-60Not specified
Non-Small Cell Lung Cancer A549, H441, H520Growth inhibition at 10048-96

Note: The variability in IC50 values can be attributed to the intrinsic biological differences between cell lines and the specific experimental conditions.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple signaling pathways involved in cell growth, survival, and metastasis. Two prominent examples are the IGF-1R pathway in prostate cancer and the ERK/NF-κB/Snail pathway in breast cancer.

This compound's Inhibition of the ERK/NF-κB/Snail Signaling Pathway in Breast Cancer

In triple-negative breast cancer, this compound has been shown to revert the epithelial-mesenchymal transition (EMT), a critical process in metastasis, by inhibiting the ERK/NF-κB/Snail signaling pathway.[1][2]

Enterolactone_ERK_NFkB_Snail_Pathway cluster_0 cluster_1 cluster_2 TGFb_R TGF-β Receptor ERK ERK TGFb_R->ERK NFkB NF-κB ERK->NFkB Snail Snail NFkB->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT TGFb TGF-β TGFb->TGFb_R This compound This compound This compound->ERK This compound->NFkB This compound->Snail

Caption: this compound inhibits the TGF-β-induced EMT by targeting ERK, NF-κB, and Snail.

This compound's Interference with IGF-1R Signaling in Prostate Cancer

In prostate cancer, particularly in hormone-insensitive PC-3 cells, this compound at nutritionally relevant concentrations (20–60 μmol/L) inhibits the insulin-like growth factor-1 (IGF-1) induced activation of its receptor (IGF-1R) and downstream signaling pathways like AKT and MAPK/ERK.[3] This disruption of the IGF-1/IGF-1R axis leads to decreased cell proliferation and migration.[3]

Enterolactone_IGF1R_Pathway cluster_0 cluster_1 cluster_2 IGF1R IGF-1 Receptor AKT AKT IGF1R->AKT MAPK_ERK MAPK/ERK IGF1R->MAPK_ERK Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration MAPK_ERK->Proliferation MAPK_ERK->Migration IGF1 IGF-1 IGF1->IGF1R This compound This compound This compound->IGF1R

Caption: this compound blocks IGF-1R activation, inhibiting downstream pro-survival pathways.

Detailed Experimental Protocols

To facilitate further research and ensure reproducibility, detailed protocols for key in vitro assays are provided below.

Cell Viability and Proliferation Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cells.

Workflow Diagram:

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plates (e.g., 5x10^3 cells/well) start->cell_seeding incubation_24h Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation_24h treatment Treat with varying concentrations of this compound incubation_24h->treatment incubation_48_72h Incubate for 48-72 hours treatment->incubation_48_72h add_mtt Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well incubation_48_72h->add_mtt incubation_4h Incubate for 4 hours (allow formazan crystal formation) add_mtt->incubation_4h solubilize Add solubilization solution (e.g., 150 µL DMSO) incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6][7]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Analysis of Protein Expression by Western Blotting

This protocol details the steps to analyze changes in the expression of key signaling proteins in response to this compound treatment.

Detailed Steps:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10][11]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-ERK, NF-κB, Snail, Cyclin D1, CDK4, p21, p27) overnight at 4°C with gentle agitation.[9][13][14] Dilutions should be optimized according to the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.[12]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

This comparative guide provides a foundational resource for researchers investigating the anti-cancer properties of this compound. The provided data and protocols aim to standardize experimental approaches and facilitate a more comprehensive understanding of this promising natural compound's therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Enterolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Enterolactone, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals must adhere to these protocols to minimize risks associated with this compound.

This compound is classified as a skin, eye, and respiratory irritant. It is also recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of as hazardous chemical waste through a licensed professional waste disposal service[1]. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Key Safety and Disposal Information

The following table summarizes the critical data for the safe handling and disposal of this compound.

ParameterInformationSource(s)
Waste Classification Hazardous Waste[1]
Primary Hazards - Harmful if swallowed- Causes skin irritation- Causes serious eye irritation- May cause respiratory irritation- Very toxic to aquatic life with long-lasting effects[1]
Personal Protective Equipment (PPE) - Chemical safety goggles- Protective gloves- Lab coat
Disposal Recommendation Dispose of contents and container to an approved waste disposal plant.[1]
Environmental Precautions Avoid release to the environment.[1]

Experimental Protocol: Standard Laboratory-Scale Disposal

This protocol outlines the step-by-step procedure for the disposal of small quantities of this compound typically used in a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (clearly labeled)

  • Waste disposal tags or labels (as per institutional policy)

  • Spill containment materials

Procedure:

  • Wear Appropriate PPE: Before handling this compound, ensure you are wearing chemical safety goggles, compatible gloves, and a lab coat.

  • Prepare the Waste Container:

    • Obtain a designated hazardous waste container that is compatible with this compound.

    • Ensure the container is clean, in good condition, and has a secure lid.

    • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Transfer of Waste:

    • Solid this compound: Carefully transfer the solid waste into the designated hazardous waste container. Avoid creating dust.

    • Solutions Containing this compound: Pour the liquid waste carefully into the designated hazardous waste container.

    • Contaminated Labware: Dispose of any grossly contaminated disposable labware (e.g., pipette tips, weighing boats) in the same hazardous waste container. For non-disposable glassware, decontaminate using an appropriate solvent and collect the rinsate as hazardous waste.

  • Secure and Store the Waste Container:

    • Securely close the lid of the hazardous waste container.

    • Store the container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for Disposal:

    • Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting the EHS department or a designated waste management provider.

Disposal Workflow

Enterolactone_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe prepare_container Prepare & Label Hazardous Waste Container ppe->prepare_container transfer_waste Transfer Waste to Container prepare_container->transfer_waste secure_container Securely Close & Store Container in Designated Area transfer_waste->secure_container contact_ehs Contact Environmental Health & Safety for Pickup secure_container->contact_ehs end_disposal Professional Waste Disposal contact_ehs->end_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Enterolactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Enterolactone. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory system irritation.[1][2][3] Proper handling and disposal are mandatory to mitigate these risks.

Hazard Summary and Personal Protective Equipment (PPE)

A summary of hazards and the required personal protective equipment is provided below. This information is crucial for immediate safety awareness.

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Irritant [1][2]Gloves: Nitrile or latex gloves must be worn at all times when handling the compound.[4]
Eye Irritant [1][2]Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
Respiratory Irritant [1][2]Respiratory Protection: An N95-rated dust mask or equivalent is required when handling the solid form to prevent inhalation of airborne particles.[4]

Note: Operations involving solid this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize exposure.[4]

Operational Plan: Step-by-Step Handling Protocol

The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Preparation and Use cluster_cleanup Decontamination and Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Don Appropriate PPE Work_Area Prepare Designated Work Area (Fume Hood) Don_PPE->Work_Area Weigh Weigh Solid this compound Work_Area->Weigh Dissolve Prepare Solution (if applicable) Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate_Glassware Decontaminate Glassware and Surfaces Collect_Waste Collect All Waste (Solid and Liquid) Decontaminate_Glassware->Collect_Waste Label_Waste Label Waste Containers Clearly Collect_Waste->Label_Waste Dispose Dispose of Waste via Approved Channels Label_Waste->Dispose

Caption: This diagram illustrates the sequential workflow for safely handling this compound.

Experimental Protocols:

1. Preparation and Weighing of Solid this compound:

  • Designated Area: All handling of solid this compound must occur in a designated area such as a chemical fume hood or a ventilated balance enclosure.[4]

  • Personal Protective Equipment: Before handling, ensure all required PPE as detailed in the table above is correctly worn.

  • Weighing: Utilize a clean spatula to transfer the solid compound. To prevent the generation of dust, handle the material gently.[4] Avoid returning any excess chemical to the original container to prevent contamination.[4]

  • Container Sealing: Immediately after dispensing, securely close the lid of the storage container.[4]

2. Solution Preparation:

  • Solvent Addition: When preparing solutions, add the solvent slowly to the solid to minimize splashing.

  • Agitation: Use gentle agitation (e.g., swirling or magnetic stirring) to dissolve the solid. Avoid vigorous shaking that could create aerosols.

Spill Decontamination and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary.

Decontamination Protocol for Spills:

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or in a poorly ventilated space, evacuate the entire room and prevent re-entry.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

  • Contain the Spill: For powdered spills, carefully cover the material with a damp paper towel or use a spill kit absorbent to prevent the powder from becoming airborne.

  • Clean-up:

    • For small powder spills, gently sweep the material into a dustpan, avoiding the creation of dust. Alternatively, wet the powder with a suitable solvent and wipe with a dry cloth.

    • Place the collected material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a clearly labeled, sealable plastic bag.

  • Final Cleaning: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the sealed bag containing the spill cleanup materials as hazardous waste.

Disposal Plan:

All waste materials containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in designated, clearly labeled, and sealed containers.

  • Disposal Method: The recommended method of disposal is to send the material to an approved waste disposal plant. An alternative for small quantities is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.

Hierarchy of Controls

To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented.

Hierarchy of Controls for this compound Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering_Controls Engineering Controls (e.g., Fume Hood) Substitution->Engineering_Controls Administrative_Controls Administrative Controls (e.g., SOPs, Training) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (Least Effective) Administrative_Controls->PPE

Caption: This diagram shows the hierarchy of controls, from most to least effective.

By implementing these safety protocols and operational plans, researchers can handle this compound responsibly, ensuring both personal and environmental safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.